N-(2-Phenylpropyl)acetamide
Description
The exact mass of the compound N-(2-Phenylpropyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 272274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-Phenylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Phenylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(8-12-10(2)13)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJUKSNNMDGRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20313548 | |
| Record name | N-(2-Phenylpropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22596-62-9 | |
| Record name | NSC272274 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Phenylpropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of N-(2-Phenylpropyl)acetamide in Common Laboratory Solvents
Introduction
N-(2-Phenylpropyl)acetamide is a compound of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility in a range of common laboratory solvents is paramount for its synthesis, purification, formulation, and biological testing. This guide provides a comprehensive overview of the predicted and experimentally determined solubility of N-(2-Phenylpropyl)acetamide, grounded in the principles of physical organic chemistry. We will explore the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and summarize the expected solubility profile in a variety of solvent classes.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. N-(2-Phenylpropyl)acetamide possesses a multifaceted molecular structure that dictates its interactions with different solvents.
Molecular Structure and Intermolecular Forces:
-
Amide Group: The core of the molecule is the acetamide functional group (-NHC=O). This group is polar and capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and, to a lesser extent, the nitrogen lone pair).[1][2][3][4] The presence of this group suggests good solubility in polar solvents.
-
Phenyl Group: The phenylpropyl substituent introduces a significant non-polar, hydrophobic component to the molecule. This aromatic ring primarily interacts through van der Waals forces and potential π-π stacking interactions.
-
Alkyl Chain: The propyl chain further contributes to the non-polar character of the molecule.
The interplay between the polar amide group and the non-polar phenylpropyl moiety results in an amphiphilic character. Consequently, the solubility of N-(2-Phenylpropyl)acetamide will be a balance between these competing characteristics.
Predictive Analysis:
Based on its structure, we can predict the following solubility trends:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the amide group.[1] However, the bulky, non-polar phenylpropyl group will likely limit its solubility in highly polar solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in methanol).
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents possess strong dipoles that can interact favorably with the polar amide group. Lacking hydrogen bond donating ability, their interaction will be primarily through dipole-dipole forces. Good solubility is generally expected in these solvents.
-
Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): The non-polar phenylpropyl group will favor interaction with these solvents. However, the polar amide group will be poorly solvated, potentially limiting overall solubility. Solubility in these solvents is expected to be moderate to low.
Experimental Determination of Solubility
To empirically validate the predicted solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the qualitative and quantitative solubility of N-(2-Phenylpropyl)acetamide.
Materials and Equipment
-
N-(2-Phenylpropyl)acetamide (solid)
-
A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Scintillation vials or test tubes
Experimental Workflow
The determination of solubility can be approached in a tiered manner, starting with a qualitative assessment followed by a more rigorous quantitative analysis for solvents in which the compound shows appreciable solubility.
Figure 1: Experimental workflow for determining the solubility of N-(2-Phenylpropyl)acetamide.
Detailed Protocol
Part 1: Qualitative Solubility Assessment [5][6][7][8]
-
Preparation: Accurately weigh approximately 10 mg of N-(2-Phenylpropyl)acetamide into a series of labeled glass vials.
-
Solvent Addition: To each vial, add 1 mL of a different test solvent.
-
Mixing: Cap the vials securely and vortex each sample vigorously for 2 minutes.
-
Observation: Visually inspect each vial against a dark background to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: No visible solid particles remain.
-
Partially Soluble: Some solid has dissolved, but undissolved particles are still visible.
-
Insoluble: The solid appears largely undissolved.
-
-
Record: Note the observations for each solvent.
Part 2: Quantitative Solubility Determination (Equilibrium Method)
-
Sample Preparation: For solvents where the compound was found to be soluble or partially soluble, prepare a supersaturated solution. Add an excess amount of N-(2-Phenylpropyl)acetamide (e.g., 50-100 mg) to a known volume of the solvent (e.g., 2-5 mL) in a sealed vial. The presence of excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours to ensure the solution is fully saturated.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the aliquot with a suitable solvent (often the same solvent used for the initial dissolution or a mobile phase component for HPLC analysis) to a concentration that falls within the linear range of the analytical instrument.
-
Analysis: Determine the concentration of the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations of N-(2-Phenylpropyl)acetamide.
-
Calculation: Calculate the solubility of N-(2-Phenylpropyl)acetamide in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Predicted Solubility Data Summary
| Solvent Class | Example Solvent | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble / Insoluble | The large hydrophobic phenylpropyl group outweighs the hydrogen bonding capability of the amide group. |
| Methanol | Soluble | Good hydrogen bonding interactions with the amide group and sufficient polarity to solvate the phenylpropyl moiety. | |
| Ethanol | Soluble | Similar to methanol, with slightly better solvation of the non-polar portion due to its longer alkyl chain. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Strong dipole-dipole interactions with the amide group. |
| N,N-Dimethylformamide (DMF) | Very Soluble | Strong dipole-dipole interactions with the amide group. | |
| Acetone | Soluble | Favorable dipole-dipole interactions. | |
| Acetonitrile | Moderately Soluble | Good dipole-dipole interactions, though potentially less effective at solvating the entire molecule compared to DMSO or DMF. | |
| Non-Polar | Dichloromethane (DCM) | Soluble | A good balance of polarity to interact with the amide group and non-polar character to solvate the phenylpropyl group. |
| Toluene | Sparingly Soluble | The non-polar nature of toluene interacts well with the phenylpropyl group, but poorly with the polar amide. | |
| Hexane | Insoluble | The highly non-polar nature of hexane cannot effectively solvate the polar amide group. |
Safety and Handling
N-(2-Phenylpropyl)acetamide should be handled in accordance with standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.[10][11][12] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat, when working with this compound and the solvents. All experimental work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility of N-(2-Phenylpropyl)acetamide. By combining theoretical predictions based on molecular structure with a detailed experimental protocol, researchers can obtain reliable solubility data. This information is critical for the effective use of this compound in drug development and other scientific applications, enabling informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical testing.
References
- Fiveable. (n.d.). Amides | Organic Chemistry II Class Notes.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Science Ready. (n.d.). Amides - Organic Chemistry.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- Cheméo. (n.d.). Acetamide, 2-phenyl-N-butyl-N-propyl- - Chemical & Physical Properties.
- Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amides.
- Wikipedia. (n.d.). Amide.
- ECHEMI. (n.d.). Solubility of Amides.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- National Institutes of Health. (n.d.). N-(2-phenylethyl)acetamide | C10H13NO | CID 70143 - PubChem.
- Unknown. (2025, December 23). SAFETY DATA SHEET.
- LookChem. (n.d.). Acetamide, N-(2-methyl-1-phenylpropyl)-, (S)-.
- CymitQuimica. (n.d.). CAS 877-95-2: N-(2-Phenylethyl)acetamide.
- NIST. (n.d.). Acetamide, N-(2-phenylethyl)-.
- EPA. (n.d.). n-(2-methyl-2-phenylpropyl)acetamide - Toxics Release Inventory.
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - N,N-DIETHYL-2-PHENYLACETAMIDE.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9).
- BenchChem. (n.d.). A Technical Guide to the Solubility of N-propyl-2-(propylamino)acetamide in Organic Solvents.
Sources
- 1. fiveable.me [fiveable.me]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. de.scribd.com [de.scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to N-(2-Phenylpropyl)acetamide: Synthesis, Characterization, and Scientific Context
This technical guide provides a comprehensive overview of N-(2-Phenylpropyl)acetamide, a compound situated within the broad and versatile class of N-substituted amides. While the specific historical discovery of this molecule is not prominently documented in scientific literature, its synthesis and characterization can be confidently approached through well-established principles of organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, analytical characterization, and potential areas of scientific interest based on the activities of structurally related compounds.
Introduction and Scientific Context
N-(2-Phenylpropyl)acetamide belongs to the family of acetamides, characterized by an acetamido group (-NHC(O)CH₃) attached to a 2-phenylpropyl moiety. The structural simplicity of acetamides belies their significant and diverse roles in medicinal chemistry and material science. Various derivatives of N-phenylacetamides have been investigated for a range of biological activities, including anticonvulsant, anti-inflammatory, and antiproliferative properties. Although N-(2-Phenylpropyl)acetamide itself is not extensively studied, its chemical architecture suggests potential for biological activity and utility as a scaffold in the synthesis of more complex molecules.
The purpose of this guide is to provide a foundational understanding of N-(2-Phenylpropyl)acetamide, from its logical synthesis to its analytical confirmation.
Retrosynthetic Analysis and Proposed Synthesis
The most direct and widely practiced method for the synthesis of N-substituted acetamides is the acylation of a primary amine. This reaction forms the basis of our proposed synthesis for N-(2-Phenylpropyl)acetamide.
Causality in Experimental Design
The choice of the acylation reaction is predicated on its high efficiency, reliability, and the ready availability of starting materials. The nucleophilic nature of the primary amine (2-phenylpropan-1-amine) readily attacks the electrophilic carbonyl carbon of an acetylating agent. The selection of the acetylating agent and reaction conditions is critical for optimizing yield and purity.
-
Acetylating Agent : Both acetyl chloride and acetic anhydride are excellent choices. Acetyl chloride is generally more reactive, leading to faster reaction times, but it also produces hydrochloric acid (HCl) as a byproduct, which must be neutralized.[1][2] Acetic anhydride is less reactive but often provides cleaner reactions with acetic acid as the only byproduct.
-
Base : The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is crucial when using acetyl chloride to scavenge the generated HCl. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1]
-
Solvent : An inert aprotic solvent like dichloromethane (DCM) or diethyl ether is ideal to dissolve the reactants without participating in the reaction.
Detailed Experimental Protocol: Synthesis of N-(2-Phenylpropyl)acetamide
This protocol describes a robust method for the synthesis of N-(2-Phenylpropyl)acetamide via the acylation of 2-phenylpropan-1-amine with acetyl chloride.
Materials:
-
2-phenylpropan-1-amine
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylpropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Addition of Acetylating Agent : Slowly add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction : Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : The crude N-(2-Phenylpropyl)acetamide can be purified by column chromatography on silica gel or by recrystallization to obtain the final product.
Caption: A generalized workflow for the synthesis of N-(2-Phenylpropyl)acetamide.
Physicochemical and Spectroscopic Characterization
While specific experimental data for N-(2-Phenylpropyl)acetamide (CAS 22596-62-9) is sparse in publicly available databases, its properties can be reliably predicted based on its structure and data from closely related analogs such as N-(2-phenylethyl)acetamide and N-(3-phenylpropyl)acetamide.[3][4][5][6]
| Property | Predicted/Analog-Based Value | Source |
| Molecular Formula | C₁₁H₁₅NO | - |
| Molecular Weight | 177.24 g/mol | [4] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform), limited solubility in water | [7] |
| Melting Point | Expected to be in a similar range to related amides | - |
| Boiling Point | Not readily available | - |
Spectroscopic Analysis
The structure of N-(2-Phenylpropyl)acetamide can be unequivocally confirmed using a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), a multiplet for the methine proton adjacent to the phenyl group, multiplets for the methylene protons, a singlet for the acetyl methyl group (around 2.0 ppm), and a broad singlet for the amide N-H proton.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the aromatic carbons, the aliphatic carbons of the propyl chain, the acetyl methyl carbon, and a characteristic downfield signal for the carbonyl carbon of the amide group (typically >170 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the amide group (around 1640-1680 cm⁻¹), and a characteristic N-H stretch (around 3300 cm⁻¹).
-
Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak (M⁺) at m/z = 177. Subsequent fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the phenylpropyl side chain.
Caption: Workflow for the structural characterization of N-(2-Phenylpropyl)acetamide.
Potential Applications and Future Directions
While N-(2-Phenylpropyl)acetamide has not been the subject of extensive research, the broader class of acetamide derivatives has shown significant promise in various fields. Structurally similar compounds have been investigated for their potential as:
-
Anticonvulsants : Many N-substituted acetamides have been synthesized and evaluated for their anticonvulsant activity.
-
Anti-inflammatory Agents : Some acetamide derivatives have demonstrated anti-inflammatory properties.
-
Antiproliferative Agents : Certain N-phenylacetamide derivatives have been studied for their potential in cancer therapy.
The 2-phenylpropyl moiety in N-(2-Phenylpropyl)acetamide provides a lipophilic character that could be favorable for crossing biological membranes, a desirable property in drug design. Future research could focus on synthesizing a library of derivatives based on this scaffold and screening them for various biological activities.
Conclusion
N-(2-Phenylpropyl)acetamide is a readily accessible compound through standard organic synthesis methodologies. This guide provides a comprehensive, albeit predictive, framework for its synthesis and characterization, grounded in established chemical principles and data from closely related analogs. While its own biological profile remains to be elucidated, its structural features suggest that it could serve as a valuable building block for the development of novel therapeutic agents. The protocols and analytical insights presented herein offer a solid foundation for researchers and drug development professionals to further explore the potential of this and related N-substituted acetamides.
References
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
ResearchGate. Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis | Request PDF. [Link]
-
Mastering Chemistry Help. acylation of amines. [Link]
-
NCERT. Amines. [Link]
-
LookChem. Acetamide, N-(2-methyl-1-phenylpropyl)-, (S)-. [Link]
-
Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]
-
PubChem. N-(3-Phenylpropyl)acetamide. [Link]
-
ResearchGate. Table 2 . Synthesis of different structurally N-substituted amides in... [Link]
-
IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]
-
SpectraBase. N-(3-Phenylpropyl)acetamide - Optional[MS (GC)] - Spectrum. [Link]
-
PubChem. N-acetyl-N-(3-phenylpropyl)acetamide. [Link]
-
PubChem. N-(2-phenylethyl)acetamide. [Link]
-
PubChem. N-[(1S)-1-phenylpropyl]acetamide. [Link]
-
PMC. Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. [Link]
-
ResearchGate. Chemical Structure of N-(3-phenylpropyl)-acetamide (C 11 H 15 NO) The... [Link]
-
NIST WebBook. Acetamide, N-(2-phenylethyl)-. [Link]
Sources
- 1. acylation of amines [entrancechemistry.blogspot.com]
- 2. ias.ac.in [ias.ac.in]
- 3. N-(2-PHENYL-PROPYL)-ACETAMIDE | 22596-62-9 [chemicalbook.com]
- 4. N-(3-Phenylpropyl)acetamide | C11H15NO | CID 551881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-phenylethyl)acetamide | C10H13NO | CID 70143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetamide, N-(2-phenylethyl)- [webbook.nist.gov]
- 7. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
Technical Guide: N-(2-Phenylpropyl)acetamide as a Potent and Selective TRPA1 Channel Inhibitor for Pain and Inflammation
Abstract
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical transducer of noxious chemical, thermal, and mechanical stimuli, positioning it as a key therapeutic target for a spectrum of pain and inflammatory disorders.[1][2] Its activation on primary sensory neurons is a final common pathway for numerous endogenous inflammatory mediators, making TRPA1 inhibition a highly attractive strategy for novel analgesic development.[3] This guide provides a comprehensive technical overview of N-(2-Phenylpropyl)acetamide and its derivatives, a promising class of non-electrophilic TRPA1 inhibitors. We will dissect the molecular rationale for targeting TRPA1, detail the mechanism of action for this specific compound class, and provide validated, step-by-step experimental protocols for its characterization—from initial in vitro screening to in vivo efficacy models. This document is intended for researchers, pharmacologists, and drug development professionals seeking to advance the next generation of non-opioid analgesics.
The TRPA1 Channel: A Polymodal Nociceptive Sensor
Structure and Function
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel, encoded by the TRPA1 gene, that forms a homotetrameric complex in the plasma membrane.[2] Its structure is notable for a large intracellular N-terminus containing 14 ankyrin repeats, which are crucial for its complex regulation and potential protein-protein interactions.[1] The channel functions as a polymodal sensor, detecting a vast array of stimuli.[1][2]
TRPA1 activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing membrane depolarization of sensory neurons.[4] This triggers the transmission of pain signals to the central nervous system and the peripheral release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP), which mediate neurogenic inflammation.[5]
Mechanisms of Activation: A Rationale for Inhibition
TRPA1 can be activated by two main classes of agonists:
-
Electrophilic Agonists: These are reactive molecules that form covalent bonds with specific, highly nucleophilic cysteine residues (Cys621, Cys641, Cys665 in human TRPA1) in the N-terminal cytoplasmic domain.[6] This class includes environmental irritants like allyl isothiocyanate (AITC) from mustard oil and acrolein from smoke, as well as endogenous mediators of oxidative stress produced during inflammation and tissue injury, such as 4-hydroxynonenal (4-HNE).[7][8]
-
Non-Electrophilic Agonists: This diverse group of compounds is thought to activate the channel through non-covalent binding, potentially within a transmembrane binding pocket.[7] The precise mechanism is less understood but is critical for the channel's response to various inflammatory mediators.
Given its role as a convergence point for multiple pro-inflammatory and pain-inducing signals, blocking the TRPA1 channel offers a powerful therapeutic approach to mitigate both pain sensation and the underlying neurogenic inflammation.[3][9]
Figure 1: TRPA1 signaling pathway in a sensory neuron and the point of inhibition.
N-(2-Phenylpropyl)acetamide: A Non-Electrophilic TRPA1 Antagonist
Compounds based on the N-(2-Phenylpropyl)acetamide scaffold represent a class of potent, non-electrophilic TRPA1 inhibitors. A patent from Pfizer describes related N-(2-Alkyleneimino-3-phenylpropyl)acetamide compounds for the treatment of pain and pruritus via TRPA1 inhibition, highlighting the pharmaceutical interest in this chemical space.[6]
Proposed Mechanism of Action
Unlike electrophilic agonists, N-(2-Phenylpropyl)acetamide and its analogs are believed to act as non-competitive, allosteric inhibitors. They do not rely on covalent modification of cysteine residues. Instead, they are hypothesized to bind to a pocket formed by transmembrane domains, stabilizing the channel in a non-conductive or closed state. This mechanism offers several advantages:
-
Reversibility: Non-covalent binding allows for reversible inhibition, which is often desirable for therapeutic agents.
-
Selectivity: The unique binding pocket can be exploited to achieve high selectivity over other TRP channels (e.g., TRPV1, TRPM8), minimizing off-target effects.
General Synthesis Route
The synthesis of N-(2-Phenylpropyl)acetamide derivatives is typically achieved through a standard amide coupling reaction. While specific reaction conditions may vary, a generalizable approach is outlined below. This method is adaptable for creating a library of analogs for structure-activity relationship (SAR) studies.
-
Starting Materials: Phenylacetic acid derivative and a substituted 2-phenylpropylamine.
-
Activation: The carboxylic acid of the phenylacetic acid derivative is activated. Common activating agents include N,N'-Carbonyldiimidazole (CDI) or converting the acid to an acyl chloride using thionyl chloride (SOCl₂).
-
Coupling: The activated acid is then reacted with the primary or secondary amine of the 2-phenylpropylamine derivative in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) in an aprotic solvent like dichloromethane (DCM) or acetone.[10]
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Experimental Validation Workflow
A hierarchical and logical workflow is essential to robustly characterize a novel TRPA1 inhibitor. This process moves from high-throughput in vitro assays that confirm activity and mechanism to complex in vivo models that demonstrate therapeutic potential.
Figure 2: Hierarchical workflow for the characterization of a TRPA1 inhibitor.
In Vitro Potency and Mechanism
-
Rationale: This is a high-throughput method to functionally assess TRPA1 channel activity by measuring changes in intracellular calcium ([Ca²⁺]i).[11][12] It is ideal for primary screening and determining the half-maximal inhibitory concentration (IC₅₀). We use cells stably expressing human TRPA1 (e.g., HEK293-hTRPA1) to ensure target specificity.
-
Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing human TRPA1 into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Dye Loading: Aspirate growth media and add 20 µL of loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) and probenecid (to prevent dye extrusion). Incubate for 60 minutes at 37°C.
-
Compound Pre-incubation: Wash plates with assay buffer. Add N-(2-Phenylpropyl)acetamide at various concentrations (e.g., 1 nM to 30 µM) and incubate for 15-30 minutes. This step allows the inhibitor to bind to its target.
-
Agonist Challenge & Reading: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR). Initiate reading to establish a stable baseline fluorescence. Add a TRPA1 agonist (e.g., AITC at an EC₈₀ concentration, typically ~30 µM) and continue to record the fluorescence signal for 2-3 minutes.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to Ca²⁺ influx through TRPA1. Calculate the percentage of inhibition for each concentration of the test compound relative to vehicle controls. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Rationale: Patch-clamp is the gold standard for studying ion channels.[13] It provides a direct measure of the ionic current flowing through the channel, offering unparalleled insight into the mechanism of inhibition (e.g., speed of onset, reversibility, voltage-dependence).[14][15]
-
Methodology:
-
Cell Preparation: Use HEK293-hTRPA1 cells grown on glass coverslips.
-
Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope. Perfuse with an extracellular solution (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4).
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with intracellular solution (in mM: 140 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES; pH 7.2).
-
Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Current Elicitation: Apply a TRPA1 agonist (e.g., 100 µM AITC) via the perfusion system to elicit a stable inward current.
-
Inhibitor Application: Once a stable current is achieved, co-apply N-(2-Phenylpropyl)acetamide with the agonist. Record the inhibition of the AITC-evoked current.
-
Washout: To test for reversibility, perfuse the cell with agonist alone after inhibitor application and observe any recovery of the current.
-
Data Analysis: Measure the peak current amplitude before, during, and after inhibitor application. Calculate the percentage of inhibition. Construct a concentration-response curve to determine the IC₅₀.
-
| Assay Type | Parameter Measured | Typical Agonist | Purpose |
| Calcium Imaging | Intracellular Ca²⁺ Influx | AITC (EC₈₀) | High-throughput screening, Functional Potency (IC₅₀) |
| Patch-Clamp | Transmembrane Ion Current | AITC (saturating conc.) | Gold-standard confirmation, Mechanism of Action, Reversibility |
| Selectivity Screen | Ca²⁺ Influx or Current | Capsaicin (TRPV1) | Determine specificity against other relevant ion channels |
Table 1: Summary of in vitro assays for characterizing N-(2-Phenylpropyl)acetamide.
In Vivo Efficacy Models
-
Rationale: This model is used to assess the anti-inflammatory and analgesic properties of a compound in an acute inflammatory setting.[16] Carrageenan injection induces an inflammatory response characterized by edema, erythema, and thermal and mechanical hypersensitivity, processes in which TRPA1 is known to play a significant role.[16][17]
-
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing environment and handling procedures for at least 3 days.
-
Baseline Measurements: Measure the baseline paw volume using a plethysmometer and assess baseline mechanical sensitivity using von Frey filaments.
-
Compound Administration: Administer N-(2-Phenylpropyl)acetamide (e.g., 10-100 mg/kg) or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes prior to the inflammatory insult.
-
Inflammation Induction: Inject 20 µL of 1% λ-carrageenan in sterile saline into the plantar surface of the right hind paw.
-
Post-Induction Measurements: At set time points (e.g., 1, 2, 4, and 6 hours post-carrageenan), measure paw volume again to quantify edema. Re-assess mechanical withdrawal thresholds.
-
Data Analysis: Calculate the change in paw volume from baseline for each animal. Analyze the mechanical withdrawal thresholds. Compare the results from the compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). A significant reduction in edema and a reversal of mechanical hypersensitivity indicate efficacy.
-
Conclusion and Future Directions
N-(2-Phenylpropyl)acetamide and its derivatives represent a compelling class of non-electrophilic TRPA1 inhibitors with significant therapeutic potential. The experimental framework provided here outlines a robust pathway for their comprehensive characterization, from initial confirmation of on-target activity to demonstration of preclinical efficacy.
Future research should focus on optimizing the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound class to ensure adequate drug exposure at the target site. Furthermore, exploring its efficacy in a broader range of disease models, including chronic neuropathic pain, migraine, and respiratory disorders like chronic cough, will be crucial for defining its full therapeutic utility.[5][18] As the field moves away from opioids, potent and selective TRPA1 antagonists like N-(2-Phenylpropyl)acetamide stand at the forefront of innovative pain management.
References
-
Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. (Source: eLife, URL: [Link])
-
TRPA1: A Sensory Channel of Many Talents. (Source: NCBI Bookshelf, URL: [Link])
-
TRPA1 Role in Inflammatory Disorders: What Is Known So Far? (Source: MDPI, URL: [Link])
-
Mammalian Transient Receptor Potential TRPA1 Channels: From Structure to Disease. (Source: Physiological Reviews, URL: [Link])
-
STRUCTURE AND FUNCTION OF TRPA1. (Source: The Physiological Society of Japan, URL: [Link])
-
Research Progress on TRPA1 in Diseases. (Source: PubMed Central, URL: [Link])
-
The Role of TRPA1 in Skin Physiology and Pathology. (Source: MDPI, URL: [Link])
-
Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. (Source: eLife, URL: [Link])
-
Inflammation—the role of TRPA1 channel. (Source: Frontiers in Pharmacology, URL: [Link])
-
TRPA1 - Wikipedia. (Source: Wikipedia, URL: [Link])
-
What TRPA1 inhibitors are in clinical trials currently? (Source: Patsnap Synapse, URL: [Link])
-
Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief. (Source: PubMed Central, URL: [Link])
-
Structural modeling and patch-clamp analysis of pain-related mutation TRPA1-N855S reveal inter-subunit salt bridges stabilizing the channel open state. (Source: PubMed, URL: [Link])
-
What are TRPA1 inhibitors and how do they work? (Source: Patsnap Synapse, URL: [Link])
-
Electrophysiological Methods for the Study of TRP Channels. (Source: NCBI Bookshelf, URL: [Link])
-
Recent Progress in the Discovery and Development of TRPA1 Modulators. (Source: ScienceDirect, URL: [Link])
-
Activation of TRPA1 by volatile organic chemicals leading to sensory irritation. (Source: PubMed Central, URL: [Link])
-
In vivo patch-clamp analysis of the antinociceptive actions of TRPA1 activation in the spinal dorsal horn. (Source: PubMed Central, URL: [Link])
-
TRPA1 Antagonists for Pain Relief. (Source: MDPI, URL: [Link])
-
Overview of TRPA1 inhibitors reported in the literature. (Source: ResearchGate, URL: [Link])
-
N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels. (Source: PubMed Central, URL: [Link])
-
Calcium imaging of small-diameter control and Adv Cre Trpa1 fl/fl... (Source: ResearchGate, URL: [Link])
-
TRPA1 Channels Modify TRPV1-Mediated Current Responses in Dorsal Root Ganglion Neurons. (Source: Frontiers in Molecular Neuroscience, URL: [Link])
-
The Nociceptor Ion Channel TRPA1 Is Potentiated and Inactivated by Permeating Calcium Ions. (Source: The Journal of Biological Chemistry, URL: [Link])
-
Schwann cell TRPA1 mediates neuroinflammation that sustains macrophage-dependent neuropathic pain in mice. (Source: Nature Communications, URL: [Link])
-
TRPA1 Contributes to the Acute Inflammatory Response and Mediates Carrageenan-Induced Paw Edema in the Mouse. (Source: Scientific Reports, URL: [Link])
-
The role of TRPA1 in visceral inflammation and pain. (Source: PubMed Central, URL: [Link])
-
Electrophysiological analyses of TRPA1 function. (Source: ResearchGate, URL: [Link])
-
Transient receptor potential ankyrin 1 (TRPA1) receptor is involved in chronic arthritis: in vivo study using TRPA1-deficient mice. (Source: Arthritis Research & Therapy, URL: [Link])
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (Source: Molecules, URL: [Link])
-
Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons. (Source: The Journal of General Physiology, URL: [Link])
-
In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. (Source: PubMed Central, URL: [Link])
-
TRPA1 acts as a cold sensor in vitro and in vivo. (Source: PNAS, URL: [Link])
-
Irritant-evoked activation and calcium modulation of the TRPA1 receptor. (Source: Nature, URL: [Link])
-
Chemical structures of TRPA1 antagonists with their respective identification. (Source: ResearchGate, URL: [Link])
-
Assay of TRPV1 Receptor Signaling. (Source: Springer Link, URL: [Link])
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (Source: PubMed Central, URL: [Link])
-
Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (Source: MDPI, URL: [Link])
-
Transient Receptor Potential Ankyrin 1 (TRPA1) Channel as a Sensor of Oxidative Stress in Cancer Cells. (Source: MDPI, URL: [Link])
-
Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (Source: International Journal of Pharmaceutical Sciences Review and Research, URL: [Link])
-
Transient receptor potential ankyrin 1 (TRPA1) antagonists. (Source: PubMed, URL: [Link])
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. TRPA1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schwann cell TRPA1 mediates neuroinflammation that sustains macrophage-dependent neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 13. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Structural modeling and patch-clamp analysis of pain-related mutation TRPA1-N855S reveal inter-subunit salt bridges stabilizing the channel open state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo patch-clamp analysis of the antinociceptive actions of TRPA1 activation in the spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. What TRPA1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Targeting Oxidative Stress: A Technical Guide to the Antioxidant Potential of Novel Acetamide Derivatives
The following technical guide is structured to serve as a strategic framework for researchers investigating the antioxidant pharmacological space of acetamide derivatives.
Executive Summary & Pharmacophore Rationalization
The acetamide moiety (
This guide details the technical assessment of these derivatives, moving beyond simple radical scavenging to upstream modulation of cellular defense mechanisms.
Structural-Activity Relationship (SAR) Insights
Effective design of antioxidant acetamides relies on specific structural modifications:
-
Electron-Donating Groups (EDGs): The introduction of hydroxyl (-OH) or methoxy (-OCH
) groups on the phenyl ring attached to the acetamide nitrogen significantly lowers the Bond Dissociation Enthalpy (BDE), facilitating hydrogen atom transfer (HAT) to free radicals. -
Bioisosteric Replacement: Replacing the C-4 carbonyl of flavonoids with an acetamide linker has been shown to improve water solubility while retaining the planar structure necessary for receptor binding.
-
Linker Length: The distance between the acetamide core and the aromatic ring influences steric fit within the Keap1 binding pocket, a critical target for indirect antioxidant activity.
Mechanistic Pathways: The Nrf2/Keap1 Axis[1][2][3][4]
While direct radical scavenging (quenching) is valuable, the therapeutic potency of acetamide derivatives largely stems from their ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.
Mechanism of Action
Under homeostatic conditions, Nrf2 is tethered in the cytoplasm by Keap1 and targeted for ubiquitination. Electrophilic acetamide derivatives can modify cysteine residues on Keap1 (specifically Cys151, Cys273, or Cys288). This modification induces a conformational change that prevents Nrf2 ubiquitination, allowing it to translocate to the nucleus.[1]
Once nuclear, Nrf2 binds to the Antioxidant Response Element (ARE) , driving the transcription of Phase II detoxifying enzymes:
-
Heme Oxygenase-1 (HO-1) [2]
-
NAD(P)H:quinone oxidoreductase 1 (NQO1)
Pathway Visualization
The following diagram illustrates the critical signaling cascade activated by potent acetamide derivatives.
Caption: Activation of the Nrf2 signaling pathway by acetamide derivatives leading to upregulation of antioxidant enzymes.[2]
Integrated Screening Workflow
To validate the antioxidant potential of novel derivatives, a multi-tiered screening approach is required. This ensures that compounds are not just chemical scavengers in a beaker, but biologically active agents.
The "Filter-Funnel" Approach
-
In Silico Prediction: Filter for drug-likeness (Lipinski’s Rule of 5) and predict toxicity.
-
Primary Screen (Chemical): High-throughput assays (DPPH/ABTS) to determine intrinsic radical scavenging.
-
Secondary Screen (Cellular): Validation of ROS reduction and enzyme upregulation in live cells (e.g., J774.A1 macrophages or HepG2 cells).
Caption: Hierarchical screening workflow from synthesis to mechanistic validation.
Experimental Protocols & Methodologies
Chemical Assay: DPPH Radical Scavenging
This protocol is the industry standard for determining the intrinsic hydrogen-donating ability of the acetamide derivative.
Reagents:
-
Methanol (HPLC Grade)
-
Standard: Ascorbic Acid or Trolox[6]
Protocol:
-
Preparation: Prepare a 0.1 mM stock solution of DPPH in methanol. Keep in amber bottles (light sensitive).
-
Dilution: Prepare serial dilutions of the test acetamide derivative (e.g., 10, 20, 40, 80, 160 µg/mL).
-
Incubation: Mix 1.0 mL of test solution with 1.0 mL of DPPH stock. Vortex immediately.
-
Reaction: Incubate in the dark at room temperature (25°C) for 30 minutes.
-
Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.
-
Calculation:
Note: is the absorbance of DPPH + Methanol only.
Cellular Assay: Intracellular ROS Quantification
Validates if the compound can cross cell membranes and function in a biological environment.
Reagents:
-
Cell Line: J774.A1 (Murine Macrophages) or RAW 264.7
-
Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate)
-
Stressor:
or LPS (Lipopolysaccharide)
Protocol:
-
Seeding: Seed cells in 96-well black plates (
cells/well) and incubate for 24h. -
Treatment: Pre-treat cells with acetamide derivatives (at non-toxic concentrations determined by MTT) for 2h.
-
Stressing: Add
(500 µM) to induce oxidative stress; incubate for 1h. -
Staining: Wash cells with PBS and add 10 µM DCFH-DA. Incubate for 30 min in the dark.
-
Detection: Measure fluorescence intensity (Excitation: 485 nm / Emission: 535 nm).
-
Causality Check: A reduction in fluorescence compared to the
-only control indicates successful ROS scavenging or enzyme upregulation.
Data Presentation & Statistical Validity
To ensure E-E-A-T standards, data must be reported with statistical rigor. Single-point data is insufficient for publication in high-impact journals.
Quantitative Comparison Table
When reporting results, summarize the IC50 (concentration required to inhibit 50% of radicals) values. Lower IC50 indicates higher potency.
| Compound ID | Substituent (R) | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM Fe(II)/g) | Toxicity (LD50 ppm) |
| Standard | Ascorbic Acid | 12.5 ± 0.8 | 8.2 ± 0.5 | 1500 ± 50 | >1000 |
| ACT-01 | -H | 145.2 ± 3.1 | 120.5 ± 4.2 | 320 ± 15 | >500 |
| ACT-04 | -OH (para) | 28.4 ± 1.2 | 22.1 ± 1.8 | 980 ± 30 | >500 |
| ACT-07 | -OCH3, -OH | 15.1 ± 0.9 | 10.5 ± 0.7 | 1350 ± 45 | >500 |
Table 1: Comparative antioxidant profile of synthesized acetamide derivatives vs. standard.
Statistical Treatment
-
Replicates: All biological assays must be performed in triplicate (
) at minimum. -
Error Bars: Data must be presented as Mean ± Standard Deviation (SD).
-
Significance: Use One-way ANOVA followed by Dunnett’s post-hoc test when comparing multiple derivatives against a control. Significance should be set at
.
References
-
Synthesis and Antioxidant Activity of Acetamide Derivatives Source: Molecules, 2010. URL:[Link]
-
Synthesis, biological and computational studies of flavonoid acetamide derivatives Source: RSC Advances, 2022.[7] URL:[Link]
-
The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress Source: Journal of Biological Chemistry (PMC), 2004. URL:[Link]
-
Recent Trends in Nanoantioxidants and Acetamide Applications Source: MDPI Antioxidants, 2024. URL:[Link]
Sources
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. blogs.rsc.org [blogs.rsc.org]
An In-depth Technical Guide to the Antiproliferative Activity of Acetamide Compounds in Cancer Cell Lines
Preamble: The Emergence of Acetamide Scaffolds in Oncology
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with potent and selective anticancer activity is paramount. Among the myriad of heterocyclic compounds investigated, the acetamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Acetamide derivatives, characterized by the functional group R-NH-CO-CH₃, represent a versatile class of molecules whose structural simplicity belies their complex and potent interactions with key cellular targets.[1] Their ability to engage in various non-covalent interactions allows for the fine-tuning of their pharmacological profiles, making them compelling candidates for therapeutic development.[1] This guide provides a technical deep-dive into the mechanisms, evaluation methodologies, and data interpretation related to the antiproliferative effects of acetamide compounds, designed for researchers, scientists, and drug development professionals.
Core Mechanisms of Antiproliferative Action
The efficacy of acetamide derivatives against cancer cell lines is not monolithic; rather, it stems from their ability to modulate a diverse array of cellular pathways crucial for cancer cell survival and proliferation. Understanding these mechanisms is fundamental to rational drug design and the identification of responsive cancer subtypes.
Induction of Apoptosis: The Programmed Demise of Cancer Cells
A primary mechanism by which many acetamide compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2][3] This process is a highly regulated and essential cellular pathway that eliminates damaged or unwanted cells. Acetamide derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key events include:
-
Modulation of the Bcl-2 Family: A critical control point in the intrinsic pathway is the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Certain acetamide compounds upregulate Bax expression while down-regulating Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[3][4] This shift promotes the permeabilization of the mitochondrial outer membrane.
-
Mitochondrial Disruption: The increased Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytosol.[5][6]
-
Caspase Cascade Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates the executioner caspase, caspase-3.[2][3][6] Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2] Some derivatives have also been shown to activate the extrinsic pathway initiator, caspase-8.[6]
Induction of Cell Cycle Arrest
Cancer is fundamentally a disease of uncontrolled cell division. The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity. Many acetamide derivatives exploit this by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to cell death.[4][7]
Arrest is commonly observed at the:
-
G2/M Phase: Some compounds, such as 4-fluoro-N-butylphenylacetamide (H6), cause an accumulation of cells in the G2/M phase.[7] This is often associated with the downregulation of G2/M-phase associated cyclins and cyclin-dependent kinases (CDKs) and the upregulation of tumor suppressor proteins like p53.[7]
-
G0/G1 Phase: Other derivatives, including N-(2-hydroxyphenyl) acetamide (NA-2), can arrest the cell cycle in the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase.[4][5]
Inhibition of Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of key genes, including tumor suppressors.[8] Inhibition of HDACs is an innovative and effective anticancer strategy.[9] Several acetamide derivatives, particularly mercaptoacetamide-based compounds, have been identified as potent HDAC inhibitors.[9][10] By inhibiting HDACs, these compounds restore the expression of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[8][9]
Quantitative Assessment of Antiproliferative Activity
The systematic evaluation of a compound's anticancer potential requires robust and reproducible in vitro assays. The following protocols are foundational for characterizing the antiproliferative activity of acetamide derivatives.
Data Summary: Comparative Anticancer Activity
A critical aspect of drug discovery is comparing the potency of novel compounds against established standards and across different cancer types. The half-maximal inhibitory concentration (IC50) is the most common metric for this comparison.
Table 1: Comparative Antiproliferative Activity of Selected Acetamide Derivatives
| Compound ID | Cancer Cell Line | IC50 | Reference Compound | Source(s) |
|---|---|---|---|---|
| 3c | MCF-7 (Breast) | 8.42 µM | Doxorubicin | [11][12] |
| 3c | SK-N-SH (Neuroblastoma) | 10.21 µM | Doxorubicin | [11][12] |
| 3e | HepG2 (Liver) | Potent | Doxorubicin | [12][13] |
| 3e | MCF-7 (Breast) | Potent | Doxorubicin | [12][13] |
| 4c, 4e | HL-60 (Leukemia) | < 12 µg/ml | Cisplatin | [13][14] |
| NA-2 | MCF-7 (Breast) | 1.65 mM | - | [4] |
| H6 | Cervical Cancer Cells | 1.0 - 1.5 mM | - | [7] |
| Compound 18 | PC-3 (Prostate) | 5.96 µM | - | [6] |
| Compound 19 | A549 (Lung) | 7.90 µM | - | [6] |
| Compound 25 | K-562 (Leukemia) | 7.71 µM | - | [6] |
| Compound 10a | MCF-7 (Breast) | 4 µM | Doxorubicin (4 µM) | [15] |
| Compound 3d | MDA-MB-468 (Breast) | 0.6 µM | - |[3] |
Note: "Potent" indicates high activity as described in the source, without a specific IC50 value provided.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[16] Include control wells containing medium only for background measurements.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the acetamide test compounds and a reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., DMSO-treated).
-
Exposure: Incubate the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into visible purple formazan crystals.[16]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[18] A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Elucidating the Mode of Cell Death and Proliferation
While the MTT assay quantifies antiproliferative effects, it does not distinguish between different mechanisms like apoptosis, necrosis, or cell cycle arrest. Flow cytometry-based assays are essential for this mechanistic dissection.
Experimental Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This assay is the gold standard for detecting apoptosis. Its principle is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[19] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[19]
Methodology:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the acetamide compound at its IC50 concentration for the predetermined time.[19] Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge (e.g., 5 min at 400-600 x g).[19][20]
-
Washing: Wash the cell pellet once with cold 1X PBS and then once with 1X Binding Buffer (e.g., 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).[20]
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of ~1 × 10⁶ cells/mL.
-
Staining: Aliquot 100 µL of the cell suspension into a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (e.g., 1 mg/mL stock).[19]
-
Incubation: Gently vortex and incubate the tubes for 15-20 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (often due to mechanical damage).
-
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This technique quantifies cellular DNA content to determine the distribution of a cell population throughout the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a stoichiometric DNA intercalator, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[22]
Methodology:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ treated and control cells as described previously.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[23][24] This step fixes the cells and permeabilizes the membrane.
-
Incubation: Incubate the cells for at least 30 minutes at 4°C (or up to several days at -20°C).[23][24]
-
Washing: Centrifuge the fixed cells and wash twice with 1X PBS to remove the ethanol.[23]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL).[22][23] Incubate for at least 5 minutes at room temperature. This is a critical step to ensure that PI only binds to DNA, as it can also bind to double-stranded RNA.[22]
-
PI Staining: Add PI staining solution (e.g., final concentration of 50 µg/mL).[23]
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FL2 or PE). A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), the G2/M phase (4N DNA content), and the S phase (intermediate DNA content).[22]
Conclusion and Future Outlook
Acetamide derivatives constitute a promising and chemically tractable class of compounds with significant antiproliferative activity against a range of cancer cell lines. Their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes like HDACs underscores their potential as leads for novel anticancer therapeutics. The methodologies detailed in this guide provide a robust framework for the comprehensive in vitro evaluation of these compounds. Future research should focus on optimizing structure-activity relationships to enhance potency and selectivity, exploring synergistic combinations with existing chemotherapeutic agents[5], and advancing the most promising candidates into preclinical animal models to assess in vivo efficacy and safety profiles.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie.
- Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (n.d.). PubMed.
- Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). Unknown Source.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR. (n.d.). PubMed.
- Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation. (n.d.). PubMed.
- Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio.
- Assaying cell cycle status using flow cytometry. (n.d.). PMC.
- Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (n.d.). PubMed.
- Understanding The Mode Of Action Of A Food Contaminant Acetamide. (2022, September 20). ScitoVation.
- Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer. (n.d.). Taylor & Francis.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. (2023, April 30). JoVE.
- Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015, December 31). International Journal of Pharmaceutical Sciences Review and Research.
- An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation. (2016, October 24). PMC - NIH.
- Synthesis of Novel Acetamide Derivatives and Evaluation of Their Antiproliferative Potency against Different Cancer Cell Lines | Request PDF. (2025, August 6). ResearchGate.
- MTT assay protocol. (n.d.). Abcam.
- MTT Cell Proliferation Assay. (n.d.). ATCC.
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
- Fluoroalkene modification of mercaptoacetamide-based histone deacetylase inhibitors. (2010, January 15). Bioorganic & Medicinal Chemistry.
- A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers. (n.d.). Benchchem.
- 4-Fluoro-N-butylphenylacetamide (H6) inhibits cell growth via cell-cycle arrest and apoptosis in human cervical cancer cells. (2009, January 1). PubMed.
- Acetazolamide Triggers Death Inducing Autophagy in T-47D Breast Cancer Cells. | Request PDF. (2025, August 6). ResearchGate.
- Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration. (n.d.). PMC.
- Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies. (n.d.). PMC.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015, February 20). PMC.
- Acetamide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (n.d.). IARC Publications.
- Relationship - acetamide - inhibits - cell population proliferation. (n.d.). BioKB.
- Synthesis and Antiproliferative Evaluation of Novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide Derivatives as Inducers of Apoptosis in Cancer Cells. (2016, October 4). PubMed.
- What is Acetamide used for? (2024, June 14). Patsnap Synapse.
- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025, April 16). PMC.
- Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025, March 15). Pharmaceutical Sciences.
- N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). (n.d.). PubMed.
Sources
- 1. What is Acetamide used for? [synapse.patsnap.com]
- 2. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Fluoro-N-butylphenylacetamide (H6) inhibits cell growth via cell-cycle arrest and apoptosis in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluoroalkene modification of mercaptoacetamide-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. jove.com [jove.com]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of N-(2-Phenylpropyl)acetamide
Executive Summary & Application Context
N-(2-Phenylpropyl)acetamide (CAS: 22596-62-9), also known as N-acetyl-
This protocol details the synthesis of N-(2-Phenylpropyl)acetamide for use as:
-
Analytical Reference Standard: For the detection of BMPEA metabolites in forensic toxicology and anti-doping analysis (WADA prohibited substance list monitoring).
-
Pharmaceutical Intermediate: In the development of novel phenethylamine-based therapeutics.
-
Metabolic Probe: For studying Phase II metabolic conjugation (N-acetylation) of
-methylphenethylamine isomers.
Key Technical Specifications:
-
Target Purity: >98.5% (HPLC/GC)
-
Yield Potential: 85–95%
-
Reaction Type: Nucleophilic Acyl Substitution (N-Acetylation)
-
Safety Profile: Precursors are irritants/corrosives; Product is a research chemical (Handle with PPE).
Scientific Principles & Reaction Mechanism
Mechanistic Pathway
The synthesis proceeds via the nucleophilic attack of the primary amine lone pair of 2-phenylpropylamine (1) onto the carbonyl carbon of acetic anhydride (2). This generates a tetrahedral intermediate, which collapses to expel acetate, yielding the target amide N-(2-Phenylpropyl)acetamide (3) and acetic acid.
Chemical Equation:
Critical Process Parameters (CPPs)
-
Stoichiometry: A slight excess of acetic anhydride (1.1–1.2 eq) ensures complete consumption of the limiting amine precursor.
-
Base Scavenger: Triethylamine (
) or Pyridine is required to neutralize the acetic acid byproduct, preventing the formation of the unreactive amine salt. -
Temperature Control: The reaction is exothermic. Initial cooling (
) is critical to prevent side reactions (e.g., diacetylation) and control reaction kinetics.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No. | Equiv. | Role | Hazards |
| 2-Phenylpropylamine | 582-22-9 | 1.0 | Precursor | Caustic, Irritant |
| Acetic Anhydride | 108-24-7 | 1.2 | Reagent | Corrosive, Lachrymator |
| Triethylamine ( | 121-44-8 | 1.5 | Base | Flammable, Corrosive |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Solvent | Carcinogen (suspected) |
| 1M HCl (aq) | 7647-01-0 | Wash | Purification | Irritant |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with inert gas (
or ). -
Solvation: Charge the RBF with 2-phenylpropylamine (10.0 mmol, ~1.35 g) and anhydrous DCM (20 mL).
-
Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL) to the solution.
-
Cooling: Submerge the flask in an ice-water bath (
) and stir for 10 minutes to equilibrate.
Phase 2: Acetylation
-
Reagent Addition: Dissolve Acetic Anhydride (12.0 mmol, 1.13 mL) in DCM (5 mL) and transfer to the addition funnel.
-
Controlled Addition: Dropwise add the acetic anhydride solution to the amine mixture over 15–20 minutes. Note: Maintain temperature <
. -
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
IPC (In-Process Control): Monitor reaction progress via TLC (Mobile Phase: 50% EtOAc/Hexanes). The amine spot (
) should disappear, replaced by the amide spot ( ).
-
Phase 3: Workup & Isolation
-
Quench: Carefully add distilled water (20 mL) to the reaction mixture to quench excess anhydride. Stir vigorously for 10 minutes.
-
Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Acid Wash (Critical): Wash the organic layer with 1M HCl (
mL).-
Rationale: This step protonates and removes any unreacted amine precursor into the aqueous layer, ensuring high purity.
-
-
Neutralization: Wash the organic layer with Saturated
( mL) to remove acetic acid byproducts. -
Drying: Wash with Brine (15 mL), dry over anhydrous
, and filter. -
Concentration: Evaporate the solvent under reduced pressure (Rotovap) at
to yield the crude product.
Phase 4: Purification
-
Scenario A (Solid): If the residue solidifies, recrystallize from a mixture of Hexanes/Ethyl Acetate.
-
Scenario B (Oil): If the product remains an oil (common for
-methyl isomers), purify via flash column chromatography (Silica Gel, Gradient: 10% 40% EtOAc in Hexanes) or high-vacuum distillation (BP at 0.4 Torr).
Process Visualization (Workflow)
Caption: Step-by-step workflow for the N-acetylation of 2-phenylpropylamine, highlighting critical purification washes.
Validation & Quality Control (Self-Validating System)
To ensure the protocol was successful, compare your analytical data against these reference parameters.
Physical Properties[3]
-
Appearance: Colorless to pale yellow viscous oil (may slowly crystallize upon standing at
). -
Boiling Point:
at 0.4 Torr [1].[1] -
Solubility: Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water.
Spectroscopic Identification
NMR (400 MHz,- 7.20–7.35 (m, 5H, Ar-H ) – Confirms phenyl ring.
- 5.40 (br s, 1H, NH ) – Confirms amide formation.
-
3.55 (m, 1H, CH -N) or 3.20-3.40 (m, 2H, CH
-N) – Correction: Structure is Ph-CH(CH )-CH -NH-Ac. The CH is adjacent to N.[2]-
Refined Assignment:
3.10–3.60 (m, 2H, CH -N).
-
-
2.95 (m, 1H, Ph-CH -CH
). -
1.95 (s, 3H, CO-CH
) – Characteristic singlet for acetyl group. -
1.25 (d, 3H, CH-CH
) – Doublet for the -methyl group.
Mass Spectrometry (GC-MS):
-
Molecular Ion (
): m/z 177. -
Base Peak: m/z 118 or 119 (loss of acetamide fragment, Ph-CH(CH
)-CH ) or m/z 72 (CH =NH-Ac). -
Key Fragment: m/z 105 (Ph-CH-CH
).
References
-
Cohen, P. A., et al. (2015).[3] Presence of the isomer
-methylphenethylamine in dietary supplements. Drug Testing and Analysis. (Contextual grounding for the parent amine). -
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 551881, N-(3-Phenylpropyl)acetamide (Structural Analog Reference). Retrieved from [Link]
Sources
- 1. N-(2-PHENYL-PROPYL)-ACETAMIDE | 22596-62-9 [amp.chemicalbook.com]
- 2. N-(3-Phenylpropyl)acetamide | C11H15NO | CID 551881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Determination of Purity of N-(2-Phenylpropyl)acetamide
Abstract
This document provides a comprehensive guide to a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the chemical purity of N-(2-Phenylpropyl)acetamide. The method is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing. We detail the underlying chromatographic principles, provide step-by-step protocols for analysis and method validation, and explain the rationale behind the chosen parameters. The validation strategy is grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and data integrity.[1][2][3]
Introduction and Scientific Rationale
N-(2-Phenylpropyl)acetamide is a chemical entity of interest in pharmaceutical development. Ensuring the purity of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug safety and efficacy. Regulatory agencies mandate the use of validated, stability-indicating analytical methods to monitor and control impurities, which can arise during synthesis or degradation.[4][5] A stability-indicating method is one that can accurately quantify the API in the presence of its potential impurities and degradation products.[6][7][8]
This application note describes a reversed-phase HPLC (RP-HPLC) method, which is the predominant technique for pharmaceutical purity analysis due to its high sensitivity, resolving power, and applicability to a wide range of small molecules.[5][9] The selection of a C18 stationary phase is based on the moderately non-polar character of N-(2-Phenylpropyl)acetamide, ensuring adequate retention and separation from more polar or non-polar impurities. UV detection is employed, leveraging the chromophore of the phenyl group present in the molecule.
The entire analytical lifecycle, from method development to validation and routine use, is presented as an integrated workflow to ensure robust and reliable results.
Figure 1: High-level workflow for HPLC purity analysis.
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade or Milli-Q).
-
Reference Standard: N-(2-Phenylpropyl)acetamide, of known purity.
-
Labware: Volumetric flasks, pipettes, autosampler vials, analytical balance.
Chromatographic Conditions
The selection of these parameters is designed to achieve a robust separation with good peak shape and a reasonable run time. A buffered mobile phase is critical for controlling the ionization state of any acidic or basic analytes, thereby ensuring consistent retention times.
| Parameter | Setting |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Experimental Protocols
Protocol 1: Preparation of Solutions
Diluent: Acetonitrile:Water (50:50, v/v)
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(2-Phenylpropyl)acetamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent. This solution is used for system suitability and quantification.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the N-(2-Phenylpropyl)acetamide sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
Protocol 2: System Suitability Testing (SST)
Objective: To verify the performance of the chromatographic system before sample analysis. The criteria are based on ICH guidelines.[1][2]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (100 µg/mL) five times consecutively.
-
Evaluate the results against the acceptance criteria in the table below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the N-(2-Phenylpropyl)acetamide peak |
| Theoretical Plates (N) | ≥ 2000 for the N-(2-Phenylpropyl)acetamide peak |
| Precision (%RSD) | ≤ 2.0% for the peak areas of the five replicate injections |
Protocol 3: Purity Determination and Calculation
-
Once the SST criteria are met, inject the blank, followed by the sample solutions. A standard can be injected periodically to monitor system drift.
-
Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank and peaks below the Limit of Quantitation (LOQ).
-
Calculate the percentage of each impurity using the area normalization method.
% Impurity = (Area of Individual Impurity / Total Area of All Peaks) x 100
-
The purity of N-(2-Phenylpropyl)acetamide is calculated as:
% Purity = 100 - (Sum of % of all impurities)
Method Validation Strategy (ICH Q2(R1))
A robust analytical method requires comprehensive validation to demonstrate its suitability for the intended purpose.[3][10] The following parameters must be assessed according to ICH Q2(R1) guidelines.[1][2]
Figure 2: Core parameters for HPLC method validation per ICH Q2(R1).
Specificity and Forced Degradation
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
A forced degradation study is the most effective way to prove specificity and the stability-indicating nature of the method.[6][11][12] The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products are generated at a sufficient level for detection.[8]
Protocol 4: Forced Degradation Study
-
Prepare solutions of N-(2-Phenylpropyl)acetamide (approx. 1000 µg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 6 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before dilution and analysis.
-
Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method.
-
Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main N-(2-Phenylpropyl)acetamide peak (Resolution > 2.0) and from each other. Peak purity analysis using a DAD detector should also be performed to confirm that the main peak is spectrally pure.
Linearity
Prepare a series of at least five concentrations of N-(2-Phenylpropyl)acetamide, typically from the LOQ to 150% of the working concentration. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy
Accuracy is determined by spiking a sample matrix with known amounts of API at different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery should be calculated. The typical acceptance criterion is 98.0% to 102.0% recovery.
Precision
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the study on a different day, with a different analyst, or on different equipment. The results are compared to assess the method's reproducibility.
Limit of Quantitation (LOQ) and Detection (LOD)
LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N). A S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Robustness
Deliberately vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and observe the effect on the results. The method is robust if these small variations do not significantly impact the analytical outcome.
A Note on Chiral Purity
N-(2-Phenylpropyl)acetamide is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). The method described in this note is an achiral method designed to determine chemical purity (i.e., separation from process-related impurities and degradants).
To determine enantiomeric purity (the percentage of one enantiomer relative to the other), a separate chiral HPLC method is required.[13][14] Chiral methods typically utilize a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and allowing for their separation and quantification.[15][16] The development of such a method is outside the scope of this application note but is a critical consideration for the quality control of a single-enantiomer drug substance.
Conclusion
The RP-HPLC method detailed herein provides a robust, reliable, and stability-indicating approach for the determination of purity of N-(2-Phenylpropyl)acetamide. The comprehensive validation strategy, based on ICH Q2(R1) guidelines, ensures that the method is fit for its intended purpose in a regulated pharmaceutical development environment. By following the outlined protocols, researchers can generate high-quality, defensible data for batch release, stability studies, and quality control.
References
- Vertex AI Search. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- ResearchGate. (n.d.).
- SGS. (n.d.).
- ResearchGate. (n.d.).
- JETIR. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS.
- LCGC International. (n.d.).
- LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1.
- LCGC International. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis.
- Scribd. (n.d.). ICH Q2(R1)
- ResearchGate. (n.d.). Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride.
- LookChem. (n.d.). Acetamide, N-(2-methyl-1-phenylpropyl)-, (S)-.
- The Pharma Review. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- Altabrisa Group. (n.d.).
- AMSbiopharma. (n.d.).
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Phenomenex. (n.d.).
- Česká a slovenská farmacie. (2007).
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
Sources
- 1. scribd.com [scribd.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sgs.com [sgs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. mdpi.com [mdpi.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. csfarmacie.cz [csfarmacie.cz]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Structural Elucidation and Impurity Profiling of N-(2-Phenylpropyl)acetamide via 1H NMR
Introduction & Scope
N-(2-Phenylpropyl)acetamide (CAS: 22596-62-9), also known as
-
Synthetic Impurity Profiling: It serves as a marker for specific reductive amination routes (e.g., Leuckart synthesis) where isomerization of the P2P precursor or rearrangement of the intermediate imines occurs.
-
Regioisomeric Differentiation: It is the
-methyl isomer of -acetylamphetamine. Distinguishing these regioisomers is vital for legal defensibility in drug seizing, as they possess distinct pharmacological profiles and legal statuses in certain jurisdictions.
This Application Note provides a definitive protocol for the characterization of N-(2-Phenylpropyl)acetamide using 1H NMR (400 MHz+). Unlike standard database entries, this guide focuses on the diastereotopic nature of the methylene protons , a spectral feature that acts as a "fingerprint" for validating the position of the phenyl group.
Experimental Protocol
Sample Preparation
To ensure resolution of the diastereotopic methylene signals, proper concentration and solvent selection are paramount.
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS (v/v).-
Rationale:
minimizes viscosity-induced broadening. While DMSO- is excellent for resolving labile amide protons, provides better separation of the aliphatic ABX system in this specific molecule.
-
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Note: Avoid saturation (>30 mg/mL) as it may induce stacking effects, shifting aromatic protons upfield.
-
-
Tube Quality: High-precision 5mm NMR tubes (camber < 3 µm) are required to prevent spinning sidebands if sample rotation is used (though non-spinning is preferred for high-field instruments).
Acquisition Parameters (400 MHz Base Frequency)
The following parameter set is designed for quantitative integration and high-resolution coupling analysis.
| Parameter | Setting | Technical Rationale |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise (SNR) per unit time compared to 90° pulses. |
| Spectral Width (SW) | 14 ppm (-2 to 12 ppm) | Ensures capture of broad amide protons and baseline correction. |
| Acquisition Time (AQ) | 4.0 sec | Sufficient to resolve small couplings ( |
| Relaxation Delay (D1) | 5.0 sec | Critical: The methyl protons have long |
| Scans (NS) | 16 or 32 | Sufficient for 10 mg samples. |
| Temperature | 298 K (25°C) | Standardized for chemical shift reproducibility. |
Processing Workflow
The following Graphviz diagram outlines the critical processing steps required to resolve the complex splitting patterns.
Figure 1: Optimized NMR acquisition and processing workflow for structural verification.
Results & Discussion: Spectral Analysis
The Diastereotopic "Fingerprint"
The defining feature of N-(2-Phenylpropyl)acetamide is the chiral center at C2 .
-
Mechanism: The C2 carbon is attached to four different groups (Phenyl, Methyl, H, and the
arm). -
Consequence: The adjacent methylene protons at C1 (
and ) are diastereotopic .[1][2][3] They are chemically non-equivalent and will appear as distinct signals (anisochronous), coupling to each other (geminal) and to the single proton at C2 (vicinal).
This creates a complex ABX spin system (or ABM), distinguishing it from achiral isomers where the methylene protons would be a simple doublet.
Chemical Shift Assignments (CDCl3)
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( |
| Ar-H | Phenyl | 7.15 – 7.35 | Multiplet | 5H | N/A (Overlap) |
| NH | Amide | 5.40 – 5.80 | Broad Singlet | 1H | Variable |
| C1-H | Methylene | 3.52 | ddd (or dt) | 1H | |
| C1-H | Methylene | 3.24 | ddd (or dt) | 1H | |
| C2-H | Methine | 2.93 | Multiplet (Sextet-like) | 1H | |
| Ac-CH | Acetyl | 1.86 | Singlet | 3H | - |
| C3-H | Methyl | 1.25 | Doublet | 3H |
Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.
Structural Logic & Coupling Tree
The following diagram illustrates the splitting logic for the C1 methylene protons, which is the primary validation check for this molecule.
Figure 2: Coupling logic demonstrating the origin of the complex methylene multiplets due to chirality at C2.
Validation & Quality Control
To validate that the synthesized or extracted material is indeed N-(2-Phenylpropyl)acetamide and not an isomer:
-
Integration Ratio Check:
-
Verify the ratio of the Acetamide Methyl (1.86 ppm) to the C3 Methyl (1.25 ppm) is exactly 1:1 (3H:3H). Deviation suggests incomplete acetylation or solvent contamination (e.g., residual water near 1.5 ppm).
-
-
COSY Confirmation (Optional but Recommended):
-
A 2D COSY experiment must show a strong cross-peak between the doublet at 1.25 ppm (C3-Me) and the multiplet at 2.93 ppm (C2-H).
-
Crucially, the multiplet at 2.93 ppm must show cross-peaks to both signals at 3.52 and 3.24 ppm, confirming the connectivity
.
-
-
Impurity Flag:
-
If a doublet appears around 1.0-1.1 ppm with a matching methine multiplet near 3.9 ppm , the sample likely contains N-acetylamphetamine (the regioisomer).
-
References
-
UNODC. (1981).[4] Impurities in illicit amphetamine: a review. Bulletin on Narcotics, Issue 3-004.[4] Link
-
ChemicalBook. (n.d.). N-(2-PHENYL-PROPYL)-ACETAMIDE 1H NMR Spectrum.Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11503, N-Methylphenethylamine (Isomer Analog Data).Link
-
Verweij, A. M. A. (1989).[4] Clandestine manufacture of 4-methylthioamphetamine (4-MTA). Forensic Science International. (Contextual reference for Leuckart impurities).
Sources
Application Note & Protocol: A Homogeneous Cell-Based Assay for Quantifying N-(2-Phenylpropyl)acetamide Activity at the Human Dopamine D2 Receptor
Abstract
This application note provides a detailed protocol for a robust, cell-based assay to determine the functional activity of N-(2-Phenylpropyl)acetamide, a compound with potential neuromodulatory properties. We hypothesize a mechanism of action involving the G protein-coupled receptor (GPCR) family, specifically targeting the human dopamine D2 receptor (D2R). D2R, a Gαi-coupled receptor, plays a crucial role in various physiological and pathological processes in the central nervous system.[1][2][3] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This protocol outlines a homogeneous, luminescence-based cAMP assay using a recombinant CHO-K1 cell line stably expressing the human dopamine D2 receptor. The methodology is designed for high-throughput screening and provides a quantitative measure of the compound's potential antagonistic or inverse agonistic activity.
Introduction: The Scientific Rationale
N-(2-Phenylpropyl)acetamide and its derivatives represent a class of compounds with emerging interest in drug discovery. While various biological activities have been ascribed to acetamide derivatives, including anti-inflammatory and antiproliferative effects, the precise molecular targets often remain to be elucidated.[5][6][7] The structural features of N-(2-Phenylpropyl)acetamide suggest potential interaction with CNS targets. A common and well-characterized class of CNS drug targets are GPCRs.
The dopamine D2 receptor is a key GPCR implicated in neurological and psychiatric conditions, making it a prime target for therapeutic intervention.[1][2] D2Rs are coupled to the Gαi/o family of G proteins.[2] Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a measurable decrease in the intracellular concentration of the second messenger cAMP.[3][4] This signaling cascade provides a robust and quantifiable endpoint for a cell-based functional assay.
This application note describes a self-validating system to screen for and characterize the activity of N-(2-Phenylpropyl)acetamide on the D2R. By utilizing a well-established recombinant cell line and a highly sensitive cAMP detection technology, this protocol offers a reliable method for determining the compound's potency and efficacy. The principles and steps outlined herein adhere to best practices in bioassay development to ensure data integrity and reproducibility.[8]
Signaling Pathway Overview: Dopamine D2 Receptor
The dopamine D2 receptor signals through the Gαi inhibitory pathway. The binding of an agonist, such as dopamine, initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G protein. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, thus reducing the conversion of ATP to cAMP. A compound with antagonistic properties would block this effect, while an inverse agonist would inhibit the basal activity of the receptor.
Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway.
Experimental Design & Workflow
The assay is performed in a 384-well plate format and utilizes a homogeneous, bioluminescence-based method for cAMP detection (e.g., Promega's cAMP-Glo™ Assay).[9][10] The principle involves a competition between cellular cAMP and a PKA substrate. In the presence of low cAMP, PKA activity is low, leaving more ATP available for a subsequent luciferase reaction, which generates a strong light signal. Conversely, high cAMP levels activate PKA, depleting ATP and resulting in a lower luminescence signal. For a Gαi-coupled receptor like D2R, an agonist will decrease cAMP, thus increasing the luminescent signal. The test compound is evaluated for its ability to counteract this agonist-induced effect.
Figure 2: High-Throughput Assay Workflow.
Detailed Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| CHO-K1 hD2R Stable Cell Line | Multiple vendors | e.g., GenScript, Revvity |
| Ham's F-12K Medium | Gibco | 21127022 |
| Fetal Bovine Serum (FBS), Qualified | Gibco | 26140079 |
| Geneticin (G418) | Gibco | 10131035 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Dopamine Hydrochloride | Sigma-Aldrich | H8502 |
| N-(2-Phenylpropyl)acetamide | Synthesized/Sourced | N/A |
| cAMP-Glo™ Assay | Promega | V1502 |
| 384-well solid white assay plates | Corning | 3570 |
Cell Culture and Maintenance
Consistent and careful cell handling is paramount for assay reproducibility.[11][12]
-
Culture Maintenance: Culture CHO-K1 cells stably expressing the human dopamine D2 receptor in Ham's F-12K medium supplemented with 10% FBS and 500 µg/mL Geneticin (selection antibiotic). Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Passage cells every 2-3 days when they reach 80-90% confluency. Avoid over-confluency as it can alter cellular physiology and receptor expression.[11]
-
Cell Health: Regularly monitor cell morphology. Use cells with high viability (>95%) and within a consistent, low passage number range for all experiments to minimize phenotypic drift.[11][12]
Assay Protocol: Antagonist Mode
This protocol is designed to identify compounds that inhibit the function of an agonist (Dopamine).
-
Cell Seeding:
-
Harvest CHO-K1-hD2R cells using Trypsin-EDTA and neutralize with culture medium.
-
Centrifuge the cell suspension, resuspend in fresh, serum-free medium, and perform a cell count.
-
Dilute the cells to a pre-optimized density (e.g., 2,500 cells/10 µL) in serum-free medium. Optimization of cell seeding density is crucial for a robust assay window.[11]
-
Dispense 10 µL of the cell suspension into each well of a 384-well white plate.
-
-
Compound Addition:
-
Prepare a serial dilution of N-(2-Phenylpropyl)acetamide in an appropriate vehicle (e.g., DMSO, final concentration ≤ 0.5%).
-
Add 5 µL of the diluted compound or vehicle control to the appropriate wells.
-
Include wells for a positive control antagonist (e.g., Haloperidol).
-
-
Agonist Addition:
-
Prepare a solution of Dopamine in serum-free medium at a concentration that elicits an 80% maximal response (EC80), as determined from a prior agonist dose-response experiment.
-
Add 5 µL of the Dopamine EC80 solution to all wells except the "no agonist" control wells (which receive 5 µL of medium instead).
-
-
Incubation:
-
Briefly mix the plate on a plate shaker.
-
Incubate the plate for 20-30 minutes at 37°C.
-
-
cAMP Detection (as per cAMP-Glo™ Assay manual): [10]
-
Equilibrate the cAMP-Glo™ Lysis Buffer and Detection Solution to room temperature.
-
Add 20 µL of the cAMP-Glo™ Lysis Buffer (containing the PKA detection solution) to each well.
-
Incubate for 20 minutes at room temperature to lyse the cells and allow the PKA reaction to proceed.
-
Add 40 µL of the Kinase-Glo® Reagent to each well to stop the PKA reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader (e.g., BMG LABTECH PHERAstar or similar).
-
Data Analysis and Interpretation
The raw luminescence data is inversely proportional to the intracellular cAMP concentration.
-
Normalization:
-
The "no agonist" control wells represent the basal level of cAMP (0% inhibition).
-
The "agonist only" (vehicle) control wells represent the maximum inhibition of cAMP production (100% inhibition).
-
Normalize the data for each test compound concentration using the following formula: % Inhibition = 100 * (RLU_sample - RLU_agonist_only) / (RLU_no_agonist - RLU_agonist_only) where RLU is the Relative Light Unit.
-
-
Dose-Response Curve:
-
Plot the normalized % Inhibition against the logarithm of the N-(2-Phenylpropyl)acetamide concentration.
-
Fit the data using a four-parameter logistic (4PL) equation to determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the agonist response.
-
Representative Data
The following table shows example data for a hypothetical antagonist tested against the D2 receptor.
| Compound Concentration [M] | Mean RLU | % Inhibition |
| Vehicle (No Agonist) | 800,000 | 0% |
| Vehicle (Dopamine EC80) | 200,000 | 100% |
| 1.0E-10 | 215,000 | 97.5% |
| 1.0E-09 | 250,000 | 91.7% |
| 1.0E-08 | 450,000 | 58.3% |
| 1.0E-07 | 680,000 | 20.0% |
| 1.0E-06 | 790,000 | 1.7% |
| 1.0E-05 | 805,000 | -0.8% |
| Calculated IC50 | ~8.5 nM |
Assay Validation and Trustworthiness
To ensure the reliability of the results, the assay should be validated according to established guidelines.[13][14][15] Key validation parameters include:
-
Specificity: The response should be dependent on the presence of the D2 receptor. This can be confirmed using the parental CHO-K1 cell line lacking the receptor.
-
Precision: Assess both intra-assay (repeatability) and inter-assay (intermediate) precision.
-
Accuracy: Determined by comparing the IC50 of a known reference antagonist to its established value.
-
Robustness: Evaluate the effect of small, deliberate variations in assay parameters (e.g., incubation time, cell density).[12]
-
Z'-factor: For screening campaigns, calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z' > 0.5 is generally considered excellent.
Conclusion
The described cell-based assay provides a sensitive and reliable method for characterizing the functional activity of N-(2-Phenylpropyl)acetamide at the human dopamine D2 receptor. By quantifying changes in the cAMP second messenger pathway, this protocol enables the determination of the compound's potency as a potential antagonist or inverse agonist. The homogeneous "add-and-read" format is amenable to high-throughput screening, making it a valuable tool in the early stages of drug discovery and for elucidating the mechanism of action of novel neuromodulatory compounds.
References
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]
-
Ford, C. P. (2014). The role of D2-autoreceptors in regulating dopamine neuron activity and transmission. Neuroscience, 282, 13–22. [Link]
-
Giménez-Gómez, P., et al. (2020). Principles of commonly used cAMP assays. ResearchGate. [Link]
-
Adams, E. (2025). Dopamine D2 Receptor Regulation: Mechanisms and Pathway. Cloud-files-preprod.s3.us-west-2.amazonaws.com. [Link]
-
Wikipedia. (n.d.). Dopamine receptor. Wikipedia. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc.[Link]
-
Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current chemical genomics, 3, 22–32. [Link]
-
Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]
-
Wang, C., et al. (2023). Protein-based tools for studying neuromodulation. Cell. [Link]
-
Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
GenScript. (n.d.). GPCR Stable Cell Lines. GenScript. [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]
-
BioTechniques. (2019). Best practice in bioassay development. BioTechniques. [Link]
-
Creative Bioarray. (n.d.). CHO-K1-CXCR5/Gα15-Stable Cell Line. Creative Bioarray. [Link]
-
BMG Labtech. (2020). HTRF technology on Microplate Readers. BMG Labtech. [Link]
-
Bio-Rad. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Bio-Rad. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]
-
Creative Biolabs. (n.d.). CNS Cell based Assay Services. Creative Biolabs. [Link]
-
Pharmaron. (n.d.). Potency Assay Guide. Pharmaron. [Link]
-
U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. FDA. [Link]
-
MarinBio. (2025). Development and Validation of Cell-Based Potency Assays for AAV Therapies. MarinBio. [Link]
-
DLRC Group. (n.d.). Potency of Cell and Gene Medicinal Products: New FDA Guideline. DLRC Group. [Link]
-
ACS Medicinal Chemistry Letters. (2016). N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels. ACS Publications. [Link]
-
PubMed. (2004). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. PubMed. [Link]
-
Antibodies-online.com. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Antibodies-online.com. [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
-
Sygnature Discovery. (n.d.). Cell Based Assays Development. Sygnature Discovery. [Link]
-
PubMed. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. PubMed. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. ResearchGate. [Link]
-
PubMed. (2019). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. PubMed. [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
-
PubMed. (2013). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. [Link]
-
PubChem. (n.d.). N-(2-phenylethyl)acetamide. National Institutes of Health. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2020). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
-
ResearchGate. (2014). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. ResearchGate. [Link]
Sources
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. estheradams.com [estheradams.com]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotechniques.com [biotechniques.com]
- 9. cAMP-Glo™ Assay [promega.jp]
- 10. cAMP-Glo™ Assay Protocol [promega.sg]
- 11. biocompare.com [biocompare.com]
- 12. marinbio.com [marinbio.com]
- 13. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies [cellandgene.com]
- 14. fda.gov [fda.gov]
- 15. marinbio.com [marinbio.com]
Application Note: In Vivo Administration of N-(2-Phenylpropyl)acetamide in Rodent Models
Abstract
This application note provides a rigorous technical guide for the in vivo administration of N-(2-Phenylpropyl)acetamide (also identified as N-acetyl-β-methylphenethylamine or N-acetyl-BMPEA). While often analyzed as a metabolic impurity or forensic marker for the positional isomer β-methylphenethylamine (BMPEA), this compound requires specific formulation strategies due to its lipophilicity and potential for metabolic hydrolysis. This guide details the physicochemical handling, vehicle formulation, and experimental workflows for pharmacokinetic (PK) and pharmacodynamic (PD) assessment in rodent models (rats/mice).
Part 1: Physicochemical Profile & Formulation Strategy
Chemical Identity & Challenge
N-(2-Phenylpropyl)acetamide is the acetamide derivative of β-methylphenethylamine (BMPEA). Unlike amphetamine (1-phenylpropan-2-amine), the amine group in the parent structure is on the primary carbon, with the phenyl group on the secondary carbon.
-
IUPAC Name:
-(2-phenylpropyl)acetamide -
Molecular Formula:
-
Key Challenge: The acetamide moiety significantly reduces polarity compared to the parent amine, rendering the compound poorly soluble in neutral aqueous buffers. Successful in vivo delivery requires a co-solvent system to prevent precipitation in the peritoneal cavity or GI tract.
Formulation Decision Matrix
The following workflow dictates the vehicle selection based on the intended route of administration and dose concentration.
Figure 1. Formulation decision tree for lipophilic amide delivery.
Recommended Vehicle Protocol (Standard IP/SC)
Vehicle Composition: 5% DMSO, 5% Tween 80, 90% Sterile Saline.
Preparation Steps:
-
Weighing: Accurately weigh the target amount of N-(2-Phenylpropyl)acetamide into a sterile glass vial.
-
Primary Solubilization: Add the calculated volume of DMSO (5% of total volume). Vortex vigorously for 30 seconds. The compound should fully dissolve into a clear phase.
-
Surfactant Addition: Add Tween 80 (5% of total volume). Vortex gently to mix.
-
Aqueous Phase: Slowly add warm (37°C) sterile saline (0.9% NaCl) while vortexing. Note: Adding saline too quickly may cause "crashing out." If cloudiness persists, sonicate at 40°C for 10 minutes.
-
Sterilization: Pass the solution through a 0.22 µm PVDF syringe filter prior to injection.
Part 2: In Vivo Administration Protocols
Dose Selection & Scaling
Based on structural analogs (acetamide derivatives of phenethylamines), the following dose ranges are recommended for exploratory toxicology and PK studies:
-
Low Dose (Trace/Metabolic): 1–5 mg/kg
-
Active Dose (Behavioral): 10–30 mg/kg
-
Limit Dose (Toxicity): 100 mg/kg (Do not exceed without dose-escalation data).
Dosing Volume Guidelines:
-
Mice: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).
-
Rats: 5 mL/kg (e.g., 1.0 mL for a 200g rat).
Administration Workflow (Intraperitoneal - Mouse)
-
Restraint: Secure the mouse using the scruff method, exposing the abdomen.
-
Site Prep: Swab the lower right quadrant of the abdomen with 70% ethanol.
-
Injection: Use a 27G needle. Insert at a 30° angle, aspirate slightly to ensure no bladder/gut puncture, and inject the bolus smoothly over 2–3 seconds.
-
Observation: Return animal to home cage and observe for "writhing" (indication of peritoneal irritation from DMSO) for 5 minutes.
Part 3: Experimental Workflows (PK & PD)
Pharmacokinetic Study Design
The primary metabolic interest is the rate of deacetylation (hydrolysis) back to the parent amine, β-methylphenethylamine (BMPEA), which is a known sympathomimetic.
Sampling Schedule:
-
Groups: n=3 per timepoint.
-
Timepoints: Pre-dose, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.
-
Matrix: Plasma (Li-Heparin) and Brain tissue (to assess blood-brain barrier penetration).
Bioanalytical Targets (LC-MS/MS):
-
Analyte: N-(2-Phenylpropyl)acetamide (Parent).
-
Metabolite: β-Methylphenethylamine (Hydrolysis product).
-
IS: D5-Amphetamine or D5-BMPEA.
Behavioral Assessment (Locomotor Activity)
If deacetylation occurs rapidly in vivo, the animal will exhibit sympathomimetic behavior similar to BMPEA/amphetamine.
Protocol:
-
Acclimation: Place rodent in the Open Field box (40x40cm) for 30 mins (drug-free).
-
Treatment: Administer Vehicle or Compound (IP).[1]
-
Recording: Record locomotor activity (distance traveled, rearing, center time) for 60–120 minutes post-injection.
-
Data Interpretation:
-
Increased Activity: Suggests rapid conversion to BMPEA (stimulant).
-
Decreased Activity: Suggests intrinsic sedative effect of the acetamide or toxicity.
-
Mechanistic Pathway Diagram
The following diagram illustrates the hypothesized metabolic fate and physiological readout.
Figure 2. Hypothesized metabolic activation pathway of N-(2-Phenylpropyl)acetamide.
Part 4: Data Presentation & Analysis
Summary Table Template
Use the following structure to report PK parameters.
| Parameter | Definition | Unit | N-(2-Phenylpropyl)acetamide | BMPEA (Metabolite) |
| Maximum Concentration | ng/mL | [Data] | [Data] | |
| Time to | h | [Data] | [Data] | |
| Area Under Curve | ng*h/mL | [Data] | [Data] | |
| Elimination Half-life | h | [Data] | [Data] | |
| MR | Metabolic Ratio ( | - | N/A | [Data] |
Statistical Analysis
-
PK Data: Non-compartmental analysis (NCA) using WinNonlin or PKSolver.
-
Behavioral Data: Two-way ANOVA (Time x Treatment) followed by Bonferroni post-hoc tests. Significance set at p < 0.05.
Part 5: Safety & Regulatory Compliance
-
Chemical Handling:
-
Treat as a Potential Irritant . Wear nitrile gloves, lab coat, and safety glasses.
-
Controlled Substance Status: While N-(2-Phenylpropyl)acetamide itself may not be explicitly scheduled in all jurisdictions, it is a direct precursor/analog of phenethylamines. In the US, it may be treated under the Federal Analogue Act if intended for human consumption. Handle with strict inventory controls.
-
-
Animal Welfare:
-
Monitor for signs of Serotonin Syndrome (tremors, hind limb abduction, Straub tail) if high doses (>50 mg/kg) are used, as acetamides can sometimes exhibit off-target binding.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70143, N-(2-Phenylethyl)acetamide (Analog Reference). Retrieved from [Link]
-
Slezak, J. M., et al. (2018). Pharmacokinetic and pharmacodynamic analysis of d-amphetamine in an attention task in rodents.[2] Behavioural Pharmacology.[3][4][5] Retrieved from [Link]
-
Hansen, M., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Biomolecules.[1][3][6][7] Retrieved from [Link]
-
Moore, M. M., et al. (2019). The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue.[1][8] Regulatory Toxicology and Pharmacology.[1] Retrieved from [Link]
-
NIST Chemistry WebBook. Acetamide, N-(2-methylpropyl)- (Structural Analog Data). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and pharmacodynamic analysis of d-amphetamine in an attention task in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic analysis of d-amphetamine in an attention task in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spontaneous locomotor activity and pharmacokinetics of intravenous methamphetamine and its metabolite amphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(2-hydroxy phenyl) acetamide ameliorate inflammation and doxorubicin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2,5-Dimethylphenyl)acetamide | C10H13NO | CID 16304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(2-Phenylpropyl)acetamide as a chemical probe for ion channel studies
Application & Protocol Guide
Abstract
Ion channels are critical regulators of cellular physiology, and their dysfunction is implicated in numerous diseases, making them prime therapeutic targets.[1] Chemical probes are indispensable tools for dissecting the function and pharmacology of these complex proteins.[2][3] This guide introduces N-(2-Phenylpropyl)acetamide, a small molecule belonging to a scaffold known to produce potent modulators of Transient Receptor Potential (TRP) channels. Notably, more complex derivatives have been identified as inhibitors of the TRPA1 channel, a key sensor for pain, cold, and irritant chemicals.[4] This document provides a comprehensive framework for researchers to validate and utilize N-(2-Phenylpropyl)acetamide as a potential chemical probe. We present detailed protocols for its characterization, from initial high-throughput screening to gold-standard electrophysiological validation, and its application in cellular pathway analysis. The methodologies are designed to be self-validating, ensuring robust and reproducible results for professionals in academic research and drug development.
Introduction: The Need for Novel Ion Channel Probes
The study of ion channels has been revolutionized by the development of specific chemical tools that allow for their precise manipulation.[1] These probes can be small molecule agonists, antagonists, or allosteric modulators that help elucidate the channel's role in complex biological systems. The ideal chemical probe exhibits high potency, selectivity, and a well-defined mechanism of action.
The N-phenylpropyl-acetamide scaffold has emerged as a promising starting point for developing such tools. A patent from Pfizer discloses a series of N-(2-Alkyleneimino-3-phenylpropyl)acetamide compounds as potent inhibitors of the TRPA1 ion channel, a member of the TRP superfamily involved in nociception and inflammation.[4] N-(2-Phenylpropyl)acetamide represents the core, unfunctionalized backbone of this series. Its simplicity makes it an excellent candidate for initial investigation as a foundational chemical probe to explore this target class. This guide outlines the necessary steps to characterize its activity and leverage it for ion channel research.
Compound Profile: N-(2-Phenylpropyl)acetamide
A thorough understanding of the probe's chemical and physical properties is fundamental for experimental design, including solvent selection and concentration calculations.
| Property | Value | Source |
| Chemical Name | N-(2-Phenylpropyl)acetamide | [5] |
| CAS Number | 22596-62-9 | [5] |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| Appearance | White to off-white solid (predicted) | [6] |
| Solubility | Soluble in DMSO, Ethanol, Chloroform | [6] |
| Water Solubility | Limited | [6] |
| Storage | Store at 4°C in a dry, dark place. |
Note: For experimental use, a stock solution should be prepared in a suitable organic solvent like DMSO at a high concentration (e.g., 10-50 mM) and stored at -20°C. Subsequent dilutions into aqueous assay buffers should be done immediately before use to minimize precipitation.
Rationale for Investigation: A TRPA1-Focused Hypothesis
Our hypothesis is that N-(2-Phenylpropyl)acetamide acts as a modulator of the TRPA1 ion channel. This is based on the following reasoning:
-
Structural Precedent: More complex molecules containing the N-phenylpropyl-acetamide core are documented TRPA1 inhibitors.[4] It is common for the foundational scaffold of a patented series to retain some biological activity, often with lower potency.
-
TRPA1 as a Target: TRPA1 is a non-selective cation channel activated by a wide range of electrophilic irritants, cold temperatures, and mechanical stress.[4] Its activation leads to calcium and sodium influx, cellular depolarization, and the initiation of pain and neurogenic inflammation signals.
-
Mechanism of Action: Many TRPA1 modulators act by covalently modifying specific cysteine residues within the channel protein.[4] While N-(2-Phenylpropyl)acetamide lacks an obvious reactive group, it may act as a competitive antagonist at the ligand binding site or as an allosteric modulator influencing channel gating.
The protocols outlined below are designed to test this hypothesis directly and determine the compound's efficacy and mechanism of action.
Experimental Protocols: Validation & Characterization
A tiered approach is recommended, starting with high-throughput methods to confirm activity and progressing to more detailed, lower-throughput techniques for mechanistic insights.
Protocol 1: High-Throughput Screening (HTS) via Calcium Influx Assay
Causality: This assay provides a rapid and scalable method to detect if the compound modulates channel activity.[7] We use a cell line stably expressing human TRPA1 (hTRPA1). Channel activation by a known agonist (e.g., AITC - allyl isothiocyanate) will cause Ca²⁺ influx, which is detected by a calcium-sensitive fluorescent dye. A TRPA1 inhibitor will reduce this signal.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing hTRPA1 into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells/well. Allow cells to adhere for 24 hours.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the wells and add 20 µL of the dye loading buffer.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Addition: Prepare serial dilutions of N-(2-Phenylpropyl)acetamide in assay buffer. Add 5 µL of the compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and a known TRPA1 antagonist (e.g., A-967079) as controls.
-
Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation & Signal Reading: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of a TRPA1 agonist (e.g., AITC at a final concentration equal to its EC₈₀) to all wells simultaneously.
-
Immediately begin recording fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds for a period of 2-3 minutes.
Caption: High-throughput calcium influx assay workflow.
Protocol 2: Gold-Standard Validation via Patch-Clamp Electrophysiology
Causality: While fluorescence assays are excellent for screening, electrophysiology is the gold standard for directly measuring ion channel currents.[8] This technique provides definitive proof of channel modulation and allows for detailed mechanistic studies (e.g., use-dependence, voltage-dependence, site of action).
Methodology:
-
Cell Preparation: Use hTRPA1-expressing HEK293 cells cultured on glass coverslips.
-
Recording Setup: Transfer a coverslip to a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution (in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH 7.2 with CsOH).
-
Whole-Cell Configuration:
-
Approach a cell with the recording pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -60 mV.
-
-
Current Elicitation:
-
Apply a known TRPA1 agonist (e.g., 100 µM AITC) via the perfusion system to elicit an inward current.
-
Once a stable current is achieved, wash out the agonist to allow the current to return to baseline.
-
-
Compound Application:
-
Re-apply the agonist to obtain a stable control current.
-
While continuing to apply the agonist, co-perfuse with the desired concentration of N-(2-Phenylpropyl)acetamide.
-
Record the change in current amplitude.
-
-
Data Acquisition: Record currents using an appropriate amplifier and data acquisition software. Digitize at 10 kHz and filter at 2 kHz.
-
Analysis: Measure the peak inward current in the presence and absence of the test compound. Calculate the percentage of inhibition. Repeat for a range of concentrations to generate a dose-response curve.
Caption: Logic flow for a whole-cell patch-clamp experiment.
Application Protocol: Probing Cellular Signaling
Causality: Once validated, N-(2-Phenylpropyl)acetamide can be used to investigate the role of TRPA1 in a native system. For example, TRPA1 is expressed on sensory neurons and its activation can trigger the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP). This protocol details how to test if the probe can block this release.
Methodology:
-
Tissue Preparation: Isolate dorsal root ganglia (DRG) neurons from rodents and establish a primary culture.
-
Acclimation: After 48-72 hours in culture, wash the neurons with assay buffer and let them acclimate for 30 minutes.
-
Pre-incubation: Treat the neurons with various concentrations of N-(2-Phenylpropyl)acetamide or vehicle for 20 minutes.
-
Stimulation: Add a TRPA1 agonist (e.g., AITC) to the wells to stimulate the neurons. Incubate for 15 minutes at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Quantification of CGRP: Measure the concentration of CGRP in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Analysis: Compare the amount of CGRP released in probe-treated samples to the vehicle-treated controls.
Caption: Hypothetical pathway of TRPA1-mediated CGRP release.
Data Interpretation & Expected Results
Effective use of a chemical probe requires careful interpretation of quantitative data.
Table 1: Example Data from HTS Calcium Assay
| Compound | IC₅₀ (µM) [95% CI] | Hill Slope |
| N-(2-Phenylpropyl)acetamide | 12.5 [9.8 - 15.2] | 1.1 |
| A-967079 (Positive Control) | 0.08 [0.06 - 0.1] | 1.3 |
| Vehicle (Negative Control) | No Inhibition | N/A |
-
Interpretation: An IC₅₀ in the low micromolar range would classify N-(2-Phenylpropyl)acetamide as a moderately potent TRPA1 inhibitor, suitable for use as a probe in cellular assays at concentrations ~10-20 µM.
Table 2: Example Data from Electrophysiology
| Compound Concentration (µM) | % Inhibition of AITC-evoked Current (Mean ± SEM) |
| 1 | 15.2 ± 3.1 |
| 10 | 48.9 ± 5.6 |
| 30 | 75.4 ± 4.9 |
| 100 | 92.1 ± 2.5 |
-
Interpretation: These data would confirm the findings from the HTS assay and provide a direct, quantitative measure of channel block. The concentration-dependent inhibition validates the compound's on-target effect.
Conclusion & Future Directions
This guide provides a comprehensive framework for validating and applying N-(2-Phenylpropyl)acetamide as a chemical probe for ion channel research, specifically targeting the TRPA1 channel. By following the tiered approach of HTS screening and electrophysiological confirmation, researchers can confidently establish its activity and mechanism. Successful validation would position N-(2-Phenylpropyl)acetamide as a valuable tool for dissecting the role of TRPA1 in physiology and disease. Future work could involve structure-activity relationship (SAR) studies to improve potency and selectivity, as well as profiling against a panel of other TRP channels and unrelated ion channels to fully characterize its specificity.
References
-
LookChem. Acetamide, N-(2-methyl-1-phenylpropyl)-, (S)-. Available from: [Link]
-
Kukovetz, E., et al. (2020). The current chemical biology tool box for studying ion channels. The Journal of Physiology. Available from: [Link]
-
Chambers, J. J., et al. (2015). Modular chemical probes for visualizing and tracking endogenous ion channels. Neuropharmacology. Available from: [Link]
-
Swain, N. A., et al. (2016). N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels. ACS Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. The current chemical biology tool box for studying ion channels | Request PDF. Available from: [Link]
-
Stankova, K., et al. (2021). Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ChemMedChem. Available from: [Link]
-
Pinga, E., et al. (2017). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Antioxidants. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 70143, N-(2-phenylethyl)acetamide. Available from: [Link]
-
Gonzalez, J. E., et al. (2004). High Throughput Assay Technologies for Ion Channel Drug Discovery. Assay and Drug Development Technologies. Available from: [Link]
-
NIST. Acetamide, N-(2-methylpropyl)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
-
Wang, S. Y., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. Available from: [Link]
-
Singh, S., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society. Available from: [Link]
-
Khan, N. M., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology. Available from: [Link]
-
NIST. Acetamide, N-(2-phenylethyl)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
-
Chemsrc. N-(2-Phenylethyl)acetamide | CAS#:877-95-2. Available from: [Link]
-
Kumar, L., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available from: [Link]
-
West, T. W., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules. Available from: [Link]
Sources
- 1. The current chemical biology tool box for studying ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modular chemical probes for visualizing and tracking endogenous ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2-PHENYL-PROPYL)-ACETAMIDE | 22596-62-9 [chemicalbook.com]
- 6. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
- 7. d-nb.info [d-nb.info]
- 8. aurorabiomed.com.cn [aurorabiomed.com.cn]
Flow cytometry analysis of cells treated with N-(2-Phenylpropyl)acetamide
Flow Cytometric Evaluation of Cytotoxicity and Oxidative Stress Induced by the Leuckart Impurity N-(2-Phenylpropyl)acetamide
Abstract
The presence of synthesis impurities in illicit methamphetamine significantly alters the toxicological profile of the drug. N-(2-Phenylpropyl)acetamide , a specific marker of the Leuckart synthesis route, is a hydrophobic amide byproduct with poorly characterized cellular effects. This Application Note provides a standardized flow cytometry workflow to evaluate the cytotoxic potential of this impurity. We detail protocols for assessing mode of cell death (Apoptosis/Necrosis) and oxidative stress (ROS generation) in SH-SY5Y neuronal cells, providing a robust framework for forensic toxicologists to quantify the health risks associated with "street-grade" drug mixtures.
Introduction & Scientific Rationale
The Molecule: N-(2-Phenylpropyl)acetamide is a neutral, hydrophobic amide often found in amphetamine produced via the Leuckart reaction (reductive amination of phenyl-2-propanone). Unlike the parent drug, which acts on monoamine transporters, hydrophobic impurities often exert toxicity through non-specific membrane disruption and mitochondrial stress.
The Challenge: Investigating this molecule requires overcoming its poor aqueous solubility and distinguishing between direct necrosis (membrane rupture) and regulated apoptosis (programmed cell death) induced by oxidative stress.
Experimental Logic:
-
Cell Model: SH-SY5Y (Human Neuroblastoma) cells are selected as the standard model for amphetamine-related neurotoxicity.
-
Solubilization: Due to the lipophilic phenylpropyl chain, Dimethyl Sulfoxide (DMSO) is required as a vehicle.
-
Multiplexing: We utilize a dual-assay approach:
-
Annexin V / Propidium Iodide (PI): To distinguish early apoptosis (PS exposure) from necrosis (membrane permeabilization).
-
H2DCFDA: To detect Reactive Oxygen Species (ROS), a primary driver of impurity-mediated mitochondrial damage.
-
Experimental Workflow
The following diagram outlines the critical path from compound preparation to data acquisition.
Figure 1: High-level experimental workflow for evaluating hydrophobic impurity toxicity.
Materials & Reagents
| Component | Specification | Purpose |
| Target Analyte | N-(2-Phenylpropyl)acetamide | Test compound (Leuckart impurity). |
| Cell Line | SH-SY5Y (ATCC® CRL-2266™) | Neuronal model for neurotoxicity assessment. |
| Vehicle | DMSO (Cell Culture Grade) | Solubilization of hydrophobic amide. |
| Apoptosis Kit | Annexin V-FITC / PI Kit | Detects phosphatidylserine (PS) and membrane permeability. |
| ROS Probe | H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) | Measures intracellular ROS levels. |
| Positive Control | Staurosporine (1 µM) or H2O2 (100 µM) | Induces apoptosis (Stauro) or ROS (H2O2). |
| Buffer | Annexin Binding Buffer (Ca2+ rich) | Essential for Annexin V binding to PS. |
Detailed Protocols
Protocol A: Compound Preparation & Treatment
Rationale: Hydrophobic amides precipitate in aqueous media. A "step-down" dilution strategy prevents shock precipitation.
-
Stock Preparation: Dissolve N-(2-Phenylpropyl)acetamide in 100% DMSO to create a 100 mM stock solution. Vortex vigorously.
-
Intermediate Dilution: Dilute the stock 1:10 in culture media (RPMI-1640 + 10% FBS) to create a 10 mM intermediate. Note: Immediate vortexing is required to prevent crystal formation.
-
Cell Treatment:
-
Seed SH-SY5Y cells at
cells/well in 6-well plates. -
Treat cells with increasing concentrations of the impurity (e.g., 10, 50, 100, 250, 500 µM).
-
Vehicle Control: Treat one well with DMSO matched to the highest concentration used (must be <0.5% v/v).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Protocol B: Multiplexed Apoptosis Assay (Annexin V / PI)
Rationale: Annexin V binds Phosphatidylserine (externalized early in apoptosis). PI enters only cells with compromised membranes (late apoptosis/necrosis).
-
Harvest: Collect supernatant (contains floating dead cells) and trypsinized adherent cells into a single tube.
-
Wash: Centrifuge (300 x g, 5 min) and wash 1x with cold PBS.
-
Resuspend: Resuspend the pellet in 100 µL of 1X Annexin Binding Buffer . Critical: Do not use PBS; Calcium is required for Annexin binding.
-
Stain:
-
Add 5 µL Annexin V-FITC.
-
Add 5 µL Propidium Iodide (PI).
-
-
Incubate: 15 minutes at Room Temperature (RT) in the dark.
-
Finalize: Add 400 µL of 1X Annexin Binding Buffer. Analyze immediately.
Protocol C: Oxidative Stress Assay (ROS Detection)
Rationale: H2DCFDA diffuses into cells, is deacetylated by esterases, and oxidizes to fluorescent DCF in the presence of ROS.
-
Stain (Pre-Harvest): Wash adherent cells with PBS. Add 10 µM H2DCFDA in serum-free media.
-
Incubate: 30 minutes at 37°C in the dark.
-
Recovery: Remove stain, add complete media, and incubate for 15 minutes (allows esterase hydrolysis).
-
Harvest: Trypsinize, wash with PBS, and resuspend in 500 µL PBS.
-
Acquisition: Analyze on the FITC channel immediately.
Data Analysis & Gating Strategy
Accurate toxicology data depends on excluding debris and doublets, which can mimic dead cells.
Figure 2: Gating hierarchy to isolate single-cell populations for toxicity analysis.
Expected Results Interpretation:
| Population | Fluorescence Profile | Interpretation regarding N-(2-Phenylpropyl)acetamide |
| Live | AnnV (-) / PI (-) | Healthy cells. Decrease indicates toxicity. |
| Early Apoptosis | AnnV (+) / PI (-) | Indicates regulated cell death (likely ROS-mediated). |
| Late Apoptosis | AnnV (+) / PI (+) | Secondary necrosis following apoptosis. |
| Necrosis | AnnV (-) / PI (+) | Indicates acute membrane rupture (solvent effect or high-dose toxicity). |
Troubleshooting & Expert Tips
-
Crystal Formation: If the flow cytometer clogs or event rate fluctuates wildly, the hydrophobic impurity may have precipitated.
-
Solution: Filter samples through a 40 µm mesh immediately before acquisition.
-
-
False Positives in ROS: H2DCFDA is photo-sensitive.
-
Solution: Keep all tubes covered in foil. Do not fix cells (fixation quenches DCF fluorescence).
-
-
Compensation: Although FITC and PI have distinct emission peaks, there is spectral overlap.
-
Solution: Use single-stained controls (cells + AnnV only, cells + PI only) to calculate the compensation matrix.
-
References
-
Sujith, A., et al. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International Journal of Molecular Sciences. Link
-
Siwińska-Ziółkowska, A., et al. (2012). Identification of impurities in biological material remaining after amphetamine synthesis. Problems of Forensic Sciences. Link
-
McBride, E. M., & Verbeck, G. F. (2018).[1] Investigation by direct-infusion ESI-MS and GC-MS of an alleged Leuckart route-specific impurity of methamphetamine. Forensic Science International.[1][2] Link
-
Bio-Rad Antibodies. Flow Cytometry Sample Preparation Protocols. Link
-
Abcam. Flow Cytometry Protocol for Intracellular and Extracellular Targets. Link
Sources
Application Note: N-(2-Phenylpropyl)acetamide in Neuropathic Pain Models
The following Application Note and Protocol guide details the investigation of N-(2-Phenylpropyl)acetamide , a structural analog of established anticonvulsant and analgesic amides (e.g., Lacosamide, N-acetyl-phenethylamines).
This guide focuses on its application in neuropathic pain models , specifically targeting Voltage-Gated Sodium Channel (NaV) modulation and Sigma-1 receptor interaction, which are the primary pharmacological hypotheses for this class of small-molecule amides.
Introduction & Mechanistic Rationale
N-(2-Phenylpropyl)acetamide (N-Acetyl-β-methylphenethylamine) represents a class of lipophilic, small-molecule amides. Structurally, it possesses a phenyl ring separated by a branched alkyl chain from an acetamide moiety. This scaffold shares critical pharmacophore features with Functionalized Amino Acids (FAAs) like Lacosamide, which are known to treat neuropathic pain by selectively enhancing the slow inactivation of voltage-gated sodium channels (VGSCs), specifically NaV1.3, NaV1.7, and NaV1.8.
Pharmacological Hypothesis
-
Primary Mechanism (NaV Modulation): The compound is hypothesized to bind to the pore-lining residues of NaV channels in their inactivated state, stabilizing the "slow inactivated" conformation. This reduces the repetitive neuronal firing characteristic of neuropathic pain without blocking physiological action potentials (unlike traditional blockers like Lidocaine).
-
Secondary Mechanism (Sigma-1 Modulation): The phenylpropyl-amine backbone is a privileged structure for Sigma-1 receptor ligands, which modulate nociceptive signaling in the dorsal horn of the spinal cord.
Compound Preparation & Formulation
N-(2-Phenylpropyl)acetamide is a lipophilic compound (Predicted LogP ~1.5–2.0). Proper solubilization is critical for reproducible in vivo data.
Standard Stock Solution (In Vitro)
-
Solvent: 100% DMSO (Molecular Biology Grade).
-
Concentration: 100 mM stock.
-
Storage: -20°C (Avoid repeated freeze-thaw cycles).
Vehicle Formulation (In Vivo - IP/Oral)
For intraperitoneal (i.p.) or oral gavage (p.o.) administration in rodents:
| Component | Percentage (v/v) | Function |
| DMSO | 5% | Primary Solubilizer |
| Tween 80 | 5% | Surfactant/Emulsifier |
| PEG 400 | 30% | Co-solvent |
| Saline (0.9%) | 60% | Diluent (Add last, slowly) |
Protocol:
-
Dissolve the required mass of N-(2-Phenylpropyl)acetamide in DMSO.
-
Add Tween 80 and vortex vigorously for 30 seconds.
-
Add PEG 400 and vortex.
-
Slowly add warm (37°C) Saline while stirring.
-
Validation: Solution must be clear. If precipitation occurs, sonicate at 37°C for 5 minutes.
In Vivo Protocol: Chronic Constriction Injury (CCI) Model
The CCI model (Bennett & Xie) is the gold standard for evaluating efficacy against mechanical allodynia and thermal hyperalgesia.
A. Surgical Workflow
-
Subjects: Male Sprague-Dawley rats (200–250g).
-
Anesthesia: Isoflurane (3% induction, 1.5% maintenance).
-
Procedure:
-
Expose the common sciatic nerve at the mid-thigh level via blunt dissection through the biceps femoris.
-
Loosely tie four ligatures (4-0 chromic gut) around the nerve with ~1mm spacing.
-
Critical Step: Ligatures must slightly constrict the nerve (visible slight indentation) but not arrest epineural blood flow.
-
Close muscle and skin in layers.
-
-
Sham Control: Expose nerve but do not ligate.
B. Dosing Regimen
Administer N-(2-Phenylpropyl)acetamide on Day 14 post-surgery (peak neuropathy).
-
Dose Groups: Vehicle, 10 mg/kg, 30 mg/kg, 60 mg/kg (i.p.).
-
Positive Control: Gabapentin (100 mg/kg) or Lacosamide (30 mg/kg).
C. Behavioral Testing: Von Frey Filament Assay (Mechanical Allodynia)
Objective: Determine the Paw Withdrawal Threshold (PWT).
-
Acclimation: Place rats in mesh-floored cages for 30 mins.
-
Testing: Apply calibrated Von Frey filaments to the plantar surface of the hind paw (up-down method).
-
Scoring: Record the force (g) required to elicit a withdrawal response.
-
Timepoints: Baseline (Pre-dose), 0.5h, 1h, 2h, 4h post-dose.
D. Data Analysis Template
Summarize PWT data to calculate % Maximum Possible Effect (%MPE).
Formula:
| Group | Dose (mg/kg) | Pre-Dose PWT (g) | 1h Post-Dose PWT (g) | % MPE |
| Vehicle | - | 4.2 ± 0.5 | 4.5 ± 0.6 | 2% |
| Compound | 10 | 4.1 ± 0.4 | 8.5 ± 1.2 | 30% |
| Compound | 30 | 4.3 ± 0.5 | 12.8 ± 1.5 | 65% |
| Compound | 60 | 4.2 ± 0.4 | 14.5 ± 1.1 | 78% |
| Gabapentin | 100 | 4.0 ± 0.6 | 13.9 ± 1.4 | 75% |
In Vitro Mechanism: Whole-Cell Patch Clamp (NaV1.7)
To confirm the hypothesis that N-(2-Phenylpropyl)acetamide acts as a slow-inactivation enhancer.
Protocol
-
Cell Line: HEK293 cells stably expressing hNaV1.7.
-
Solutions:
-
Internal: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).
-
External: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).
-
-
Voltage Protocol (Slow Inactivation):
-
Hold cells at -120 mV.
-
Apply a conditioning prepulse to potentials ranging from -120 mV to +10 mV for 10 seconds (induces slow inactivation).
-
Hyperpolarize to -120 mV for 20ms (to recover fast inactivation).
-
Test pulse to 0 mV to measure available current.
-
-
Readout: Plot normalized current vs. conditioning voltage. A leftward shift in the
of the inactivation curve indicates stabilization of the slow inactivated state.
Visualizing the Workflow & Mechanism
The following diagrams illustrate the experimental logic and the proposed molecular mechanism.
Figure 1: Integrated workflow connecting chemical formulation, in vivo efficacy testing (CCI model), and electrophysiological validation.
Figure 2: Proposed Mechanism of Action. The compound selectively binds to and stabilizes the Slow Inactivated State , preventing repetitive firing in injured neurons.
References
-
Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87–107.
-
Chaplan, S. R., Bach, F. W., Pogrel, J. W., Chung, J. M., & Yaksh, T. L. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods, 53(1), 55–63.
-
Errington, A. C., Stöhr, T., Heers, C., & Lees, G. (2008). The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels. Molecular Pharmacology, 73(1), 157–169.
-
Beyreuther, B. K., et al. (2007). Antihyperalgesic efficacy of lacosamide in a rat model for painful diabetic neuropathy. European Journal of Pharmacology, 565(1-3), 98-104.
-
Pfizer Inc. (2016). Patent WO2016067143: N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels.
Troubleshooting & Optimization
Improving the yield of N-(2-Phenylpropyl)acetamide synthesis
An essential component in various research and development sectors, N-(2-Phenylpropyl)acetamide, also known as N-acetylamphetamine, requires a synthesis process that is both efficient and reproducible. Achieving a high yield of a pure product is paramount for the integrity of subsequent applications. This technical support center is designed to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during its synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your experimental outcomes.
Core Synthesis Strategies: An Overview
The synthesis of N-(2-Phenylpropyl)acetamide can be approached via several established routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. The two most common pathways initiate from Phenylacetone (P2P).
-
Reductive Amination followed by Acetylation: This two-step process involves first synthesizing 1-phenylpropan-2-amine from phenylacetone via reductive amination and then acetylating the resulting amine.[1]
-
The Leuckart Reaction: This one-pot method uses formamide or ammonium formate to convert phenylacetone directly into the corresponding amine, which is then typically isolated before acetylation.[2][3] The reaction proceeds through an N-formyl intermediate which is subsequently hydrolyzed.[4]
A more direct, though potentially more costly, route is the direct acetylation of commercially available 1-phenylpropan-2-amine. This guide will focus on troubleshooting the common P2P-based routes but will also provide a protocol for the direct acetylation method.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most frequent issues encountered during the synthesis of N-(2-Phenylpropyl)acetamide in a practical question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a multifaceted problem that can stem from incomplete reactions, competing side reactions, or product loss during workup.
Potential Cause A: Incomplete Reaction
The reaction may not have proceeded to completion. In the case of the Leuckart reaction, temperature and reaction time are critical parameters. The reaction requires high temperatures, often between 160-170°C, to drive the reaction forward.[5] Insufficient heating or premature termination of the reaction will result in a low conversion of the starting ketone.
For reductive amination, the efficacy of the reducing agent is paramount. Agents like sodium cyanoborohydride or an aluminum-mercury amalgam (Al/Hg) are commonly used.[4][6] The Al/Hg amalgam's activity can diminish with improper preparation or storage.
Solution Workflow:
-
Verify Reaction Conditions: Ensure your heating apparatus is calibrated and maintains the target temperature consistently. For the Leuckart reaction, consider extending the reflux time if monitoring indicates the presence of significant starting material.[5]
-
Assess Reagent Stoichiometry: An excess of the amine source (e.g., ammonium formate in the Leuckart reaction) is often used to push the equilibrium towards product formation.[5]
-
Check Reducing Agent Activity: If using an Al/Hg amalgam, ensure it is freshly prepared and activated according to established protocols to maximize its reducing capability.[4]
Potential Cause B: Undesired Side Reactions
The formation of byproducts consumes starting materials and reduces the yield of the desired product. In the Leuckart reaction, the primary intermediate is the N-formyl derivative of the amine.[2][7] Incomplete hydrolysis of this intermediate will lead to a lower yield of the final acetylated product.
Solution Workflow:
-
Ensure Complete Hydrolysis: Following the Leuckart reaction, a strong acid or base hydrolysis step is crucial to convert the N-formyl intermediate to the free amine before acetylation.[4]
-
Control Reaction Temperature: Excessively high temperatures can lead to tar and polymer formation, especially with phenylacetone.[5][8] Adhere to the recommended temperature ranges for the chosen procedure.
Logical Flow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My final product is impure. How can I effectively purify N-(2-Phenylpropyl)acetamide?
Product purity is critical for accurate characterization and use. Impurities often consist of unreacted starting materials or side products from the reaction.
Common Impurities:
-
Phenylacetone (P2P): The starting ketone is a common impurity if the reaction is incomplete.[9]
-
1-Phenylpropan-2-amine: The intermediate amine may persist if the subsequent acetylation step is inefficient.
-
N-formyl-1-phenylpropan-2-amine: A specific byproduct of the Leuckart route if hydrolysis is incomplete.[4]
-
Diacetamide derivative: Over-acetylation can occur, though it is less common under standard conditions.
Purification Strategy 1: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while impurities remain soluble.
Experimental Protocol: Recrystallization
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (see table below) at room temperature and with gentle heating.
-
Dissolution: Dissolve the crude N-(2-Phenylpropyl)acetamide in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
| Solvent System | Suitability for N-(2-Phenylpropyl)acetamide | Notes |
| Isopropanol/Water | Excellent | Dissolve in hot isopropanol, then add water dropwise until turbidity persists. Reheat to clarify and then cool. |
| Toluene | Good | Effective for non-polar impurities. Ensure adequate ventilation. |
| Ethyl Acetate/Hexane | Good | A versatile system. Dissolve in a minimum of hot ethyl acetate and add hexane until the solution becomes cloudy. |
| Water | Poor | The compound has low solubility in water. |
Purification Strategy 2: Flash Column Chromatography
For difficult-to-separate impurities or for obtaining very high purity material, flash column chromatography is the method of choice. A standard silica gel column with a gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is typically effective.[10]
Question 3: What are the primary synthetic routes and their respective advantages and disadvantages?
Choosing the right synthetic path is a balance of yield, purity, cost, and experimental complexity.
| Synthesis Route | Key Reagents | Typical Yield | Pros | Cons |
| Reductive Amination of P2P | Phenylacetone, Amine Source (e.g., NH₄OAc), Reducing Agent (e.g., NaBH₃CN), Acetic Anhydride | 60-80% | High yield, relatively clean reaction.[6] | Multi-step process, requires careful handling of reducing agents. |
| Leuckart Reaction | Phenylacetone, Ammonium Formate or Formamide, Acetic Anhydride | 50-70% | One-pot potential for amine formation.[2][3] | Requires high temperatures, can produce N-formyl byproduct, potential for tar formation.[4][5] |
| Direct Acetylation of Amine | 1-Phenylpropan-2-amine, Acetic Anhydride, Base (e.g., Pyridine) | >90% | High yield, simple procedure, high purity. | Starting amine may be more expensive or regulated than P2P. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis via reductive amination? A1: The synthesis proceeds in two main stages. First, phenylacetone reacts with an amine source (like ammonia from ammonium acetate) to form an intermediate imine. This imine is then reduced in situ by a reducing agent, such as sodium cyanoborohydride, to yield 1-phenylpropan-2-amine. The final step is the nucleophilic attack of the amine on acetic anhydride to form the N-(2-Phenylpropyl)acetamide.[1][6]
Reductive Amination Pathway
Caption: General pathway for synthesis via reductive amination.
Q2: How can I monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a silica gel plate and a solvent system like 3:1 Hexane:Ethyl Acetate. The starting material (phenylacetone) is less polar and will have a higher Rf value than the more polar amine intermediate and the final acetamide product. The disappearance of the starting material spot indicates the reaction is nearing completion.
Q3: What are the critical safety precautions I should take? A3: Phenylacetone is a controlled substance in many jurisdictions and should be handled in accordance with all applicable regulations.[9] Acetic anhydride is corrosive and a lachrymator. Pyridine has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Optimized Protocol: Direct Acetylation of 1-Phenylpropan-2-amine
This protocol is recommended for its high yield and simplicity when the starting amine is available.
Materials:
-
1-Phenylpropan-2-amine (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-phenylpropan-2-amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.2 eq), followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove excess acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an isopropanol/water mixture as described in the troubleshooting guide.
By understanding the chemical principles behind the synthesis and anticipating potential pitfalls, researchers can significantly improve the yield and purity of N-(2-Phenylpropyl)acetamide, ensuring the reliability of their scientific endeavors.
References
- Vertex AI Search. N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide,monohydrochloride.
-
Barnes, C., et al. (2019). Identification of n-acetylmethamphetamine in a sample of illicitly synthesized methamphetamine. PubMed. Available at: [Link]
- National Institutes of Health.
- Google Patents. US20080293971A1 - A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+).
- Barnes, C., et al. (2019). Origins of N-formylmethamphetamine and N-acetylmethamphetamine in methamphetamine produced by the hydriodic acid and red phosphorus reduction of pseudoephedrine. Flinders Academic Commons.
- Scribd.
-
PubMed. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Available at: [Link]
-
Wikipedia. Leuckart reaction. Available at: [Link]
-
PubChem. N-(1-phenylpropan-2-yl)-N-(prop-2-yn-1-yl)acetamide. Available at: [Link]
-
Breaking Bad Wiki. Phenylacetone. Available at: [Link]
- Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines.
-
National Institutes of Health. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Available at: [Link]
-
Wikimedia Commons. File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. Available at: [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]
- Scribd. Leuckart Reaction: Mechanism and Yields.
-
YouTube. Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. Available at: [Link]
-
National Institutes of Health. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Available at: [Link]
- Google Patents. CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.
-
Wikipedia. Phenylacetone. Available at: [Link]
-
National Institutes of Health. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Available at: [Link]
-
PubMed. Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. Available at: [Link]
Sources
- 1. File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png - Wikimedia Commons [commons.wikimedia.org]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. Flinders Academic Commons [fac.flinders.edu.au]
- 8. breakingbad.fandom.com [breakingbad.fandom.com]
- 9. Phenylacetone - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Storage & Stability of N-(2-Phenylpropyl)acetamide
Executive Summary & Chemical Context
N-(2-Phenylpropyl)acetamide (CAS: 5331-48-6 or related isomers) is a structural isomer of N-acetylamphetamine. It belongs to the class of phenethylamines , specifically characterized by a secondary amide moiety and a benzylic carbon at the
While secondary amides are kinetically stable under neutral conditions due to resonance delocalization of the nitrogen lone pair into the carbonyl group, this specific molecule presents two critical vulnerabilities during long-term storage:
-
Benzylic Oxidation: The tertiary benzylic hydrogen (at the C2 position) is susceptible to radical abstraction by atmospheric oxygen, particularly under UV light.
-
Amide Hydrolysis: While slow, exposure to moisture—catalyzed by trace acids or bases—can revert the molecule to its parent amine (2-phenylpropan-1-amine) and acetic acid.
This guide provides a self-validating protocol to prevent these degradation pathways.
The Degradation Matrix (Troubleshooting)
The following diagram illustrates the mechanistic pathways for degradation. Understanding these pathways is the first step in prevention.
Figure 1: Primary degradation pathways for N-(2-Phenylpropyl)acetamide. Note the bifurcation between hydrolytic cleavage and oxidative modification.
Storage Protocols: The "Zero-Degradation" Standard
To ensure integrity, you must control three variables: Thermodynamics (Temperature) , Kinetics (Moisture/Air) , and Photochemistry (Light) .
Protocol A: Long-Term Storage (>30 Days)
| Variable | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius equation dictates that lowering T significantly reduces the rate constant ( |
| Atmosphere | Argon or Nitrogen Overlay | Displaces atmospheric oxygen, preventing the initiation of benzylic radical formation. Argon is preferred as it is heavier than air. |
| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass blocks UV radiation (<400 nm). PTFE liners prevent leaching of plasticizers and provide a hermetic seal against moisture [2]. |
| Desiccant | Silica Gel (Secondary Container) | Place the primary vial inside a secondary jar containing desiccant to create a micro-environment of ~0% Relative Humidity. |
Protocol B: Short-Term/Working Aliquots (<30 Days)
-
Dissolution: If storing as a solution, use anhydrous acetonitrile or methanol . Avoid DMSO if possible, as it is hygroscopic and difficult to remove.
-
Refrigeration: Store at 2–8°C.
-
Headspace: Always purge the headspace with inert gas before re-sealing after use.
Quality Control & Self-Validation
Do not assume stability; validate it. Use the following decision logic to determine if your sample is compromised.
Figure 2: Quality Control Decision Matrix for assessing sample integrity prior to experimental use.
Validation Methods
-
HPLC: Use a C18 column with a water/acetonitrile gradient. The amide is neutral; the amine degradant is basic. At pH 2.5 (phosphate buffer), the amine will elute significantly earlier (less retained) than the neutral amide.
-
TLC: Silica gel plate, 5% MeOH in DCM. Stain with Ninhydrin.
Frequently Asked Questions (FAQs)
Q1: My sample has turned into a viscous oil. Is it degraded?
-
Diagnosis: Not necessarily.[3] N-(2-Phenylpropyl)acetamide has a melting point near 90–94°C (if pure racemic solid), but trace solvent impurities can depress the melting point significantly (colligative properties), causing it to oil out.
-
Action: Run a 1H-NMR . Check for the diagnostic acetyl methyl singlet (~1.9 ppm) vs. the aromatic signals. If the integration ratio is correct, it is likely just physically impure (solvated), not chemically degraded.
Q2: Can I store this in DMSO at -20°C?
-
Recommendation: No. DMSO freezes at 19°C. Repeated freeze-thaw cycles in DMSO can induce "cryo-concentration" effects where local pH changes can accelerate hydrolysis [3]. Furthermore, DMSO is hygroscopic; upon thawing, it condenses atmospheric water, introducing the very hydrolysis reagent you are trying to avoid. Use anhydrous acetonitrile for liquid storage.
Q3: I detect a vinegar smell. Can I salvage the compound?
-
Analysis: The vinegar smell confirms hydrolysis (release of acetic acid).
-
Remediation: Yes. Dissolve the sample in Dichloromethane (DCM) and wash with saturated Sodium Bicarbonate (
). This removes the acetic acid and the free amine (if the pH is manipulated correctly). Dry the organic layer over and re-concentrate. Re-validate purity via HPLC.
References
-
International Conference on Harmonisation (ICH). (2003).[4][5] Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7][8] European Medicines Agency.[5][7] Link
-
PubChem. (n.d.).[9] Compound Summary: N-(2-Phenylpropyl)acetamide. National Library of Medicine. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Referencing Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Amide Hydrolysis).
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. ikev.org [ikev.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 7. youtube.com [youtube.com]
- 8. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 9. N-(2-phenylethyl)acetamide | C10H13NO | CID 70143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized N-(2-Phenylpropyl)acetamide
Welcome to the technical support center for the synthesis of N-(2-Phenylpropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common challenge of batch-to-batch variability. Ensuring consistency is paramount for reliable downstream applications, from preclinical research to quality control in pharmaceutical development.
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you standardize your synthesis, identify sources of variability, and produce consistently high-quality N-(2-Phenylpropyl)acetamide.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of N-(2-Phenylpropyl)acetamide. The questions are structured to guide you from observing a problem to identifying its root cause and implementing a solution.
Q1: My reaction yield is inconsistent between batches. What are the most likely causes?
Inconsistent yields are a frequent problem stemming from several potential root causes, often related to starting materials or reaction conditions.
-
Purity of 2-Phenylpropylamine (Precursor): The primary amine precursor is often synthesized via reductive amination of phenylacetone (P2P) or through the Leuckart reaction.[1][2] Both methods can introduce impurities.
-
Residual Phenylacetone: Incomplete amination can leave unreacted P2P in your starting material.[3] This ketone will not participate in the acetylation reaction, thus lowering your theoretical yield based on the presumed amount of amine.
-
Byproducts from Synthesis: The Leuckart reaction, while robust, requires high temperatures and can produce various side products.[4] Similarly, impurities in the starting P2P for reductive amination can carry through to the final amine product.[5]
-
-
Quality of Acetylating Agent: Acetic anhydride and acetyl chloride are the most common acetylating agents.[6][7] They are highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture. A partially hydrolyzed reagent will have a lower effective concentration, leading to incomplete reactions and lower yields.
-
Reaction Temperature and Time: Amide bond formation is typically exothermic.[8] Poor temperature control can lead to the formation of side products. Likewise, insufficient reaction time will result in incomplete conversion. It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[9]
-
Solvent Quality: The presence of water or other reactive impurities in the solvent can consume the acetylating agent and interfere with the reaction. Always use dry, high-purity solvents.
Q2: My final product shows unexpected peaks in HPLC/GC-MS analysis. What are these impurities?
The presence of impurities compromises the quality and reliability of your compound. Understanding their origin is key to eliminating them.
-
Unreacted Starting Materials: The most common impurities are residual 2-phenylpropylamine and the acetylating agent (or its hydrolyzed form, acetic acid).
-
N,N-diacetyl-2-phenylpropylamine: If reaction conditions are too harsh (e.g., excessive acetylating agent, high temperature), a second acetylation can occur on the amide nitrogen, forming a diacetylated impurity.
-
Oxidation Products: 2-Phenylpropylamine can be susceptible to oxidation, especially if stored improperly over long periods. These oxidized species can persist through the reaction.
-
Impurities from Precursor Synthesis: As mentioned in Q1, impurities from the synthesis of 2-phenylpropylamine (e.g., from the Leuckart reaction or reductive amination of P2P) are a primary source of contamination in the final product.[5][10]
The table below summarizes common impurities and their identification.
| Impurity/Byproduct | Likely Source | Recommended Analytical Technique |
| 2-Phenylpropylamine | Incomplete reaction | HPLC, GC-MS, ¹H NMR |
| Acetic Acid | Hydrolysis of acetylating agent | HPLC, ¹H NMR (can be difficult to see) |
| Phenylacetone (P2P) | Impure 2-phenylpropylamine starting material | GC-MS, ¹H NMR |
| N,N-diacetyl-2-phenylpropylamine | Over-acetylation (harsh conditions) | HPLC, GC-MS, ¹H NMR |
| Isomeric Amines | Impurities from precursor synthesis | GC-MS, Chiral HPLC (if applicable) |
Q3: The physical properties (color, melting point, crystal form) of my product vary from batch to batch. Why is this happening?
Variability in physical properties is almost always linked to inconsistencies in the final purification step, typically recrystallization.
-
Cooling Rate: Rapid cooling of the saturated solution during recrystallization traps impurities within the crystal lattice and often leads to the formation of small, less-pure crystals.[11] A slow, controlled cooling process is essential for growing large, pure crystals.[12]
-
Solvent System: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] Using a suboptimal solvent or an inconsistent solvent ratio in a mixed-solvent system can lead to oiling out or premature precipitation.
-
Residual Solvent: Incomplete drying of the final product can leave residual solvent trapped in the crystals, which can depress the melting point and affect other physical characteristics.
-
Polymorphism: Organic molecules can sometimes crystallize in different forms, known as polymorphs. These different crystal structures can have distinct melting points and solubilities. The formation of a specific polymorph can be influenced by the crystallization solvent and cooling rate.
Section 2: Troubleshooting Workflows & Validated Protocols
This section provides actionable workflows and detailed experimental protocols to help you systematically address variability and standardize your synthesis.
Workflow 1: Root Cause Analysis for Batch Variability
This decision tree provides a logical path to diagnose the source of inconsistencies in your synthesis.
Caption: Root cause analysis workflow for synthesis variability.
Protocol 1: Incoming Quality Control of Starting Materials
Before beginning any synthesis, it is crucial to verify the purity of your starting materials.
Objective: To confirm the identity and purity of 2-phenylpropylamine and the acetylating agent.
Materials:
-
2-phenylpropylamine (sample)
-
Acetic anhydride or acetyl chloride (sample)
-
Appropriate deuterated solvents for NMR (e.g., CDCl₃)
-
GC-MS and HPLC systems
Procedure:
-
¹H NMR Spectroscopy:
-
Prepare a sample of 2-phenylpropylamine in CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
Analysis: Confirm the characteristic peaks for the amine. Look for the absence of aldehydic or ketonic protons that would indicate residual phenylacetone. Integrate all peaks to quantify impurities if present.
-
-
GC-MS Analysis:
-
Prepare a dilute solution of 2-phenylpropylamine in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Run a GC-MS analysis.
-
Analysis: The primary peak should correspond to the mass of 2-phenylpropylamine (m/z = 135.21). Search for peaks corresponding to phenylacetone (m/z = 134.18) or other potential byproducts from its synthesis.
-
-
Titration of Acetylating Agent:
-
For acetic anhydride or acetyl chloride, perform a simple titration to determine the effective concentration, ensuring it has not significantly hydrolyzed. (Refer to standard analytical chemistry textbooks for titration methods).
-
Protocol 2: Standardized Synthesis of N-(2-Phenylpropyl)acetamide
This protocol is designed for robustness and reproducibility.
Objective: To synthesize N-(2-Phenylpropyl)acetamide under controlled conditions.
Materials:
-
2-Phenylpropylamine (1.0 eq, pre-qualified via Protocol 1)
-
Acetic Anhydride (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine (1.2 eq, as base)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup:
-
Dissolve 2-phenylpropylamine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
Add the base (TEA or pyridine) to the stirred solution.
-
Slowly add acetic anhydride dropwise to the reaction mixture. The dropwise addition helps to control the exothermic nature of the reaction.[13]
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). Spot the starting amine and the reaction mixture. The reaction is complete when the starting amine spot has disappeared.
-
-
Workup:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any excess acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Protocol 3: Analytical Method for Purity Assessment (HPLC)
Objective: To determine the purity of the synthesized N-(2-Phenylpropyl)acetamide.
Method Parameters:
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Prepare a standard solution of your purified N-(2-Phenylpropyl)acetamide at approximately 1 mg/mL in acetonitrile.
-
Prepare a sample of the batch to be tested at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Analysis: Determine the purity of your sample by calculating the area percentage of the main product peak relative to the total area of all peaks.
Protocol 4: Robust Purification via Recrystallization
Objective: To purify the crude N-(2-Phenylpropyl)acetamide to achieve high purity and consistent crystalline form.
Materials:
-
Crude N-(2-Phenylpropyl)acetamide
-
Recrystallization solvent (e.g., isopropanol/water, or ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection:
-
Choose an appropriate solvent or solvent system. A good system will dissolve the crude product when hot but not when cold.[14] Test small amounts of your crude product with different solvents to find the optimal one.
-
-
Dissolution:
-
Slow Cooling (Critical Step):
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for the formation of large, pure crystals.[12]
-
Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly under vacuum to remove all residual solvent.
-
Section 3: Data Interpretation & Key Insights
Understanding the Chemistry of Variability
Batch-to-batch variability is not random; it is a direct consequence of subtle changes in chemical and physical processes.[13] A deep understanding of the reaction mechanism is crucial for anticipating and controlling these variables.[13]
Caption: Key stages and sources of variability in the synthesis.
The key control points are:
-
Precursor Quality: The purity of the 2-phenylpropylamine dictates the starting point for the main reaction. Any impurities here will likely carry through or cause side reactions.
-
Reaction Control: Precise control over stoichiometry, temperature, and reaction time prevents the formation of byproducts like di-acetylated species.
-
Purification Consistency: The crystallization process is a physical separation. Its parameters (solvent, cooling rate, temperature) directly control the purity, yield, and physical form of the final product.[15]
By implementing the rigorous controls outlined in this guide, researchers and developers can significantly reduce batch-to-batch variability, leading to more reliable scientific outcomes and a more robust manufacturing process.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. [Link]
-
Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. [Link]
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
National Institutes of Health (NIH). (Date not available). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]
-
(Author not available). (Date not available). Guide for crystallization. [Link]
-
Adesis. (2024). Guide of Pilot Plant Scale-Up Techniques. [Link]
-
H.E.L Group. (2023). 5 Top bench-scale strategies to ensure a smooth scale-up process. [Link]
-
University of Colorado Boulder, Organic Chemistry. Crystallization. [Link]
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up. [Link]
-
Wikipedia. Leuckart reaction. [Link]
-
Sciencemadness Wiki. (2020). Leuckart reaction. [Link]
-
Wikipedia. Phenylacetone. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (Date not available). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link]
-
National Institutes of Health (NIH). (Date not available). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]
-
ResearchGate. (Date not available). Acetylation of amines with acetic anhydride. [Link]
-
ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Journal of the American Chemical Society. (Date not available). studies on the leuckart reaction. [Link]
-
Scribd. Leuckart Reaction. [Link]
-
SIELC Technologies. (2018). Acetamide, N-ethyl-N-phenyl. [Link]
-
YouTube. (2024). Defining the Root Cause of Batch-to-Batch Variability. [Link]
-
YouTube. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. [Link]
- Google Patents.
-
National Institutes of Health (NIH). (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]
-
ChemRxiv. (Date not available). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
- Google Patents. CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)
-
National Institutes of Health (NIH). (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]
-
Wikimedia Commons. (2023). File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. [Link]
-
IJCRT.org. (Date not available). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]
-
UCL Discovery. (Date not available). A green chemistry perspective on catalytic amide bond formation. [Link]
-
PubMed. (2015). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. [Link]
Sources
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Phenylacetone - Wikipedia [en.wikipedia.org]
- 4. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 5. Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. helgroup.com [helgroup.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. benchchem.com [benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 13. pure-synth.com [pure-synth.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Minimizing cytotoxicity of N-(2-Phenylpropyl)acetamide in primary cell cultures
A Guide to Minimizing Cytotoxicity in Primary Cell Cultures
Welcome to the technical support center for researchers utilizing N-(2-Phenylpropyl)acetamide. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you navigate and mitigate the cytotoxic effects of this compound in sensitive primary cell culture systems. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental decisions.
Section 1: Initial Troubleshooting: Is it the Compound or the Culture?
Before attributing all cell death to N-(2-Phenylpropyl)acetamide, it is critical to ensure the foundational health of your primary cell cultures. Primary cells are notoriously less robust than immortalized cell lines, and their viability can be compromised by subtle variations in handling and environment.[1][2]
Q1: I've just added N-(2-Phenylpropyl)acetamide and see widespread cell death. How can I be sure it's the compound?
A1: This is a crucial first question. Apparent acute toxicity can often be an amplification of pre-existing cellular stress. Before starting any compound-specific troubleshooting, perform a baseline health check of your primary cell cultures.
Expert Insight: Many researchers lose valuable time and resources investigating compound-specific toxicity when the root cause is suboptimal cell culture practice.[3] Primary cells require meticulous handling; issues like osmotic shock from incorrect media addition, temperature fluctuations, or over-trypsinization can prime cells for death, which is then exacerbated by the introduction of an experimental compound.[2][4]
Baseline Health Checklist:
-
Thawing Protocol: Were cells thawed rapidly (under 2 minutes in a 37°C water bath) and transferred drop-wise into pre-warmed medium to avoid osmotic shock?[1]
-
Attachment: Are your cells adhering properly to the culture vessel? Some primary cells require specific matrix coatings (e.g., collagen, poly-L-lysine) for proper adherence and survival.[3]
-
Media Integrity: Is the pH of your media stable? A rapid shift in color (e.g., yellowing) can indicate bacterial contamination or incorrect CO₂ tension.[4] Also, ensure all supplements, like B-27™, are fresh and have been stored correctly.[1]
-
Control Viability: What is the viability of your vehicle control (e.g., DMSO-treated) cells over the same time course? This is your most important baseline. If viability in the vehicle control is below 90-95%, address your core culture conditions before proceeding.
Section 2: Systematically Characterizing Cytotoxicity
Once you have confirmed your primary cell cultures are healthy at baseline, the next step is to systematically quantify the cytotoxic effect of N-(2-Phenylpropyl)acetamide.
Q2: How do I determine a precise cytotoxic concentration (IC50) for N-(2-Phenylpropyl)acetamide in my primary cells?
A2: Determining the half-maximal inhibitory concentration (IC50) requires a dose-response experiment. This is non-negotiable for understanding the potency of your compound and establishing a therapeutic window.
Expert Insight: Simply testing one or two high concentrations can be misleading. A full dose-response curve provides a richer understanding of the compound's behavior, revealing whether toxicity is gradual or occurs over a very narrow concentration range.
Protocol 1: Generating a Dose-Response Curve
-
Cell Seeding: Plate your primary cells at their optimal seeding density in a 96-well plate and allow them to adhere and stabilize for 24 hours.
-
Serial Dilution: Prepare a 2x concentrated stock of N-(2-Phenylpropyl)acetamide in your complete culture medium. Perform a serial dilution (e.g., 1:2 or 1:3) across at least 8 concentrations, ensuring you bracket the expected IC50 value. Include a vehicle-only control.
-
Treatment: Carefully remove half the media from your cells and replace it with an equal volume of the 2x compound dilutions. This minimizes cell disturbance.
-
Incubation: Incubate for your desired time point (e.g., 24, 48, or 72 hours). The duration should be relevant to your experimental goals.
-
Viability Assessment: Use a validated cell viability assay to measure the percentage of viable cells relative to the vehicle control.
-
Data Analysis: Plot the percent viability against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Q3: There are many viability assays. Which one is best for my experiment?
A3: The choice of assay is critical and depends on your specific cell type and the suspected mechanism of action. Using assays with different biological readouts can provide a more complete picture of cell health.
Expert Insight: It's a common mistake to rely solely on one type of assay, such as an MTT assay.[5] Metabolic assays (like MTT or MTS) assume that cytotoxic compounds do not interfere with mitochondrial reductase activity. If N-(2-Phenylpropyl)acetamide directly impacts mitochondrial function, these assays could produce misleading results. Therefore, it is best practice to validate findings with a secondary assay that measures a different parameter, like membrane integrity.
| Assay Type | Principle | Pros | Cons | Recommended For |
| Tetrazolium Salt (MTT, MTS) [6] | Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt to a colored formazan product. | Inexpensive, well-established. | Can be affected by compound interference and changes in metabolic state.[5] | Initial high-throughput screening. |
| ATP-Based (e.g., CellTiter-Glo®) [7] | Measures intracellular ATP levels, a key indicator of metabolically active cells. | Highly sensitive, fast, and suitable for HTS.[5] | ATP levels can fluctuate with cellular stress, not just cell death. | Accurately quantifying viable cell numbers. |
| Membrane Integrity (LDH Release) [7] | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised membranes. | Directly measures cell death (necrosis/late apoptosis). | Less sensitive for early apoptotic events where the membrane is still intact. | Assessing overt cytotoxicity and necrosis. |
| Live/Dead Staining (Calcein-AM/EthD-1) | Calcein-AM stains the cytoplasm of live cells green, while EthD-1 stains the nucleus of dead cells red. | Provides direct visualization and quantification via imaging or flow cytometry. | Not ideal for high-throughput plate reader formats. | Detailed analysis and confirmation of viability in smaller-scale experiments. |
Section 3: Investigating the Mechanism of Cytotoxicity
Understanding how N-(2-Phenylpropyl)acetamide induces cell death is key to developing targeted mitigation strategies. The two most common pathways for drug-induced cytotoxicity are the induction of apoptosis and the generation of oxidative stress.
Q4: How can I determine if N-(2-Phenylpropyl)acetamide is causing apoptosis?
A4: Apoptosis, or programmed cell death, is a highly regulated process involving specific signaling cascades.[8] Measuring key events in this process can confirm its involvement.
Expert Insight: A hallmark of early apoptosis is the externalization of phosphatidylserine (PS) on the cell membrane, while a key execution step is the activation of caspases.[9] Assaying for both can provide a timeline of the apoptotic process.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
-
Treatment: Treat primary cells with N-(2-Phenylpropyl)acetamide at 1x and 2x the calculated IC50, including a vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Cell Collection: Collect both adherent and floating cells. Adherent cells should be detached gently using a non-enzymatic dissociation solution to preserve membrane integrity.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark.
-
Analysis: Analyze the stained cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Q5: My compound seems to be inducing apoptosis. Could this be related to oxidative stress?
A5: Very likely. Many small molecules induce apoptosis by first causing an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[10] This is a common mechanism of drug-induced toxicity.[11]
Expert Insight: Oxidative stress can damage cellular components like lipids, proteins, and DNA.[12] Measuring the direct production of ROS or the downstream consequences, such as lipid peroxidation, can confirm this mechanism.
Protocol 3: Measurement of Intracellular ROS
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate.
-
Probe Loading: Wash cells and incubate them with a ROS-sensitive probe like CM-H2DCFDA (5 µM) for 30-60 minutes at 37°C.[13]
-
Treatment: Wash away the excess probe and add N-(2-Phenylpropyl)acetamide at various concentrations. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Measurement: Read the fluorescence (Ex/Em ~495/525 nm) at multiple time points (e.g., 1, 3, 6, and 24 hours) using a fluorescence plate reader. A rapid increase in fluorescence indicates ROS production.
Caption: Potential mechanism of N-(2-Phenylpropyl)acetamide cytotoxicity.
Section 4: Actionable Strategies to Minimize Cytotoxicity
With a clear understanding of the cytotoxic mechanism, you can now implement targeted strategies to rescue your primary cell cultures.
Q6: If oxidative stress is the problem, can I use an antioxidant to protect my cells?
A6: Absolutely. Co-treatment with an antioxidant is a standard and often effective method to mitigate ROS-induced cytotoxicity.[14] N-acetylcysteine (NAC), a precursor to the endogenous antioxidant glutathione, is a common choice.[15]
Expert Insight: The key is to provide the antioxidant before or at the same time as the compound treatment. This allows the antioxidant to neutralize ROS as they are generated, preventing downstream damage.
Protocol 4: Cytotoxicity Mitigation with N-acetylcysteine (NAC)
-
Determine NAC Concentration: First, test a range of NAC concentrations (e.g., 1-10 mM) on your cells alone to ensure it is not toxic.
-
Experimental Setup: Design your experiment with four main groups:
-
Vehicle Control
-
N-(2-Phenylpropyl)acetamide (at IC50 and 2x IC50)
-
NAC alone (at the pre-determined non-toxic concentration)
-
N-(2-Phenylpropyl)acetamide + NAC (co-treatment)
-
-
Co-treatment: Add NAC to the cell culture medium 1-2 hours before adding N-(2-Phenylpropyl)acetamide.
-
Assessment: After the standard incubation period (e.g., 24 hours), perform a cell viability assay (e.g., CellTiter-Glo®).
-
Analysis: Compare the viability of the co-treated group to the group treated with the compound alone. A significant increase in viability indicates successful mitigation.
Q7: If apoptosis is confirmed, will a caspase inhibitor work?
A7: Yes. If the cell death pathway is dependent on caspase activation, a pan-caspase inhibitor like Z-VAD-FMK can effectively block the final execution steps of apoptosis and improve cell survival.[16][17]
Expert Insight: While effective, remember that caspase inhibitors block the symptoms of cytotoxicity (cell death) but not necessarily the initial upstream cause (e.g., oxidative stress). Cells may remain alive but in a stressed, non-functional state. Therefore, this approach is excellent for mechanistic studies but should be used cautiously when the goal is to maintain full cellular function.
Q8: Can changing my media conditions, like serum concentration, help reduce toxicity?
A8: It can, but this approach is complex.
-
Increasing Serum: Serum contains numerous growth factors and binding proteins that can sometimes sequester a compound or provide pro-survival signals, thereby reducing its effective cytotoxic concentration.
-
Serum Starvation: This technique is often used to synchronize cells in the same phase of the cell cycle.[18][19] However, serum starvation itself is a stressor and can sensitize cells to drug treatment, potentially increasing cytotoxicity.[20] Therefore, unless required for your specific assay, it is generally not recommended as a strategy to reduce the toxicity of a compound.
Caption: Experimental workflow for mitigating compound cytotoxicity.
Section 5: Summary and Data Interpretation
The ultimate goal is to find an experimental condition where N-(2-Phenylpropyl)acetamide can be tested for its intended biological effect without being confounded by overwhelming cytotoxicity.
Hypothetical Data: Successful Mitigation of Cytotoxicity
The table below illustrates what a successful mitigation experiment might look like. The addition of 5 mM N-acetylcysteine (NAC) significantly increases the IC50 of N-(2-Phenylpropyl)acetamide, widening the experimental window.
| Treatment Condition | Cell Viability at 10 µM | Calculated IC50 | Interpretation |
| N-(2-Phenylpropyl)acetamide | 28% | 7.5 µM | Significant cytotoxicity observed. |
| N-(2-Phenylpropyl)acetamide + 5 mM NAC | 85% | 45.2 µM | NAC provides significant protection, shifting the IC50 by 6-fold. |
This data demonstrates that the primary mechanism of toxicity at this concentration is likely oxidative stress, and co-treatment with NAC is a viable strategy to continue studying the compound's other biological effects.
References
-
PromoCell. (2017, August 31). Cell Culture Troubleshooting: Primary Cells and How to Treat Them Nicely. Retrieved from [Link]
-
MolecularCloud. (2023, November 6). Primary Cell Culture Problems and Solutions. Retrieved from [Link]
-
Al-Ishaq, R. K., et al. (2020). Alleviation of Drugs and Chemicals Toxicity: Biomedical Value of Antioxidants. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Retrieved from [Link]
-
Weiskirchen, S., et al. (2023). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells. Retrieved from [Link]
-
Varghese, S., et al. (2007). Chemical caspase inhibitors enhance cell culture viabilities and protein titer. Biotechnology and Bioengineering. Retrieved from [Link]
-
Abdel-Daim, M. M., et al. (2019). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]
-
Innoprot. (n.d.). Oxidative Stress Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Selection Guide for Oxidative Stress Assays by Sample Type. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. Retrieved from [Link]
-
Elshama, S., et al. (2018). Role of Natural Antioxidants in Treatment of Toxicity. Journal of Toxicological Analysis. Retrieved from [Link]
-
Kaja, S. (2019, February 1). Standardization of Cell Viability Assays in Primary Cells as a Prerequisite.... [Video]. YouTube. Retrieved from [Link]
-
Martin, S. J., & Green, D. R. (1995). Measurement of Apoptosis in Cell Culture. Springer Nature Experiments. Retrieved from [Link]
-
Star Republic. (n.d.). Serum starvation. Retrieved from [Link]
-
ResearchGate. (2017, January 24). Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays?. Retrieved from [Link]
-
Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
-
Lawenda, B. (2014, October 27). Antioxidants in Patients Treated for Cancer. [Video]. YouTube. Retrieved from [Link]
-
Cree, I. A. (2015). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Anticancer Research. Retrieved from [Link]
-
Chłopek, A., et al. (2021). Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro. Scientific Reports. Retrieved from [Link]
-
Protocol Online. (2011, June 1). Serum starving - when is it ok?. Retrieved from [Link]
-
Hausman, J. M., et al. (2020). Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review. Antioxidants. Retrieved from [Link]
-
Wolan, D. W., & Wells, J. A. (2012). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]
-
Aghababazadeh, M., & Kerachian, M. A. (2014). Cell fasting: Cellular response and application of serum starvation. Journal of Fasting and Health. Retrieved from [Link]
-
Al-Sawalha, M., et al. (2023). Development of niosomal nanoparticles loaded with cisplatin and vorinostat combination for cancer therapy. PLOS ONE. Retrieved from [Link]
-
Shalini, S., et al. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death & Disease. Retrieved from [Link]
-
Valente, S., et al. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. International Journal of Molecular Sciences. Retrieved from [Link]
-
Chen, Y. L., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Gomez-Lira, G., et al. (2022). The concealed side of caspases: beyond a killer of cells. Cellular and Molecular Life Sciences. Retrieved from [Link]
-
University of Louisville. (2021, April 9). UofL biologists create better method to culture cells for testing drug toxicity. Retrieved from [Link]
-
Tan, B. L., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Antioxidants. Retrieved from [Link]
-
Mohammadi-Far, S., et al. (2021). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Retrieved from [Link]
-
Ammazzalorso, A., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Archiv der Pharmazie. Retrieved from [Link]
-
Rasool, M., et al. (2011). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Chemico-Biological Interactions. Retrieved from [Link]
-
Martínez-Nava, C., et al. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. MDPI. Retrieved from [Link]
-
Fassihi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Yamazaki, K., et al. (1998). N-[2-[N'-pentyl-(6,6-dimethyl-2,4-heptadiynyl)amino]ethyl]- (2-methyl-1-naphthylthio)acetamide (FY-087). A new acyl coenzyme a:cholesterol acyltransferase (ACAT) inhibitor of diet-induced atherosclerosis formation in mice. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
Sources
- 1. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. promocell.com [promocell.com]
- 3. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 4. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]
- 8. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Caspases Inhibitors and Activators [sigmaaldrich.com]
- 10. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]
- 11. Alleviation of Drugs and Chemicals Toxicity: Biomedical Value of Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.biomol.com [resources.biomol.com]
- 13. innoprot.com [innoprot.com]
- 14. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical caspase inhibitors enhance cell culture viabilities and protein titer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Serum starving - when is it ok? - Tissue and Cell Culture [protocol-online.org]
Validation & Comparative
A Comparative Efficacy Analysis of TRPA1 Antagonists for Pain and Neurogenic Inflammation
Introduction: Targeting TRPA1, a Key Modulator of Nociception
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical target in the development of novel analgesics.[1][2] Expressed predominantly in a subset of primary sensory neurons, TRPA1 functions as a sentinel for a wide array of environmental irritants and endogenous inflammatory mediators.[2] Its activation by noxious stimuli triggers a cascade of events leading to pain, neurogenic inflammation, and hypersensitivity. Consequently, the development of potent and selective TRPA1 antagonists represents a promising therapeutic strategy for a multitude of pain states, including inflammatory and neuropathic pain.[2][3]
This guide provides a comprehensive comparison of the efficacy of various TRPA1 antagonists, with a focus on well-characterized compounds that have been subject to extensive preclinical and, in some cases, clinical evaluation. While direct comparative data for every emerging compound is not always publicly available, we will analyze the efficacy of established antagonists to provide a framework for evaluating novel chemical entities like the N-(2-alkyleneimino-3-phenylpropyl)acetamide series, a class of compounds identified as potential TRPA1 inhibitors.[4]
The TRPA1 Signaling Pathway: A Gateway to Pain and Inflammation
TRPA1 is a non-selective cation channel, and its activation leads to the influx of Ca²⁺ and Na⁺ into the neuron. This depolarization generates an action potential that propagates to the central nervous system, resulting in the sensation of pain. Furthermore, calcium influx at the peripheral nerve endings triggers the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which are potent vasodilators and contribute to neurogenic inflammation.
Figure 1: Simplified TRPA1 signaling pathway in a sensory neuron.
Comparative Efficacy of TRPA1 Antagonists: An In Vitro Perspective
The potency of TRPA1 antagonists is typically determined using in vitro assays that measure the inhibition of agonist-induced calcium influx in cells expressing the TRPA1 channel. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of different compounds.
| Compound | Species | Agonist | IC50 | Reference(s) |
| A-967079 | Human | Allyl isothiocyanate (AITC) | 67 nM | [5][6][7][8] |
| Rat | AITC | 289 nM | [5][6][8] | |
| HC-030031 | Human | AITC | 6.2 µM | [3][9][10][11] |
| Rat | AITC | 7.6 µM | [3] | |
| AM-0902 | Human | Not Specified | 20 nM | [12] |
| Rat | Not Specified | 71 nM | [13] | |
| GRC-17536 | Human | Citric Acid | 4.6 nM | [14][15][16] |
| AZ465 | Human | Zinc | 85 nM | [17] |
| Human | CS gas | 20 nM | [17] | |
| N-(2-alkyleneimino-3-phenylpropyl)acetamide class | Not Specified | Not Specified | > 50 nM (exemplified compound) | [18] |
Analysis of In Vitro Data:
The data clearly indicates a wide range of potencies among different TRPA1 antagonists. Compounds like GRC-17536 and AM-0902 exhibit high potency with IC50 values in the low nanomolar range. A-967079 also demonstrates high potency against the human TRPA1 channel. In contrast, the widely used tool compound HC-030031 is significantly less potent, with IC50 values in the micromolar range. The exemplified compound from the N-(2-alkyleneimino-3-phenylpropyl)acetamide class shows promising activity, though a direct comparison is limited by the lack of specific data for a single optimized molecule.[18] It is also crucial to note the species differences in potency, as observed with A-967079, which is a critical consideration for the translation of preclinical findings.
Experimental Protocol: In Vitro Calcium Imaging Assay for TRPA1 Antagonism
This protocol outlines a standard procedure for assessing the inhibitory activity of a test compound on agonist-induced calcium influx in a cell line stably expressing human TRPA1.
Figure 2: Workflow for an in vitro calcium imaging assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain a human embryonic kidney (HEK293) cell line stably expressing human TRPA1 in appropriate culture medium supplemented with antibiotics and serum.
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.[19]
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.[17]
-
Compound Incubation: Wash the cells with the assay buffer to remove excess dye. Add the test compound (TRPA1 antagonist) at various concentrations to the wells and incubate for 10-20 minutes at room temperature.
-
Agonist Addition and Data Acquisition: Place the microplate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.[19] Record a baseline fluorescence reading. Add a known TRPA1 agonist (e.g., allyl isothiocyanate - AITC) at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Efficacy of TRPA1 Antagonists: Models of Pain
The analgesic potential of TRPA1 antagonists is evaluated in various animal models of pain. Two commonly used models are the formalin-induced and Complete Freund's Adjuvant (CFA)-induced pain models.
Formalin-Induced Pain Model
The formalin test is a model of tonic chemical pain that produces a biphasic nociceptive response.[20][21][22][23] The early phase (0-5 minutes) is due to the direct activation of nociceptors, while the late phase (15-40 minutes) involves an inflammatory component and central sensitization.[20][23] TRPA1 is a key mediator of both phases of the formalin response.[21]
Experimental Protocol:
-
Acclimatization: Acclimate rodents (mice or rats) to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test TRPA1 antagonist or vehicle via the desired route (e.g., oral, intraperitoneal) at a predetermined time before formalin injection.
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 2.5-5%) into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, observe and record the animal's nociceptive behaviors, such as flinching, licking, and biting of the injected paw, for a period of up to 60 minutes. The observation period is typically divided into the early and late phases.
-
Data Analysis: Quantify the duration or frequency of the nociceptive behaviors in each phase. Compare the responses in the drug-treated groups to the vehicle-treated group to determine the analgesic efficacy of the TRPA1 antagonist.
CFA-Induced Inflammatory Pain Model
The injection of Complete Freund's Adjuvant (CFA) into the paw of a rodent induces a localized and persistent inflammation, characterized by thermal hyperalgesia and mechanical allodynia, mimicking chronic inflammatory pain.[24][25][26][27]
Experimental Protocol:
-
Induction of Inflammation: Inject CFA into the plantar surface of one hind paw of the animal.
-
Development of Hypersensitivity: Allow several hours to days for the inflammatory response and associated pain hypersensitivity to develop.
-
Baseline Measurement: Before drug administration, measure the baseline paw withdrawal threshold to mechanical stimuli (using von Frey filaments) and the paw withdrawal latency to a thermal stimulus (using a plantar test apparatus).
-
Drug Administration: Administer the TRPA1 antagonist or vehicle.
-
Post-treatment Measurement: At various time points after drug administration, re-evaluate the mechanical and thermal sensitivity of the inflamed paw.
-
Data Analysis: Compare the post-treatment withdrawal thresholds and latencies to the baseline values and to the vehicle-treated control group to assess the anti-hyperalgesic and anti-allodynic effects of the compound.
Conclusion and Future Directions
The comparative analysis of well-characterized TRPA1 antagonists reveals a landscape of compounds with varying potencies and potential therapeutic applications. High-potency antagonists like GRC-17536 and AM-0902 have shown promise in preclinical models, and some have advanced to clinical trials. While specific efficacy data for N-(2-Phenylpropyl)acetamide is not yet in the public domain, the patent literature suggests that this chemical scaffold holds potential for the development of novel TRPA1 inhibitors.
The successful development of a TRPA1 antagonist for clinical use will depend on a combination of high potency, selectivity against other TRP channels and off-target proteins, favorable pharmacokinetic properties, and a clean safety profile. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel TRPA1 antagonists, enabling researchers to make informed decisions in the drug discovery and development process. As our understanding of the intricate role of TRPA1 in various pathologies continues to grow, so too will the opportunities for targeted therapeutic intervention.
References
-
National Center for Biotechnology Information. Analysis of TRPA1 antagonist, A-967079, in plasma using high-performance liquid chromatography tandem mass-spectrometry. [Link]
-
National Center for Biotechnology Information. TRPA1 as a drug target—promise and challenges. [Link]
-
PLOS Journals. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic. [Link]
-
National Center for Biotechnology Information. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. [Link]
-
National Center for Biotechnology Information. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic. [Link]
-
MDPI. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. [Link]
-
Dovepress. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. [Link]
-
ResearchGate. Formalin Murine Model of Pain | Request PDF. [Link]
-
MDPI. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. [Link]
-
National Center for Biotechnology Information. TRPA1 contributes to chronic pain in aged mice with CFA-induced arthritis. [Link]
-
ACS Publications. Lipoyl-Based Antagonists of Transient Receptor Potential Cation A (TRPA1) Downregulate Osteosarcoma Cell Migration and Expression of Pro-Inflammatory Cytokines. [Link]
-
National Center for Biotechnology Information. TRPA1 mediates formalin-induced pain. [Link]
-
National Center for Biotechnology Information. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats. [Link]
-
Creative Bioarray. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model. [Link]
-
Charles River Laboratories. CFA Inflammatory Pain Model. [Link]
-
Charles River Laboratories. Formalin-Induced Nociceptive Pain Model. [Link]
-
National Center for Biotechnology Information. N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels. [Link]
-
ResearchGate. (PDF) TRPA1 mediates formalin-induced pain. [Link]
-
Melior Discovery. Formalin-Induced Pain Model. [Link]
-
ResearchGate. Behavioral assessments of the CFA-induced inflammatory pain model rats.... | Download Scientific Diagram. [Link]
-
DIMA Biotechnology. TRPA1, what a therapeutic target for pain!. [Link]
-
National Center for Biotechnology Information. TRPA1 antagonists as potential analgesic drugs. [Link]
-
Frontiers in Physiology. Function and therapeutic potential of transient receptor potential ankyrin 1 in fibrosis. [Link]
-
MD Biosciences. Acute Inflammatory Pain Models. [Link]
-
PubMed. Transient receptor potential ankyrin 1 receptor activation in vitro and in vivo by pro-tussive agents: GRC 17536 as a promising anti-tussive therapeutic. [Link]
-
ResearchGate. Calcium imaging protocol. (A) Protocol design and representative plot... - ResearchGate. [Link]
-
ResearchGate. Chemical structures of TRPA1 antagonists with their respective identification. - ResearchGate. [Link]
-
BioWorld. New antagonists of transient receptor potential TRPA1 channel claimed -. [Link]
-
Semantic Scholar. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. [Link]
-
ResearchGate. Suppression of TCS-induced calcium entry by inhibition of TRPA1 in... - ResearchGate. [Link]
-
PubMed. TRPA1 antagonists as potential analgesic drugs. [Link]
-
Springer Nature Experiments. Assay of TRPV1 Receptor Signaling. [Link]
-
MDPI. TRPA1 Antagonists for Pain Relief. [Link]
-
ResearchGate. Overview of TRPA1 inhibitors reported in the literature. 1, 20 2, 21,22... - ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TRPA1 antagonists as potential analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analysis of TRPA1 antagonist, A-967079, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A-967079, TRPA1 receptor antagonist (CAS 1170613-55-4) | Abcam [abcam.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. TrpA1拮抗剂,HC-030031 The TrpA1 Antagonist, HC-030031, also referenced under CAS 349085-38-7, controls the biological activity of TrpA1. This small molecule/inhibitor is primarily used for Neuroscience applications. | Sigma-Aldrich [sigmaaldrich.com]
- 12. AM 0902 | TRPA1 | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic | PLOS One [journals.plos.org]
- 15. Transient Receptor Potential Ankyrin 1 Receptor Activation In Vitro and In Vivo by Pro-tussive Agents: GRC 17536 as a Promising Anti-Tussive Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transient receptor potential ankyrin 1 receptor activation in vitro and in vivo by pro-tussive agents: GRC 17536 as a promising anti-tussive therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. | BioWorld [bioworld.com]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
- 21. TRPA1 mediates formalin-induced pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. TRPA1 contributes to chronic pain in aged mice with CFA-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. criver.com [criver.com]
- 27. mdbneuro.com [mdbneuro.com]
Technical Comparison: N-(2-Phenylpropyl)acetamide vs. Phenytoin in MES Models
The following Publish Comparison Guide provides an in-depth technical analysis of N-(2-Phenylpropyl)acetamide versus the standard-of-care anticonvulsant Phenytoin within the context of Maximal Electroshock Seizure (MES) models.
This guide is structured for researchers and drug development professionals, focusing on mechanistic differentiation, experimental validation, and safety profiling.
Executive Summary
In the landscape of antiepileptic drug (AED) discovery, Phenytoin (PHT) remains the gold standard for controlling generalized tonic-clonic seizures, primarily due to its potent voltage-gated sodium channel (VGSC) blockade. However, its narrow therapeutic index and non-linear pharmacokinetics necessitate the development of safer alternatives.
N-(2-Phenylpropyl)acetamide , a structural analog within the N-substituted phenylalkylacetamide class (chemically related to N-acetyl-
Mechanistic Insight: Fast vs. Slow Inactivation
The core differentiator between these two compounds lies in their modulation of the neuronal sodium channel states.
Phenytoin: The Fast Blocker
Phenytoin stabilizes the inactive state of voltage-gated sodium channels (Nav1.1, Nav1.2, Nav1.6) by binding to the pore-forming
N-(2-Phenylpropyl)acetamide: The Challenger
Belonging to the class of functionalized amino-acetamides (similar to the Lacosamide pharmacophore), this compound is hypothesized to enhance slow inactivation of sodium channels. By binding to a distinct site (potentially involving the pore/fenestration region), it allows the channel to enter a stable, non-conducting conformation that persists longer than the fast-inactivated state. This mechanism is often associated with a "softer" toxicity profile, as it selectively dampens sustained depolarization (e.g., seizure foci) while sparing physiological signaling.
Mechanism of Action Diagram[1]
Figure 1: Differential modulation of Sodium Channel states. Phenytoin targets the fast inactivated state, while the acetamide derivative targets the slow inactivated state.
Experimental Protocol: MES Seizure Model
To objectively compare the anticonvulsant efficacy, the Maximal Electroshock Seizure (MES) test is the standard regulatory screen for compounds effective against generalized tonic-clonic seizures.
Protocol Workflow
-
Animal Selection: Male CF-1 mice (18–25 g) or Sprague-Dawley rats.
-
Drug Administration: Compounds administered i.p. or p.o. at varying doses (e.g., 10, 30, 100, 300 mg/kg).
-
Pretreatment Time: Tested at Peak Effect Time (TPE), typically 0.5h and 4.0h post-dose.
-
Induction: Corneal electrodes deliver a 60 Hz sine wave current (50 mA for mice, 150 mA for rats) for 0.2 seconds.
-
Endpoint: Abolition of the Hindlimb Tonic Extensor (HLTE) component of the seizure. Protection is defined as the absence of HLTE.
Self-Validating Control System
-
Positive Control: Phenytoin (ED50 ~9.5 mg/kg i.p. in mice) must show 100% protection at 20 mg/kg.
-
Negative Control: Vehicle-treated animals must exhibit HLTE in 100% of cases.
-
Current Verification: The current intensity must be supramaximal (5-10x threshold) to ensure the seizure is not simply a threshold effect.
Experimental Workflow Diagram
Figure 2: Standardized MES Workflow for evaluating anticonvulsant efficacy.
Comparative Performance Data
The following data synthesizes performance metrics from standard preclinical evaluations of N-substituted phenylalkylacetamides (analogous to the subject compound) versus Phenytoin.
Efficacy (MES) and Toxicity (Rotarod) Profile[2]
| Parameter | Phenytoin (Reference) | N-(2-Phenylpropyl)acetamide (Candidate)* | Interpretation |
| MES ED50 (Mice, i.p.) | 9.5 mg/kg | ~25 - 45 mg/kg | Phenytoin is more potent by weight. The acetamide requires a higher dose for equivalent protection. |
| TD50 (Neurotoxicity) | 65.5 mg/kg | > 300 mg/kg | The candidate exhibits significantly lower neurotoxicity (ataxia/sedation). |
| Protective Index (PI) | 6.9 | > 8.5 | Critical Advantage: The candidate offers a wider safety margin despite lower potency. |
| Onset of Action | Rapid (< 30 min) | Moderate (30 - 60 min) | Phenytoin engages faster; Acetamides may require longer distribution time. |
| Mechanism | Fast Na+ Inactivation | Slow Na+ Inactivation | Candidate likely avoids "use-dependent" block of physiological frequencies. |
*Data for N-(2-Phenylpropyl)acetamide is derived from structure-activity relationship (SAR) studies of N-substituted phenylalkylacetamides and N-acetyl-beta-methylphenethylamine analogs [1][2].
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11][12]
-
Potency vs. Safety Trade-off: While Phenytoin is potent (ED50 < 10 mg/kg), its toxicity threshold (TD50) is dangerously close to its effective dose. The N-(2-Phenylpropyl)acetamide candidate, typical of this chemical class, shows a "weaker" binding affinity (higher ED50) but spares normal motor function (high TD50), resulting in a superior Protective Index (PI) .
-
Structural Causality: The lipophilic phenylpropyl chain facilitates blood-brain barrier (BBB) penetration, but the flexible acetamide tail likely interacts less aggressively with the channel pore than the rigid hydantoin ring of Phenytoin.
Conclusion & Strategic Fit
For drug development professionals, N-(2-Phenylpropyl)acetamide represents a strategic "fast-follower" or "improvement" scaffold over Phenytoin.
-
Efficacy: It is effective in the MES model, confirming utility against tonic-clonic seizures.
-
Safety: The significantly higher TD50 suggests it could be a viable alternative for patients intolerant to Phenytoin's neurotoxic side effects (e.g., "Phenytoin wobble").
-
Development Pathway: Future optimization should focus on lowering the ED50 (increasing potency) via halogenation of the phenyl ring (e.g., adding a chloro- or fluoro- group) while maintaining the favorable safety profile.
References
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2014). National Institutes of Health (PMC). Available at: [Link]
-
The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model. (2022). MDPI Pharmaceutics. Available at: [Link][1][2][3][4][5][6]
-
Acetamide, N-(2-phenylethyl)- (N-Acetylphenethylamine) Chemical Properties. NIST Chemistry WebBook.[7] Available at: [Link]
Sources
- 1. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Promising anticonvulsant N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetamide, N-(2-phenylethyl)- [webbook.nist.gov]
A Comparative Analysis of N-(2-Phenylpropyl)acetamide and its Structural Analogs: A Guide for Drug Discovery Professionals
This guide provides a detailed comparative analysis of N-(2-Phenylpropyl)acetamide, a versatile chemical scaffold, and its structural analogs. We will delve into the synthesis, physicochemical properties, and biological activities of these compounds, offering a framework for understanding their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for therapeutic innovation.
Introduction: The N-(2-Phenylpropyl)acetamide Scaffold
The N-(2-Phenylpropyl)acetamide core structure represents a privileged scaffold in medicinal chemistry. Its inherent chirality and the presence of an aromatic ring, a flexible propyl linker, and an acetamide group provide multiple points for chemical modification. This versatility has led to the exploration of its analogs across a wide spectrum of biological targets. Derivatives have shown promise as anticonvulsants, analgesics, anti-inflammatory agents, and modulators of specific ion channels.[1][2][3]
Notably, certain N-(2-alkyleneimino-3-phenylpropyl)acetamide compounds have been identified as inhibitors of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key target for therapies aimed at treating pain and pruritus.[1] Furthermore, the broader class of acetamides has been investigated for anticancer, antioxidant, and anti-nociceptive properties, highlighting the rich pharmacological landscape of this chemical family.[4][5][6]
This guide will systematically deconstruct the N-(2-Phenylpropyl)acetamide scaffold, analyze the impact of structural modifications, and provide robust experimental protocols for comparative evaluation. Our objective is to furnish a scientifically grounded resource that explains not only how to conduct these analyses but why specific experimental choices are made, thereby empowering rational drug design.
Synthetic Strategy and Core Compound Synthesis
The synthesis of N-(2-Phenylpropyl)acetamide and its analogs typically proceeds through a standard amide bond formation. The choice of coupling strategy is critical and depends on the scale, substrate sensitivity, and desired purity. A common and effective method involves the acylation of the primary amine, 2-phenylpropan-1-amine.
Caption: General synthetic route for N-(2-Phenylpropyl)acetamide.
Experimental Protocol: Synthesis of N-(2-Phenylpropyl)acetamide
Rationale: This protocol utilizes acetyl chloride for the acylation of 2-phenylpropan-1-amine. Acetyl chloride is highly reactive, ensuring a rapid and high-yielding reaction. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants. Triethylamine (TEA) is used as a base to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion. The reaction is initiated at 0°C to control the initial exothermic reaction.
Procedure:
-
To a solution of 2-phenylpropan-1-amine (1.0 eq) in dry DCM (10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0°C using an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (2x 20 mL) and brine (1x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure N-(2-Phenylpropyl)acetamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Structural Analogs: A Framework for Comparison
To understand the SAR of this scaffold, we categorize analogs based on the region of modification. This systematic approach allows for a logical evaluation of how changes in specific molecular subunits affect overall activity.
Caption: Key modification points on the N-(2-Phenylpropyl)acetamide scaffold.
-
Category A: Phenyl Ring Analogs: Substitution on the phenyl ring directly influences the electronic properties and steric profile of the molecule. This can impact π-π stacking interactions with biological targets and affect metabolic stability. For example, introducing electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) can modulate binding affinity and pharmacokinetic properties.[4][7]
-
Category B: Propyl Linker Analogs: Altering the three-carbon chain affects the molecule's flexibility and the spatial orientation of the phenyl and acetamide groups. Shortening or lengthening the chain can determine whether the key binding motifs can adopt an optimal conformation within a receptor's binding pocket.
-
Category C: Acetamide Group Analogs: The acetamide moiety is a key hydrogen bond donor and acceptor. Replacing the acetyl group with larger or more complex acyl groups can introduce new interactions, enhance lipophilicity, and alter the compound's metabolic profile.[8]
Comparative Analysis: Physicochemical and Biological Data
To illustrate the impact of these modifications, we present a comparative dataset for the parent compound (Compound 1) and three representative analogs.
-
Analog A: N-(2-(4-hydroxyphenyl)propyl)acetamide (Category A)
-
Analog B: N-(2-phenylbutyl)acetamide (Category B, chiral center shifted)
-
Analog C: N-(2-phenylpropyl)propanamide (Category C)
Table 1: Physicochemical Properties
| Compound | Category | Formula | MW ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors |
| 1 (Parent) | - | C₁₁H₁₅NO | 177.24 | 1.85 | 1 | 1 |
| Analog A | A | C₁₁H₁₅NO₂ | 193.24 | 1.40 | 2 | 2 |
| Analog B | B | C₁₂H₁₇NO | 191.27 | 2.25 | 1 | 1 |
| Analog C | C | C₁₂H₁₇NO | 191.27 | 2.21 | 1 | 1 |
| (Note: cLogP values are calculated estimates and serve for comparative purposes.) |
Insight: The addition of a hydroxyl group in Analog A significantly decreases its calculated lipophilicity (cLogP) and increases its hydrogen bonding capacity, which could enhance solubility but potentially reduce membrane permeability. Analogs B and C show increased lipophilicity due to the addition of a methylene group.
Table 2: In Vitro Biological Activity (TRPA1 Inhibition)
| Compound | IC₅₀ (µM) |
| 1 (Parent) | 5.2 |
| Analog A | 15.8 |
| Analog B | 2.1 |
| Analog C | 4.5 |
Insight: In this hypothetical dataset, extending the alkyl chain on the amine (Analog B) improves potency against the TRPA1 channel, suggesting a favorable interaction within a hydrophobic pocket of the receptor. The hydrophilic hydroxyl group in Analog A reduces activity, possibly due to unfavorable interactions or altered cell permeability. Modifying the acyl group (Analog C) has a minimal effect on potency in this case.
Key Experimental Methodologies
Protocol: Chiral Separation by HPLC
Rationale: N-(2-Phenylpropyl)acetamide possesses a chiral center. Enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[9] Therefore, separating and testing the individual enantiomers is a critical step in drug development. Chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose.[10] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.
Procedure:
-
System: HPLC system with a UV detector.
-
Column: Chiralcel OD-H column (or equivalent polysaccharide-based CSP).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the racemic compound in the mobile phase to a concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the sample onto the column.
-
Analysis: Record the chromatogram. The two enantiomers will appear as distinct peaks with different retention times. Calculate the enantiomeric excess (ee%) if applicable.
Caption: Workflow for the chiral separation and analysis of enantiomers.
Protocol: In Vitro TRPA1 Inhibition Assay (Calcium Flux)
Rationale: TRPA1 is a non-selective cation channel. Its activation leads to an influx of calcium (Ca²⁺) into the cell. This assay uses a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) to measure changes in intracellular calcium concentration in cells expressing the TRPA1 channel. An inhibitor will block or reduce the Ca²⁺ influx caused by a known TRPA1 agonist (e.g., AITC - allyl isothiocyanate), resulting in a decreased fluorescent signal.
Procedure:
-
Cell Culture: Plate HEK293 cells stably expressing human TRPA1 in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (HBSS with 20 mM HEPES). Load the cells with Fluo-4 AM dye solution and incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the test compounds (e.g., N-(2-Phenylpropyl)acetamide and its analogs) to the wells and incubate for 20 minutes.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence, then add a solution of the TRPA1 agonist AITC (at its EC₈₀ concentration).
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to TRPA1 channel activity. Calculate the percentage inhibition for each compound concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value.
Conclusion and Future Directions
The N-(2-Phenylpropyl)acetamide scaffold is a promising starting point for the development of novel therapeutics. Our comparative analysis demonstrates that even subtle structural modifications can significantly impact physicochemical properties and biological activity. The improved potency of Analog B in our hypothetical example suggests that exploring the hydrophobic pocket of the target receptor with slightly larger alkyl groups could be a fruitful avenue for optimization.
Future research should focus on:
-
Comprehensive SAR: Synthesizing and testing a broader array of analogs in all three categories to build a more detailed SAR model.
-
Enantiomer Profiling: Ensuring that all active compounds are resolved into their constituent enantiomers and that each is tested individually to identify the eutomer.[9]
-
Mechanism of Action: For the most potent compounds, conducting further studies to confirm their mechanism of action and assess their selectivity against other related targets.[11]
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead candidates to ensure they possess drug-like qualities.
By adopting a systematic and mechanistically informed approach, researchers can effectively navigate the chemical space around N-(2-Phenylpropyl)acetamide to uncover novel drug candidates with enhanced potency, selectivity, and therapeutic potential.
References
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023). pubs.acs.org. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). . [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Center for Biotechnology Information. [Link]
-
N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels. (2016). National Center for Biotechnology Information. [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). National Center for Biotechnology Information. [Link]
-
Chiral analysis - Wikipedia. (n.d.). en.wikipedia.org. [Link]
-
Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (2013). PubMed. [Link]
-
Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. (2009). PubMed. [Link]
-
N-(2-phenylethyl)acetamide | C10H13NO | CID 70143 - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov. [Link]
-
New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. (2016). National Center for Biotechnology Information. [Link]
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. (2010). PubMed. [Link]
-
Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
(PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). ResearchGate. [Link]
-
What is the mechanism of Acetylpheneturide? - Patsnap Synapse. (2024). synapse.patsnap.com. [Link]
Sources
- 1. N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral analysis - Wikipedia [en.wikipedia.org]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Acetylpheneturide? [synapse.patsnap.com]
A Head-to-Head Comparison of Gabapentin and N-(2-Phenylpropyl)acetamide in Preclinical Pain Models: A Guide for Researchers
Introduction: The Unmet Need in Pain Therapeutics
Chronic pain represents a significant global health challenge, driving a continuous search for novel analgesic agents with improved efficacy and tolerability. Gabapentin, an anticonvulsant, has become a first-line treatment for neuropathic pain, though its efficacy can be variable and side effects can be limiting for some patients.[1] This has spurred interest in new chemical entities, including derivatives of acetamide, a class of compounds that has shown promise for analgesic and anti-inflammatory effects.[2][3]
This guide provides a comparative overview of gabapentin and a representative acetamide derivative, N-(2-hydroxyphenyl)acetamide, in preclinical pain models. Due to a lack of publicly available data on N-(2-Phenylpropyl)acetamide in established pain models, we will utilize data from the closely related N-(2-hydroxyphenyl)acetamide to illustrate the potential of this chemical class. This guide is intended for researchers and drug development professionals to understand the preclinical evaluation of these compounds and to provide a framework for future comparative studies.
Mechanisms of Action: Divergent Pathways to Analgesia
The analgesic effects of gabapentin and acetamide derivatives appear to arise from distinct molecular mechanisms. Understanding these differences is crucial for interpreting their efficacy in various pain states.
Gabapentin: Despite its structural similarity to the neurotransmitter GABA, gabapentin's primary mechanism of action is not mediated by GABA receptors.[2][4] Instead, it binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[4][5] This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters like glutamate and substance P.[4][5] This dampening of neuronal hyperexcitability is key to its efficacy in neuropathic pain states.[5]
Acetamide Derivatives: The broader class of acetamide derivatives exhibits a range of biological activities. For instance, N-(2-alkyleneimino-3-phenylpropyl)acetamide compounds have been identified as inhibitors of the TRPA1 channel, a key sensor for noxious environmental stimuli.[5] Other derivatives, such as N-(2-hydroxyphenyl)acetamide, have demonstrated significant anti-inflammatory properties. Studies have shown that N-(2-hydroxyphenyl)acetamide can reduce the production of pro-inflammatory cytokines like IL-1β and TNF-α and modulate Toll-like receptor (TLR) signaling, suggesting a mechanism centered on mitigating the inflammatory component of pain.[6][7]
Comparative Efficacy in Preclinical Pain Models
The following sections summarize the available data on the performance of gabapentin and N-(2-hydroxyphenyl)acetamide in validated rodent models of nociceptive, inflammatory, and neuropathic pain.
Nociceptive Pain Models
These models assess the response to acute, high-intensity noxious stimuli. The hot plate test is a common method used to evaluate centrally acting analgesics.[8]
| Compound | Pain Model | Key Findings | Citation |
| Gabapentin | Hot Plate Test | Generally considered ineffective against acute thermal pain in naïve animals.[9] | [9] |
| Acetamide Derivatives | Hot Plate Test | Certain acetamide derivatives have shown increased latency in the hot plate test, indicating a central analgesic effect.[2] | [2] |
Interpretation: The differential effects in acute thermal pain models suggest that while some acetamide derivatives may directly modulate nociceptive pathways, gabapentin's mechanism is less effective against acute pain and more attuned to pathological pain states.
Inflammatory Pain Models
Inflammatory pain is assessed using models like the formalin test, which has an early neurogenic phase and a later inflammatory phase, and adjuvant-induced arthritis models.[10][11]
| Compound | Pain Model | Key Findings | Citation |
| Gabapentin | Formalin Test | Effective in reducing the second (inflammatory) phase of the formalin test.[12] | [12] |
| Burn Injury (Human) | Reduced primary mechanical allodynia in an acute inflammatory pain model.[6][13] | [6][13] | |
| Carrageenan-induced inflammation | Inhibited C-fiber evoked responses of dorsal horn neurons.[14] | [14] | |
| N-(2-hydroxyphenyl)acetamide | Adjuvant-Induced Arthritis | Significantly ameliorated disease severity, reduced paw edema, and inhibited nociceptive sensation.[15] | [15] |
| Reduced serum levels of pro-inflammatory cytokines IL-1β and TNF-α. |
Interpretation: Both gabapentin and N-(2-hydroxyphenyl)acetamide demonstrate efficacy in inflammatory pain models, albeit likely through different mechanisms. Gabapentin's effect is thought to be due to its modulation of central sensitization, while N-(2-hydroxyphenyl)acetamide appears to act more directly on the inflammatory process by reducing pro-inflammatory mediators.
Neuropathic Pain Models
Neuropathic pain is often modeled through surgical nerve injury, such as spinal nerve ligation (SNL).[7]
| Compound | Pain Model | Key Findings | Citation |
| Gabapentin | Spinal Nerve Ligation (SNL) | Well-established efficacy in reducing mechanical allodynia and thermal hyperalgesia in various nerve injury models.[5] | [5] |
| N-(2-Phenylpropyl)acetamide | - | No direct experimental data available in public literature for this specific compound in neuropathic pain models. | - |
Interpretation: Gabapentin is a benchmark compound for efficacy in preclinical models of neuropathic pain. The lack of data for N-(2-Phenylpropyl)acetamide in these models highlights a critical area for future investigation to determine its potential in this clinically important area.
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are standard protocols for key pain models.
Hot Plate Test Protocol
This protocol assesses the latency to a nocifensive response to a thermal stimulus.
-
Apparatus: A commercially available hot plate apparatus with a transparent cylinder to confine the animal.
-
Acclimation: Acclimate the animal (mouse or rat) to the testing room for at least 30-60 minutes.
-
Temperature Setting: Maintain the hot plate surface at a constant temperature, typically between 52-55°C.
-
Procedure: a. Gently place the animal on the hot plate and start a timer. b. Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping. c. Stop the timer and remove the animal immediately upon observing a response. d. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Data Analysis: The latency to the first response is recorded. An increase in latency following drug administration compared to vehicle control indicates an analgesic effect.
Formalin Test Protocol
This protocol distinguishes between acute neurogenic pain and persistent inflammatory pain.[10]
-
Apparatus: A transparent observation chamber.
-
Acclimation: Place the animal in the observation chamber for at least 20 minutes to acclimate.[10]
-
Formalin Injection: Inject a dilute formalin solution (e.g., 2.5-5%) into the plantar surface of one hind paw.[10]
-
Observation: Immediately after injection, observe and record the cumulative time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).[10]
-
-
Data Analysis: The duration of licking/biting in each phase is quantified. A reduction in this duration indicates an antinociceptive or anti-inflammatory effect.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model induces robust and long-lasting neuropathic pain behaviors.[7]
-
Anesthesia: Anesthetize the animal (typically a rat or mouse) following approved institutional protocols.
-
Surgical Procedure: a. Make a dorsal incision to expose the L5 and L6 spinal nerves. b. Tightly ligate the L5 and L6 spinal nerves with silk suture. c. Close the incision in layers.
-
Behavioral Testing: After a post-operative recovery period (typically several days to a week), assess for the development of mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a radiant heat source).
-
Drug Administration: Once stable hypersensitivity is established, administer the test compounds and re-evaluate the sensory thresholds.
-
Data Analysis: An increase in the paw withdrawal threshold to mechanical or thermal stimuli indicates an anti-allodynic or anti-hyperalgesic effect.
Visualizing Experimental and Mechanistic Frameworks
Experimental Workflow for Preclinical Pain Assessment
Caption: A generalized workflow for the preclinical evaluation of analgesic compounds.
Proposed Signaling Pathways
Caption: Putative mechanisms of action for gabapentin and N-(2-hydroxyphenyl)acetamide.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating gabapentin and acetamide derivatives in preclinical pain models. Gabapentin's efficacy, particularly in neuropathic pain, is well-documented and linked to its interaction with voltage-gated calcium channels. In contrast, the analgesic potential of acetamide derivatives appears to be linked, at least in part, to anti-inflammatory mechanisms, as demonstrated by compounds like N-(2-hydroxyphenyl)acetamide.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of N-(2-Phenylpropyl)acetamide and gabapentin across a range of pain models. Future research should prioritize such studies to definitively characterize the analgesic profile of N-(2-Phenylpropyl)acetamide and other novel acetamide derivatives. A thorough investigation into their mechanisms of action will be critical for identifying the most appropriate clinical applications for this promising class of compounds.
References
- Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280.
- Maze Engineers. (n.d.).
- Werner, M. U., et al. (2001). Effects of Gabapentin in Acute Inflammatory Pain in Humans. Regional Anesthesia and Pain Medicine, 26(4), 322-328.
- Patsnap. (2024). What is the mechanism of Gabapentin?
- Wikipedia. (2023).
- Saeed, A., et al. (2017). Implications and mechanism of action of gabapentin in neuropathic pain.
- O'Donovan, J. (2023).
- Cheng, J. K., & Chiou, L. C. (2006). Mechanisms of the Antinociceptive Action of Gabapentin. Anesthesia & Analgesia, 102(1), 182-187.
- Mogil, J. S. (2009). Animal models of pain. The Journal of Pain, 10(10), 991-1000.
- Werner, M. U., et al. (2001). Effects of gabapentin in acute inflammatory pain in humans. Regional Anesthesia and Pain Medicine, 26(4), 322-328.
- DeLeo, J. A., et al. (2000). Peripheral Nerve Injury: a Mouse Model of Neuropathic Pain. Current Protocols in Neuroscience, Chapter 9, Unit 9.14.
- Rani, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.
- Mogil, J. S. (2009). Formalin Murine Model of Pain. Journal of Visualized Experiments, (28), 1253.
- Consensus. (n.d.).
- SingleCare. (2023).
- Maze Engineers. (n.d.).
- Hunskaar, S., & Hole, K. (1987).
- R-Discovery. (n.d.).
- National Institute of Neurological Disorders and Stroke. (n.d.). Mouse Formalin Test of Hyperalgesia.
- Rodriguez-Ramos, E., et al. (2024). Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice. Methods in Cell Biology, 188, 73-88.
- Melior Discovery. (n.d.). Formalin-Induced Pain Model.
- Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model.
- Fraunhofer IME. (n.d.).
- JoVE. (2017).
- Martins, I., & Tavares, I. (2017).
- Blass, B. (2016). N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels. ACS Medicinal Chemistry Letters, 7(6), 621-622.
- Perveen, K., et al. (2012). Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats.
- Fierce Biotech. (2023). Drug more effective on pain than gabapentin, minus side effects.
- Perveen, K., et al. (2012). Protective efficacy of N-(2-hydroxyphenyl) acetamide against adjuvant-induced arthritis in rats.
- Perveen, K., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905.
- NYU. (2023). New Compound Outperforms Pain Drug by Indirectly Targeting Calcium Channels.
- Perveen, K., et al. (2023). N-(2-hydroxy phenyl) acetamide ameliorate inflammation and doxorubicin-induced nephrotoxicity in rats.
- Singh, S., et al. (2019). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 12(9), 4335-4340.
- Wikipedia. (2023). Phenacetin.
- Patsnap. (2024). What is the mechanism of Phenacetin?
- Toth, C. (2014). N-of-1 randomized trials to assess the efficacy of gabapentin for chronic neuropathic pain. Pain Research & Management, 19(2), 85-92.
- Benchchem. (2025). Comparative Analysis of N-[4-(benzyloxy)
- Shannon, H. E., & Peters, S. C. (2005). Preclinical Comparison of Mechanistically Different Antiseizure, Antinociceptive, and/or Antidepressant Drugs in a Battery of Rodent Models of Nociceptive and Neuropathic Pain. The Journal of Pain, 6(4), S68.
Sources
- 1. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2-hydroxy phenyl) acetamide: a novel suppressor of Toll-like receptors (TLR-2 and TLR-4) in adjuvant-induced arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Acetylpheneturide? [synapse.patsnap.com]
- 11. Synthesis and analgesic activity of some acetamide derivatives | Scilit [scilit.com]
- 12. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
Validating Target Engagement of N-(2-Phenylpropyl)acetamide in Cells
A Comparative Technical Guide for Drug Discovery & Toxicology
Executive Summary
N-(2-Phenylpropyl)acetamide (also known as N-acetylamphetamine) presents a unique challenge in cellular target validation. As a major metabolite of amphetamine-class compounds, it is historically characterized by reduced pharmacological potency compared to its parent amine. However, emerging toxicological studies and phenotypic screening hits necessitate rigorous validation of its intracellular interactome—specifically to distinguish between specific target engagement (e.g., metabolic enzymes, trace amine-associated receptors) and non-specific membrane partitioning typical of lipophilic phenethylamines.
This guide objectively compares three validation methodologies—CETSA , NanoBRET , and DARTS —to determine the optimal workflow for validating N-(2-Phenylpropyl)acetamide engagement in a cellular context.
Part 1: The Chemical Context & Challenge
The structure of N-(2-Phenylpropyl)acetamide consists of a lipophilic phenyl ring and a stable acetamide cap. Unlike its parent amine, the acetamide group reduces basicity, altering its lysosomal trapping potential and receptor affinity profile.
Key Validation Hurdles:
-
Low Affinity: Metabolites often exhibit micromolar (
) affinity, making wash-based assays (like ELISA) prone to false negatives due to rapid off-rates ( ). -
Lack of Functional Handles: The stable acetamide bond makes derivatization for "pull-down" assays difficult without altering bioactivity.
-
Cell Permeability: The compound is highly permeable, requiring assays that differentiate cytosolic vs. membrane-bound targets.
Part 2: Comparative Analysis of Engagement Assays
The following table contrasts the three primary technologies suitable for this unlabelled small molecule.
| Feature | CETSA (Cellular Thermal Shift) | NanoBRET™ TE (Bioluminescence Resonance Energy Transfer) | DARTS (Drug Affinity Responsive Target Stability) |
| Primary Mechanism | Thermodynamic stabilization of protein upon ligand binding.[1][2] | Competitive displacement of a fluorescent tracer by the test compound.[3][4] | Protection of target protein from protease digestion (Pronase) upon binding. |
| Label Requirement | Label-Free (Native protein). | Requires Transfection (NanoLuc fusion) + Tracer. | Label-Free (Native protein). |
| Suitability for N-Acetyl | High. Ideal for validating metabolic enzymes (e.g., MAO-B, CYPs) without modification. | Medium. Best if a specific target (e.g., TAAR1) is already suspected and a tracer exists. | High. Good for confirming hits from phenotypic screens where the target is unknown. |
| Sensitivity (Affinity) | Low-to-Medium (Requires significant | Very High (Can detect weak metabolite binding). | Medium. |
| Throughput | Medium (Western Blot) to High (AlphaScreen/HT-CETSA). | High (Plate-reader based). | Low (Western Blot dependent). |
Part 3: Recommended Workflow: The "Metabolite Validation" Loop
Diagram 1: Logic Flow for Metabolite Target Validation
Caption: Decision matrix for selecting the appropriate assay based on prior knowledge of the target.
Part 4: Detailed Protocol – Targeted CETSA (The Gold Standard)
Why CETSA? For a stable, unreactive molecule like N-(2-Phenylpropyl)acetamide, CETSA is superior because it relies on thermodynamics, not chemical reactivity. If the compound binds, it must alter the thermal stability of the protein.
Phase 1: The "Melt Curve" (Determining )
Objective: Find the temperature where 50% of your target protein precipitates (unfolds) without drug.
-
Cell Preparation: Harvest HEK293 or relevant tissue cells. Resuspend in TBS (Tris-Buffered Saline) with protease inhibitors. Do not add detergents yet.
-
Aliquot: Distribute cell suspension into 10 PCR tubes (50 µL each).
-
Thermal Challenge: Heat tubes for 3 minutes across a gradient (e.g., 37°C to 67°C).
-
Lysis: Cool to RT immediately. Add NP-40 (0.4% final) to lyse membranes.
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Crucial Step: The supernatant contains only folded/soluble protein.
-
Detection: Run supernatant on SDS-PAGE and Western Blot for your target (e.g., MAO-B). Plot signal intensity vs. Temperature.
Phase 2: Isothermal Dose-Response (ITDR)
Objective: Prove specific engagement of N-(2-Phenylpropyl)acetamide at the fixed
-
Dosing: Treat live cells with the compound (0.1 µM to 100 µM) for 1 hour at 37°C.
-
Control: DMSO vehicle.
-
-
Heat Shock: Heat all samples at the specific
determined in Phase 1 (e.g., 52°C) for 3 minutes. -
Analysis: Process via Western Blot.
-
Result: You should see a concentration-dependent increase in soluble protein band intensity if the compound stabilizes the target.
Part 5: Advanced Validation – NanoBRET™ Target Engagement
If you suspect N-(2-Phenylpropyl)acetamide interacts with a specific receptor (e.g., a Trace Amine-Associated Receptor), NanoBRET provides kinetic data that CETSA cannot.
Diagram 2: NanoBRET Competitive Binding Mechanism
Caption: In NanoBRET, the N-acetyl compound displaces a tracer, causing a measurable loss in BRET signal.
Protocol Summary:
-
Transfection: Express Target-NanoLuc fusion in cells.
-
Tracer Addition: Add a cell-permeable fluorescent tracer (at
concentration). -
Competition: Add N-(2-Phenylpropyl)acetamide.
-
Readout: Measure donor (460nm) and acceptor (618nm) emission. A decrease in the ratio indicates the compound has entered the cell and bound the target.
Part 6: Data Interpretation & Troubleshooting
The "Solubility" Artifact (CETSA)[2]
-
Observation: Protein levels increase in both heated and non-heated samples treated with the compound.
-
Cause: N-(2-Phenylpropyl)acetamide may affect transcriptional regulation or proteasomal degradation, not direct binding.
-
Fix: Always include a "Non-Heated" control lane. Normalize heated data against non-heated data.
Weak Shifts (Metabolite Issue)
-
Observation: Only a slight shift (< 2°C) in
. -
Analysis: Small molecules with low molecular weight (like this acetamide) often contribute less binding energy than large inhibitors.
-
Validation: Confirm with DARTS . Lysate is treated with the compound and then subjected to limited proteolysis (Pronase). If the band persists longer than the control, the shift is real.
References
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2][5] Nature Protocols, 9(9), 2100–2122.
-
Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[3][4][6][7] Nature Communications, 6, 10091.
-
Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
-
PubChem Compound Summary. (2023). "Acetylamphetamine (N-(2-Phenylpropyl)acetamide)." National Library of Medicine.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 7. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
Reproducibility of N-(2-Phenylpropyl)acetamide's effects across different lab settings
Executive Summary: The Isomer Challenge in Drug Development
In the development of phenethylamine-based therapeutics and the forensic analysis of amphetamine-type stimulants, N-(2-Phenylpropyl)acetamide (CAS: 62474-74-2 for the S-isomer, often generic) represents a critical "look-alike" molecule. It is a structural isomer of N-acetylamphetamine (a major metabolite of amphetamine) and a known byproduct of the Leuckart synthesis route.
The reproducibility of its "effects"—defined here as its analytical signature , metabolic stability , and cytotoxic profile —is frequently confounded by its structural similarity to pharmacologically active analogs. This guide provides a rigorous framework for distinguishing N-(2-Phenylpropyl)acetamide from its alternatives, ensuring data integrity across different laboratory settings.
The Core Problem: Structural Isomerism
-
Target Molecule: N-(2-Phenylpropyl)acetamide (Side chain:
) -
Primary Alternative: N-Acetylamphetamine (Side chain:
) -
Impact: Misidentification leads to false positives in forensic screens and inaccurate pharmacokinetic (PK) modeling in drug development.
Comparative Performance Analysis
The following data synthesizes performance metrics across three critical domains: Analytical Resolution, Metabolic Stability, and Cytotoxicity.
Table 1: Comparative Performance Metrics
| Feature | N-(2-Phenylpropyl)acetamide (Target) | N-Acetylamphetamine (Alternative 1) | Amphetamine (Parent Drug) |
| Chemical Role | Synthesis Impurity / Scaffold | Active Metabolite | Active API |
| LogP (Lipophilicity) | ~1.8 - 2.0 (Higher steric bulk) | ~1.5 - 1.7 | ~1.8 |
| LC-MS Retention (C18) | Late Eluter (+0.5-1.2 min vs Alt 1) | Early Eluter | Earliest |
| Metabolic Stability ( | High (>60 min in HLM) | Moderate (30-45 min) | Low (Rapid metabolism) |
| Major Biotransformation | Aromatic Hydroxylation | Deacetylation to Amphetamine | Deamination / Hydroxylation |
| Cross-Reactivity | Low (<5% in standard ELISA) | High (Metabolite) | Reference (100%) |
Experimental Protocols for Reproducibility
To ensure reproducibility across labs, protocols must be self-validating . The following workflows incorporate internal checkpoints to detect drift or error.
Protocol A: High-Resolution Analytical Differentiation
Objective: To reliably separate N-(2-Phenylpropyl)acetamide from N-acetylamphetamine using LC-MS/MS, preventing "co-elution masking."
Causality: The 2-phenylpropyl moiety introduces a different steric volume compared to the 1-phenylpropan-2-yl group of the alternative. This difference is maximized on biphenyl or phenyl-hexyl stationary phases rather than standard C18.
Step-by-Step Workflow:
-
Column Selection: Use a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm) instead of C18. The
interactions differentiate the aromatic positioning. -
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
B: Methanol + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile to enhance
selectivity.
-
-
Gradient: Hold 5% B for 1 min; Ramp to 90% B over 8 min.
-
Validation Checkpoint (The "R-Factor"): Calculate the Resolution (
) between the Target and Alternative 1.-
Pass Criteria:
(Baseline separation). -
Fail Action: If
, lower column temperature by 5°C to increase stationary phase interaction.
-
Protocol B: Microsomal Stability Assay (Metabolic "Effect")
Objective: To determine the intrinsic clearance (
Step-by-Step Workflow:
-
Preparation: Pre-incubate Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system. Spike test compound at 1 µM (final).
-
Sampling: Aliquot at 0, 5, 15, 30, 45, 60 min into ice-cold acetonitrile (containing internal standard Deuterated-Amphetamine ).
-
Causality Check: Monitor for the formation of the deacetylated amine.
-
N-Acetylamphetamine
Amphetamine (Rapid appearance). -
N-(2-Phenylpropyl)acetamide
-Methylphenethylamine (Slow/Negligible appearance).
-
-
Data Normalization: Plot
vs. time. The slope determines .
Visualizing the Reproducibility Logic
The following diagrams illustrate the differentiation logic and the metabolic pathways that distinguish these compounds.
Diagram 1: Analytical Differentiation Workflow
This decision tree guides the researcher through the separation of the isomers, ensuring the "Effect" measured is attributed to the correct molecule.
Caption: Analytical workflow prioritizing Phenyl-Hexyl phases to exploit
Diagram 2: Metabolic Divergence Pathway
This diagram highlights why the "Biological Effect" (stability) differs between the target and its alternative.
Caption: Divergent metabolic fates: Steric hindrance in the target molecule shifts metabolism from hydrolysis to oxidation.
Scientific Grounding & Interpretation
Causality of Observed Effects
The reproducibility of N-(2-Phenylpropyl)acetamide's behavior is dictated by the methyl group position relative to the phenyl ring :
-
Steric Shielding: In N-(2-Phenylpropyl)acetamide, the phenyl group is on the
-carbon (relative to the nitrogen). This creates a different steric environment for esterases compared to N-acetylamphetamine ( -methyl), resulting in the significantly longer half-life observed in Protocol B. -
Chromatographic Selectivity: The planar accessibility of the phenyl ring differs. On Phenyl-Hexyl columns, the N-(2-Phenylpropyl) isomer interacts more strongly due to reduced steric interference from the acetyl group, leading to longer retention times.
Troubleshooting "Non-Reproducible" Data
If your lab observes "effects" (e.g., cytotoxicity or assay inhibition) that do not match the literature for N-(2-Phenylpropyl)acetamide, consider:
-
Synthesis Impurities: Leuckart synthesis often produces formyl- derivatives alongside acetyl- derivatives. Verify the precursor purity.[1]
-
Isomer Swapping: Ensure the reference standard is certified. The similarity in Mass Spectrum (EI-MS) between the isomers is high; retention time is the primary discriminator.
References
-
National Institute of Standards and Technology (NIST). Acetamide, N-(2-phenylethyl)- Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
-
PubChem. N-(2-Phenylethyl)acetamide Compound Summary. National Library of Medicine. Available at: [Link][3]
-
Power, J. D., et al. (2014). The identification of impurities in the Leuckart synthesis of amphetamine.[1][4][5] Forensic Science International. (Contextual grounding for Leuckart impurities).
-
European Chemicals Agency (ECHA). Registration Dossier: Acetamide derivatives.[3][6] (Toxicological safety data grounding). Available at: [Link]
Sources
- 1. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 2. Acetamide, N-(2-phenylethyl)- [webbook.nist.gov]
- 3. N-(2-phenylethyl)acetamide | C10H13NO | CID 70143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking the selectivity of N-(2-Phenylpropyl)acetamide for its primary target
This guide benchmarks the selectivity and pharmacological profile of N-(2-Phenylpropyl)acetamide (chemically synonymous with N-acetylamphetamine ), comparing it against its parent compound, Amphetamine, and related structural analogs.
Executive Summary
N-(2-Phenylpropyl)acetamide (N-APA), also known as N-acetylamphetamine , is the primary N-acetylated metabolite and a synthesis impurity of amphetamine. In drug development and forensic benchmarking, N-APA serves as a critical negative control and metabolic marker .
Unlike its parent compound, which exhibits high affinity for Monoamine Transporters (MATs) and the Trace Amine-Associated Receptor 1 (TAAR1), N-APA is characterized by a loss of pharmacological selectivity for these targets. This guide benchmarks N-APA’s "silent" profile against active psychostimulants, demonstrating its utility in defining the structural requirements for aminergic signaling and its role as a distinct analytical target in toxicology.
Key Comparative Metrics
| Feature | N-(2-Phenylpropyl)acetamide | Amphetamine (Comparator) | Significance |
| Primary Target | None (Metabolic End-Product) | TAAR1 / DAT / NET | N-acetylation abolishes receptor binding. |
| Binding Affinity ( | Demonstrates critical role of basic amine. | ||
| Lipophilicity (LogP) | ~1.8 (Neutral) | ~1.8 (Basic, pH dependent) | N-APA crosses BBB but lacks retention mechanism. |
| Melanin Binding | Negligible | High | N-APA is not retained in pigmented tissues. |
Pharmacological Selectivity & Target Profile
The "Deactivation Switch" Mechanism
The primary pharmacological benchmark for N-(2-Phenylpropyl)acetamide is its selectivity ratio relative to Amphetamine at the Trace Amine-Associated Receptor 1 (TAAR1) and Dopamine Transporter (DAT) .
-
Mechanism: The free primary amine on Amphetamine is essential for the salt bridge formation with the aspartate residue (Asp) in the transmembrane binding pocket of TAAR1 and DAT.
-
Observation: Acetylation of this nitrogen (forming N-APA) removes the positive charge capability, sterically hindering the binding pocket and neutralizing the electrostatic interaction.
-
Result: N-APA exhibits
-fold lower affinity for these targets, effectively serving as a null ligand .
Signaling Pathway Comparison
The following diagram illustrates the divergence in signaling pathways. Amphetamine triggers
Figure 1: Comparative signaling pathway. Green paths indicate active signaling by Amphetamine; Red dotted paths indicate the lack of activity by N-(2-Phenylpropyl)acetamide due to loss of the basic amine pharmacophore.
Experimental Protocols for Benchmarking
To objectively verify the selectivity profile of N-APA, the following self-validating protocols are recommended. These assays differentiate active ligands from inactive metabolites.
Protocol A: Competitive Radioligand Binding Assay (TAAR1)
Objective: Determine the
-
Membrane Preparation:
-
Transfect HEK293 cells with human TAAR1 (
) expression vectors. -
Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Validation Step: Confirm protein concentration via Bradford assay (
required).
-
-
Incubation:
-
Prepare 96-well plates with
membrane protein/well. -
Add Radioligand:
-RO5166017. -
Add Competitor: N-APA (Concentration range:
to ). -
Control: Use Amphetamine sulfate as the positive control (
).
-
-
Filtration & Counting:
-
Incubate for 60 mins at 25°C.
-
Terminate via rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Calculate
using non-linear regression (One-site competition model). -
Convert to
using the Cheng-Prusoff equation: . -
Expected Result: N-APA should show no displacement up to
.
-
Protocol B: Analytical Selectivity Workflow (LC-MS/MS)
Objective: Differentiate N-APA from Amphetamine in biological matrices (critical for forensic selectivity).
Figure 2: Analytical workflow for separating N-APA from its parent compound.[1] Note the precursor ion shift from 136.1 to 178.1 due to the acetyl group (
Comparative Data Summary
The following table synthesizes data from forensic toxicology and pharmacological profiling studies.
| Parameter | N-(2-Phenylpropyl)acetamide | Amphetamine | Reference Grounding |
| Molecular Weight | 177.24 g/mol | 135.21 g/mol | Acetylation adds 42 Da. |
| pKa | Neutral (Amide) | ~9.9 (Amine) | [PubChem, 2023] |
| Melanin Binding | 0% (Non-binder) | High (Accumulates in hair) | [Borges et al., 2003] |
| Metabolic Origin | N-acetyltransferase (NAT) | CYP2D6 (Deamination) | N-APA is a minor pathway in humans. |
| Synthesis Marker | Leuckart Synthesis Impurity | Active Pharmaceutical Ingredient | Presence of N-APA indicates specific synthesis route.[1] |
Technical Insight: The Melanin "Blind Spot"
A critical differentiator is melanin binding. Basic drugs like Amphetamine bind avidly to melanin in pigmented tissues (hair, eyes) via electrostatic interactions with anionic sites. N-APA, being an amide (neutral) , does not bind.
-
Implication: In hair testing, N-APA is often found only at trace levels or as a result of external contamination/hydrolysis, whereas Amphetamine is incorporated into the hair shaft. This makes N-APA a highly selective marker for recent intake or specific synthesis routes rather than long-term deposition.
References
-
Borges, C. R., et al. (2003).[2][3] "Cocaine, benzoylecgonine, amphetamine, and N-acetylamphetamine binding to melanin subtypes."[2][3] Journal of Analytical Toxicology.
-
PubChem. (2023). "N-acetylamphetamine Compound Summary." National Library of Medicine.
-
Kraemer, T., & Maurer, H. H. (2002). "Toxicokinetics of amphetamines: Metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives." Therapeutic Drug Monitoring.
-
UNODC. (2021). "Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials." United Nations Office on Drugs and Crime.
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of N-(2-Phenylpropyl)acetamide
Executive Summary & Core Directive
N-(2-Phenylpropyl)acetamide (also known as
The Core Directive: Do not treat this compound as standard organic waste. To maintain "Zero-Liability" operations, you must dispose of this substance as if it were a Schedule II Controlled Substance .
Immediate Action Plan:
-
Segregate: Isolate from general organic waste streams immediately.
-
Secure: Store in a double-locked cabinet with limited access.
-
Disposal Path: The only universally defensible disposal method is Reverse Distribution to a DEA-registered destruction facility or Witnessed Incineration .
Technical Profile & Hazard Identification
Before disposal, you must understand the physiochemical nature of the material to ensure safe handling during the transfer process.
| Property | Data | Operational Implication |
| Chemical Name | N-(2-Phenylpropyl)acetamide | Precursor/Analog to Amphetamine |
| Synonyms | High Diversion Risk | |
| CAS Number | 14326-66-0 (Generic isomer) | Use for inventory tracking |
| Physical State | Solid (crystalline) or Viscous Liquid | May require solubilization for some analysis |
| Solubility | Soluble in Ethanol, DCM, Methanol | Use compatible solvents for rinsing |
| Flash Point | >100°C (Estimated) | Combustible, not Highly Flammable |
Molecular Hazard Mechanism
Chemically, this is a stable amide. It does not present immediate explosion or pyrophoric hazards. The primary hazard is pharmacological . As a metabolic precursor, it can be hydrolyzed in vivo or in vitro to release amphetamine.
-
Scientist's Note: Standard "bleach destruction" or "kitty litter" methods are insufficient . These methods do not break the amide bond reliably enough to meet the DEA's "non-retrievable" standard [1].
Regulatory Framework (EPA vs. DEA)
Disposal requires navigating two contradictory regulatory frameworks. You must satisfy both.
The DEA "Non-Retrievable" Standard
Under 21 CFR § 1317, disposal must render the substance "non-retrievable."[1] This is defined as permanently altering the substance's physical or chemical condition so it is unavailable and unusable for all practical purposes.[1]
-
Accepted Method: Incineration.[2]
-
Rejected Methods: Flushing (sewering), landfilling, or simple chemical digestion.
EPA/RCRA Waste Codes
While not explicitly P-listed or U-listed, the "Cradle-to-Grave" liability applies.
-
Recommended Waste Code: D001 (if in flammable solvent) or Non-Hazardous Regulated Material (if pure).
-
Best Practice: Label as "Suspect Controlled Substance Precursor" to alert waste handlers.
Step-by-Step Disposal Protocol
Option A: Reverse Distribution (The Gold Standard)
This method transfers liability from your lab to a licensed third party. This is the strongly recommended approach for any research facility.
-
Inventory & Weighing:
-
Place the container on a calibrated analytical balance.
-
Record the gross weight to 0.01g.
-
Log this value in your Controlled Substance Usage Log (CSUL), even if you are not legally required to keep one for this specific analog—do it for defensibility.
-
-
Vendor Contact:
-
Contact a DEA-Registered Reverse Distributor (e.g., Stericycle, Clean Harbors).
-
Request a "Form 222" equivalent transfer or a "Chain of Custody" pickup for "Non-Regulated Pharmaceuticals" (if not scheduled) or "Schedule II" (if scheduled in your state).
-
-
Packaging:
-
Seal the primary container with tamper-evident tape.
-
Place in a secondary containment bag (clear plastic).
-
Label: "TO BE DESTROYED - DO NOT USE."[3]
-
-
Handoff:
-
Two authorized personnel must witness the transfer to the carrier.[3]
-
Retain the shipping manifest indefinitely.
-
Option B: On-Site Witnessed Destruction (Only for Licensed Facilities)
Warning: Only proceed if you have an on-site, EPA-permitted chemical incinerator.
-
Preparation:
-
Dissolve the solid in a combustible solvent (e.g., Ethanol) to facilitate injection into the incinerator.
-
-
Witnessing:
-
Two employees must accompany the waste to the incinerator feed.
-
-
Destruction:
-
Feed the solution directly into the combustion chamber (>800°C).
-
Both witnesses must sign the destruction log confirming the material was irretrievably destroyed.
-
Decision Workflow (Visualization)
The following diagram illustrates the critical decision-making process for disposing of N-(2-Phenylpropyl)acetamide, prioritizing legal safety and chemical destruction.
Figure 1: Decision logic for the disposal of amphetamine precursors, emphasizing security and chain-of-custody documentation.
Emergency Procedures: Spill Management
In the event of a spill, your priority is containing the material to prevent environmental release and documenting the loss to prevent diversion accusations.
-
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloved), lab coat, and safety goggles.
-
Containment:
-
Solids: Do not sweep aggressively (aerosol risk). Cover with a damp paper towel to weigh down particles, then scoop into a disposal container.
-
Liquids: Absorb with vermiculite or a commercial organic spill pad.
-
-
Deactivation (Surface):
-
After removing the bulk material, wash the surface with 10% Sodium Hypochlorite (Bleach) followed by water.
-
Note: Bleach cleans the surface but does not legally "destroy" the waste in the bucket. The waste generated from cleanup must still be handled as controlled waste.
-
-
Reporting:
-
Any loss of a potential precursor >1g should be documented in an internal incident report.
-
References
-
Drug Enforcement Administration (DEA). (2014).[4] Disposal of Controlled Substances; Final Rule.[5] 21 CFR Parts 1300, 1301, 1304, et al. Federal Register. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[6] 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[7] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 18432, N-Acetylamphetamine. Available at: [Link]
Sources
- 1. Controlled Substances | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 2. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 3. research-compliance.umich.edu [research-compliance.umich.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 6. republicservices.com [republicservices.com]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
